Product packaging for (5-Methylpyrimidin-2-yl)methanamine(Cat. No.:CAS No. 930272-60-9)

(5-Methylpyrimidin-2-yl)methanamine

Cat. No.: B1316019
CAS No.: 930272-60-9
M. Wt: 123.16 g/mol
InChI Key: SGSZFTVNOSOSQE-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . Its CAS registry number is 930272-60-9 . This compound is a pyrimidine derivative, a class of heterocyclic amines that are of significant interest in medicinal chemistry and drug discovery due to their role as key building blocks and privileged scaffolds. Pyrimidine cores are structurally similar to essential biological molecules, making them valuable intermediates in the synthesis of potential pharmaceutical agents, including kinase inhibitors and other small-molecule therapeutics. Researchers can utilize this amine-functionalized pyrimidine for further derivatization, exploring its potential in creating novel bioactive compounds. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; this compound has associated hazards . It is recommended to consult the Safety Data Sheet (SDS) for detailed handling and hazard information. For storage, the product should be kept sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B1316019 (5-Methylpyrimidin-2-yl)methanamine CAS No. 930272-60-9

Properties

IUPAC Name

(5-methylpyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-8-6(2-7)9-4-5/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSZFTVNOSOSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581627
Record name 1-(5-Methylpyrimidin-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930272-60-9
Record name 5-Methyl-2-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930272-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methylpyrimidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Methylpyrimidin-2-yl)methanamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(5-Methylpyrimidin-2-yl)methanamine is a heterocyclic amine of interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core, suggests potential for biological activity, as pyrimidine scaffolds are present in numerous bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and plausible synthetic routes for this compound. Due to the limited availability of experimental data in the public domain, this document also presents predicted spectroscopic data and proposes detailed experimental protocols for its synthesis and characterization. Furthermore, a discussion on the potential biological relevance of this compound is included, based on the known activities of structurally related pyrimidine derivatives.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a methanamine group at the 2-position.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 930272-60-9[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Canonical SMILES CC1=CN=C(CN)N=C1N/A
Topological Polar Surface Area (TPSA) 51.8 ŲPredicted
logP 0.4Predicted

Synthesis of this compound

Proposed Synthetic Route 1: Reduction of 5-Methylpyrimidine-2-carbonitrile

A common method for the synthesis of primary amines is the reduction of a nitrile. The precursor, 5-methylpyrimidine-2-carbonitrile, is commercially available.

  • Reaction: To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 5-methylpyrimidine-2-carbonitrile (1.0 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

  • Reaction: In a high-pressure reaction vessel, dissolve 5-methylpyrimidine-2-carbonitrile (1.0 eq.) in a suitable solvent such as methanol or ethanol containing ammonia. Add a catalytic amount of a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction by TLC or gas chromatography (GC). Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the desired product.

Synthetic_Route_1 5-Methylpyrimidine-2-carbonitrile 5-Methylpyrimidine-2-carbonitrile This compound This compound 5-Methylpyrimidine-2-carbonitrile->this compound Reduction (LiAlH4 or H2/Catalyst) Synthetic_Route_2 2-Chloro-5-methylpyrimidine 2-Chloro-5-methylpyrimidine N-((5-Methylpyrimidin-2-yl)methyl)phthalimide N-((5-Methylpyrimidin-2-yl)methyl)phthalimide 2-Chloro-5-methylpyrimidine->N-((5-Methylpyrimidin-2-yl)methyl)phthalimide Potassium Phthalimide, DMF This compound This compound N-((5-Methylpyrimidin-2-yl)methyl)phthalimide->this compound Hydrazine Hydrate, Ethanol Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_screening Biological Evaluation Start Start Synthesis Synthesis via Proposed Route Start->Synthesis Workup Reaction Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Purity Purity Analysis (e.g., HPLC) IR->Purity Screening Initial Biological Screening (e.g., enzyme inhibition, antimicrobial assays) Purity->Screening

References

Physicochemical Properties of (5-Methylpyrimidin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyrimidin-2-yl)methanamine is a heterocyclic amine containing a pyrimidine ring, a functional group of interest in medicinal chemistry due to its presence in a variety of biologically active compounds. A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a summary of the available physicochemical data for this compound and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

The quantitative physicochemical data for this compound is limited, with most available information originating from computational predictions. Experimental validation of these properties is crucial for their reliable application in research and development.

PropertyValueSource
CAS Number 930272-60-9[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Calculated logP 1.08732[1]
Topological Polar Surface Area (TPSA) 51.8 Ų[1]
Melting Point Not available
Boiling Point Not available
pKa Not available
Aqueous Solubility Not available

Note: The logP value presented is a calculated prediction and may not reflect the experimental value.

Experimental Protocols

Due to the absence of specific published experimental data for this compound, the following sections detail generalized, yet comprehensive, protocols for the determination of key physicochemical properties applicable to this and similar amine-containing compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.[3]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.[4]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point of the substance.

  • Purity Assessment: A sharp melting range (typically ≤ 1°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Micro Boiling Point (Thiele Tube Method)

  • Sample Preparation: A small volume (a few microliters) of the liquid sample is introduced into a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[5]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6] This occurs when the vapor pressure of the substance equals the atmospheric pressure.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. To ensure the amine is in its protonated form, the solution is acidified with a standard solution of a strong acid (e.g., HCl).[7]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.[8]

  • Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[8] For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its relative solubility in a nonpolar solvent (like n-octanol) versus a polar solvent (like water).

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.[9]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[10]

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[11]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that affects a drug's absorption and distribution.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[12]

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[13]

  • Separation of Undissolved Solid: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.[12]

  • Concentration Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a validated analytical method, such as HPLC or LC-MS.[12]

  • Result: The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Solution Properties cluster_3 Data Analysis and Application Compound Synthesis and Purification Compound Synthesis and Purification Purity Assessment (e.g., HPLC, NMR) Purity Assessment (e.g., HPLC, NMR) Compound Synthesis and Purification->Purity Assessment (e.g., HPLC, NMR) Structure Confirmation (e.g., MS, NMR) Structure Confirmation (e.g., MS, NMR) Purity Assessment (e.g., HPLC, NMR)->Structure Confirmation (e.g., MS, NMR) Melting Point Determination Melting Point Determination Structure Confirmation (e.g., MS, NMR)->Melting Point Determination Boiling Point Determination Boiling Point Determination Structure Confirmation (e.g., MS, NMR)->Boiling Point Determination pKa Determination pKa Determination Structure Confirmation (e.g., MS, NMR)->pKa Determination Data Integration and Modeling Data Integration and Modeling Melting Point Determination->Data Integration and Modeling Boiling Point Determination->Data Integration and Modeling logP Determination logP Determination pKa Determination->logP Determination Aqueous Solubility Determination Aqueous Solubility Determination pKa Determination->Aqueous Solubility Determination logP Determination->Data Integration and Modeling Aqueous Solubility Determination->Data Integration and Modeling Drug Development Decisions Drug Development Decisions Data Integration and Modeling->Drug Development Decisions

References

(5-Methylpyrimidin-2-yl)methanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Methylpyrimidin-2-yl)methanamine, including its chemical properties, potential synthetic routes, and prospective biological activities based on the known pharmacology of related pyrimidine derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this compound.

Core Chemical Data

This compound is a substituted pyrimidine with the following key identifiers and properties.

PropertyValue
CAS Number 930272-60-9[1]
Molecular Formula C₆H₉N₃[2]
Molecular Weight 123.16 g/mol [2]
IUPAC Name This compound

Potential Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in published literature, general methods for the synthesis of pyrimidine derivatives can be adapted. A plausible synthetic approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with guanidine.

Illustrative Synthetic Pathway

A common strategy for the synthesis of substituted pyrimidines involves the reaction of an appropriately substituted β-dicarbonyl compound with guanidine. For this compound, a potential precursor could be a protected aminomethyl derivative of a β-ketoaldehyde.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deprotection 3-amino-2-methylpropenal_deriv Protected 3-amino-2-methylpropenal cyclocondensation Cyclocondensation 3-amino-2-methylpropenal_deriv->cyclocondensation guanidine Guanidine guanidine->cyclocondensation protected_pyrimidine Protected this compound cyclocondensation->protected_pyrimidine deprotection Deprotection protected_pyrimidine->deprotection final_product This compound deprotection->final_product

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Kinase Inhibition Assay

Given that many pyrimidine derivatives exhibit activity as kinase inhibitors, a common experimental protocol to assess the biological activity of this compound would be a kinase inhibition assay. The following is a generalized luminescence-based assay protocol.[3]

Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase (e.g., JAK2).

Materials:

  • This compound

  • Kinase enzyme (e.g., recombinant human JAK2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Plate Preparation: Add the diluted compound solutions to the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer. Add this mixture to the wells to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

G start Start compound_prep Prepare Compound Dilutions start->compound_prep plate_prep Add Compounds to Plate compound_prep->plate_prep kinase_reaction Initiate Kinase Reaction plate_prep->kinase_reaction incubation Incubate kinase_reaction->incubation detection Add Detection Reagent incubation->detection read_plate Measure Luminescence detection->read_plate analysis Calculate IC50 read_plate->analysis end End analysis->end

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Potential Signaling Pathway Involvement: JAK-STAT Pathway

Derivatives of 5-methyl-pyrimidine have been identified as potent and selective inhibitors of Janus kinases (JAKs), particularly JAK2. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[4][5]

The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases, leading to inhibition of their catalytic activity. Therefore, it is plausible that this compound could be investigated as a potential inhibitor of the JAK-STAT pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK JAK cytokine_receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds STAT->STAT_dimer Dimerizes gene_transcription Gene Transcription DNA->gene_transcription cytokine Cytokine cytokine->cytokine_receptor Binds inhibitor This compound (Potential Inhibitor) inhibitor->JAK Inhibits

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound represents a chemical entity with potential for further investigation, particularly in the context of kinase inhibition. While direct experimental data for this specific compound is limited, the extensive research on related pyrimidine derivatives provides a strong rationale for its exploration as a modulator of cellular signaling pathways, such as the JAK-STAT pathway. The synthetic and experimental protocols outlined in this guide offer a starting point for researchers to synthesize and evaluate the biological activity of this promising compound.

References

In-depth Spectral Analysis of (5-Methylpyrimidin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound (5-Methylpyrimidin-2-yl)methanamine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of publicly accessible, comprehensive spectral datasets for this specific compound, this guide focuses on presenting available data, outlining the methodologies for spectral acquisition, and providing a framework for the interpretation of its structural features through spectroscopic techniques.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 930272-60-9
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Canonical SMILES CC1=CN=C(N=C1)CN
InChI Key SGSZFTVNOSOSQE-UHFFFAOYSA-N

Spectral Data

Comprehensive, publicly available datasets for the NMR, MS, and IR spectra of this compound are not readily found in common spectral databases. However, information can be gleaned from patent literature where this compound is used as a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, peer-reviewed NMR dataset is not publicly available, patent documents describe the synthesis and use of this compound and occasionally include characterization data. For instance, patent WO2017068089A2 mentions the use of this compound and includes a proton NMR (¹H NMR) characterization, although the full spectral data is not detailed in the publicly accessible text.

Expected ¹H NMR Spectral Features:

Based on the chemical structure, the following proton signals are anticipated:

  • Aromatic Protons: Two singlets in the aromatic region, corresponding to the two protons on the pyrimidine ring.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the aminomethyl group.

  • Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the pyrimidine ring.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule:

  • Four signals for the carbon atoms of the pyrimidine ring.

  • One signal for the methylene carbon.

  • One signal for the methyl carbon.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (123.16).

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted)Ion
123.08[M]⁺
108.06[M-NH₂]⁺
95.06[M-CH₂NH₂]⁺
Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3250N-HStretching (amine)
3100-3000C-HStretching (aromatic)
2950-2850C-HStretching (aliphatic)
1650-1550C=N, C=CRing Stretching (pyrimidine)
1650-1580N-HBending (amine)

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data of this compound are not explicitly available in the public domain. However, standard procedures for NMR, MS, and IR spectroscopy would be employed.

NMR Spectroscopy Protocol (General)
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar compounds.

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

Mass Spectrometry Protocol (General)
  • Instrument: A mass spectrometer, such as one with Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Method:

    • EI-MS: The sample is introduced into the ion source, where it is bombarded with electrons to generate charged fragments.

    • ESI-MS: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary, where a high voltage is applied to create a fine spray of charged droplets.

  • Analysis: The mass-to-charge ratios of the resulting ions are analyzed.

Infrared Spectroscopy Protocol (General)
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: An infrared beam is passed through the sample, and the absorbance of light at different wavenumbers is measured.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis This compound Synthesis NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (MS) Synthesis->MS IR Infrared Spectroscopy (IR) Synthesis->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data IR_Data Functional Group Vibrations IR->IR_Data Structure Chemical Structure C₆H₉N₃ Confirmation Structure Confirmation Structure->Confirmation NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for the spectral characterization of this compound.

Conclusion

While a comprehensive and publicly archived spectral dataset for this compound remains elusive, this guide provides the expected spectral characteristics based on its chemical structure and general spectroscopic principles. The provided workflow and general experimental protocols offer a solid foundation for researchers and scientists working with this compound to acquire and interpret their own spectral data for structural confirmation and further research and development activities. The information presented underscores the importance of detailed characterization for key synthetic intermediates in the field of drug discovery.

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery and development of novel therapeutic agents. The structural versatility of the pyrimidine ring allows for extensive modification, enabling the fine-tuning of physicochemical properties to achieve desired pharmacological effects.[3] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] This technical guide provides an in-depth overview of these biological activities, tailored for researchers, scientists, and drug development professionals. It encompasses quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential of pyrimidine derivatives.

Anticancer Activity

Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by targeting key enzymes and signaling pathways that are often dysregulated in cancer cells.[2][6] Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] By blocking the activity of these kinases, pyrimidine-based drugs can effectively halt the cell cycle, induce apoptosis, and inhibit tumor growth.[4]

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[2] These enzymes play a central role in signal transduction pathways that control cellular processes.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[7][8] Dysregulation of EGFR signaling is a common feature in many cancers. Pyrimidine derivatives have been designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and subsequent signaling.[2]

Signaling Pathway of EGFR Inhibition by Pyrimidine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle.[9] CDKs form complexes with cyclins, and their sequential activation drives the cell through different phases of division.[10] In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. Pyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, which plays a crucial role in the G1/S phase transition.[4][11] By inhibiting CDK2, these compounds can induce cell cycle arrest and prevent cancer cell replication.[4]

Signaling Pathway of CDK2 Inhibition by Pyrimidine Derivatives

CDK2_Pathway cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G2 G2 Phase M M Phase (Mitosis) CDK2_CyclinE CDK2/Cyclin E pRB pRB CDK2_CyclinE->pRB Phosphorylates E2F E2F pRB->E2F E2F->S Promotes Transcription Pyrimidine Pyrimidine Derivative Pyrimidine->CDK2_CyclinE Inhibition

Caption: CDK2-mediated G1/S transition and its inhibition by pyrimidine derivatives.

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[1][12] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability and tumor progression.[13] Pyrimidine-based compounds have been identified as inhibitors of Aurora kinases, leading to defects in mitotic spindle formation, chromosome segregation, and ultimately, cell death in cancer cells.[12]

Quantitative Data on Anticancer Activity

The anticancer potency of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against specific enzymes or cancer cell lines.

Compound ClassTargetCancer Cell LineIC50 / EC50 (µM)Reference
Pyrido[2,3-d]pyrimidineEGFRPC-3 (Prostate)0.099 (EGFRWT), 0.123 (EGFRT790M)[4]
Furo[2,3-d]pyrimidineEGFR/HER2Not Specified0.037 (EGFRWT), 0.204 (EGFRT790M)[14]
N-(pyridin-3-yl)pyrimidin-4-amineCDK2HeLa (Cervical)0.064 (CDK2/cyclin A2)[4]
AminopyrimidineNot SpecifiedGlioblastoma, TNBC, Oral Squamous, Colon4 - 8[13]
Thiazolo[4,5-d]pyrimidineNot SpecifiedC32 (Melanoma)24.4[3]
Pyrrolo[2,3-d]pyrimidin-6-oneNot SpecifiedA549 (Lung), MCF-7 (Breast)10.9 - 21.4[4]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the IC50 value of a pyrimidine derivative, representing the concentration that inhibits cell growth by 50%.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Pyrimidine derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[7]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Derivative (48-72h) A->C B Prepare Serial Dilutions of Pyrimidine Derivative B->C D Add MTT Reagent (2-4h Incubation) C->D E Solubilize Formazan Crystals (e.g., DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability and Determine IC50 F->G

Caption: A generalized experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[15]

Antibacterial and Antifungal Effects

Various substituted pyrimidines have been synthesized and evaluated for their antimicrobial properties. Their mechanisms of action can vary, but some are known to interfere with essential cellular processes in microorganisms.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrolo[3,2-d]pyrimidineStaphylococcus aureus>1000
Pyrrolo[3,2-d]pyrimidineEscherichia coli500
PyridothienopyrimidineStaphylococcus aureus15.63[16]
PyridothienopyrimidineEscherichia coli7.81[16]
Pyrimidine DerivativeCandida albicansNot Specified[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the minimum inhibitory concentration (MIC) of a pyrimidine derivative against a specific bacterial or fungal strain.

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrimidine derivative (test compound)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Reference antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Adjust the microbial suspension to a 0.5 McFarland standard and then dilute it further in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity

Pyrimidine derivatives, particularly nucleoside analogs, have a long history in antiviral therapy. These compounds can interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination. More recently, non-nucleoside pyrimidine derivatives have also been developed, targeting other viral proteins or host factors essential for viral replication.[17][18]

Inhibition of Viral Replication

Pyrimidine-based compounds have demonstrated activity against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[17][18]

Quantitative Data on Antiviral Activity

The antiviral activity is often expressed as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which represents the concentration of the compound required to inhibit viral replication by 50%. The cytotoxicity of the compound (CC50) is also determined to calculate the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.

Compound ClassVirusEC50 / IC50 (µM)Reference
TetrahydrobenzothiazoleVenezuelan equine encephalitis virus (VEEV)0.17[19]
Pyrimidine DerivativeInfluenza A virus0.03[17]
Pyrimidine NNRTIHIV-1 (wild type)<0.01[17]
Pyrimidine DerivativeHuman Coronavirus 229ENot Specified[18]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the lytic cycle of a virus.

Objective: To determine the EC50 of a pyrimidine derivative against a specific lytic virus.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The cells are then covered with a semi-solid overlay to restrict the spread of progeny virus. Each infectious virus particle creates a localized area of cell death, or "plaque." The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Pyrimidine derivative (test compound)

  • Cell culture medium

  • Semi-solid overlay (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Infection: Remove the culture medium and infect the cell monolayer with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with the semi-solid medium containing serial dilutions of the pyrimidine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Remove the overlay and fix the cells (e.g., with formaldehyde). Stain the cell monolayer with crystal violet. Viable cells will be stained, and plaques will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.[20][21]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Prostaglandins, produced by cyclooxygenase (COX) enzymes, are key mediators of inflammation.[20] Pyrimidine derivatives have been investigated as anti-inflammatory agents, with some showing selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[22]

Inhibition of Cyclooxygenase (COX)

By selectively inhibiting COX-2 over the constitutively expressed COX-1, pyrimidine-based anti-inflammatory agents can potentially reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[22]

Prostaglandin Synthesis Pathway and COX-2 Inhibition

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli (e.g., Injury) PLA2 Phospholipase A2 PLA2->AA Releases PGH2 Prostaglandin H2 (PGH2) AA->PGH2 via COX-2 COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Pyrimidine Pyrimidine Derivative Pyrimidine->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of pyrimidine derivatives can be assessed both in vitro, by measuring their inhibition of COX enzymes, and in vivo, using models of inflammation.

Compound ClassAssayResultReference
Pyrimidine DerivativeIn vitro COX-2 InhibitionIC50 = 0.04 µM[1]
Pyrido[2,3-d]pyrimidineCarrageenan-induced paw edema74% edema inhibition[1]
Pyrrolo[2,3-d]pyrimidineCarrageenan-induced paw edema74.6% inhibition after 4h[1]
Pyrimidine DerivativeIn vitro COX-2 InhibitionHigh selectivity over COX-1[23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Objective: To evaluate the in vivo anti-inflammatory effect of a pyrimidine derivative.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Rats or mice

  • Pyrimidine derivative (test compound)

  • Carrageenan solution (e.g., 1% in sterile saline)

  • Reference anti-inflammatory drug (e.g., indomethacin, celecoxib)

  • Vehicle for compound administration (e.g., saline, 0.5% carboxymethyl cellulose)

  • Pletismometer or digital calipers to measure paw volume/thickness

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Compound Administration: Administer the pyrimidine derivative or reference drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[14][24]

The pyrimidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their continued importance in drug discovery and development. The ability to target a diverse range of biological macromolecules, from kinases to viral enzymes and cyclooxygenases, highlights the vast therapeutic potential of this heterocyclic core. The quantitative data and detailed experimental methodologies provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of pyrimidine derivatives in the ongoing quest for novel and more effective medicines. The logical frameworks provided by the signaling pathway and workflow diagrams are intended to further aid in the rational design and evaluation of the next generation of pyrimidine-based therapeutics.

References

Potential Therapeutic Targets of (5-Methylpyrimidin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. Its versatile nature allows for substitution at multiple positions, enabling the fine-tuning of pharmacological properties to engage a wide array of biological targets. (5-Methylpyrimidin-2-yl)methanamine, a simple yet versatile pyrimidine derivative, represents a key building block for the exploration of novel therapeutics. While direct biological data on this specific molecule is limited, its structural motifs are present in a multitude of potent and selective modulators of key cellular pathways. This technical guide provides an in-depth overview of the potential therapeutic targets for compounds derived from or structurally related to this compound, based on extensive analysis of analogous pyrimidine-based drugs and clinical candidates. The guide details the signaling pathways, quantitative data of related compounds, and comprehensive experimental protocols to facilitate further research and drug development.

Potential Therapeutic Targets and Signaling Pathways

The aminopyrimidine core is a well-established pharmacophore that interacts with the hinge region of many protein kinases, making this class of enzymes a primary focus. Additionally, the pyrimidine structure is found in modulators of other important target classes.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. Several pyrimidine-based compounds have been developed as potent JAK inhibitors.

Diagram 1: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment & Activation pJAK P-JAK JAK->pJAK Autophosphorylation pJAK->Receptor Phosphorylation STAT STAT pJAK->STAT Phosphorylation STAT->Receptor Recruitment pSTAT P-STAT STAT->pSTAT pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Modulation Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibition EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR P-EGFR EGFR->pEGFR Autophosphorylation Adaptor Adaptor Proteins (Grb2, Shc) pEGFR->Adaptor Recruitment RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->EGFR Inhibition SIRT2_Function SIRT2 SIRT2 Tubulin Acetylated α-Tubulin SIRT2->Tubulin Deacetylation p53 Acetylated p53 SIRT2->p53 Deacetylation FOXO1 Acetylated FOXO1 SIRT2->FOXO1 Deacetylation Microtubule Microtubule Dynamics Tubulin->Microtubule Apoptosis Apoptosis p53->Apoptosis Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis Inhibitor This compound -based Inhibitor Inhibitor->SIRT2 Inhibition Synthesis_Workflow Start 2-Methyl-4-amino- 5-(chloromethyl)pyrimidine Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (R-NH2) Nucleophile->Reaction Product Derivative Library Reaction->Product

The (5-Methylpyrimidin-2-yl)methanamine Scaffold: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanistic Potential of a Privileged Heterocyclic Core

Foreword: From Building Block to Biological Powerhouse

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The pyrimidine ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide focuses on a specific, yet increasingly significant, derivative: (5-Methylpyrimidin-2-yl)methanamine . While this compound itself is primarily regarded as a synthetic intermediate, its structural motifs are integral to a multitude of potent and selective therapeutic agents. Understanding the mechanistic contributions of this scaffold is, therefore, paramount for the rational design of next-generation therapeutics. This document will delve into the core mechanistic principles that the this compound moiety can confer upon a parent molecule, drawing from established examples in contemporary drug discovery.

Physicochemical Properties and Synthetic Accessibility

The this compound scaffold, commercially available primarily as its hydrochloride salt, possesses a unique combination of structural features that render it an attractive starting point for medicinal chemistry campaigns.[3] The pyrimidine ring is an electron-deficient heterocycle, which influences its hydrogen bonding capabilities and metabolic stability. The 5-methyl group provides a lipophilic contact point and can influence the overall conformation of the molecule. The 2-methanamine group is a key functional handle, a primary amine that serves as a versatile point for synthetic elaboration, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

The synthetic accessibility of this and related pyrimidine building blocks is a significant advantage, enabling the generation of diverse chemical libraries for high-throughput screening and lead optimization.[2]

The Mechanistic Landscape: A Scaffold for Targeted Therapies

The true value of the this compound core lies in its demonstrated role as a critical component of molecules targeting key players in cellular signaling pathways. The following sections will explore its involvement in the mechanism of action of several important classes of therapeutic agents.

Kinase Inhibition: A Privileged Scaffold for Targeting Oncogenic Signaling

The pyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a structurally conserved feature across the kinome. The this compound scaffold provides the foundational structure for attaching larger substituents that can then occupy the ATP-binding pocket and confer selectivity for a specific kinase.

  • Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in myeloproliferative neoplasms (MPNs) and inflammatory diseases.[4] Derivatives of 5-methylpyrimidin-2-amine have been developed as potent and selective JAK2 inhibitors.[4] In these inhibitors, the pyrimidine core acts as the primary anchor to the kinase hinge, while modifications, often originating from a functional group analogous to the methanamine of our core scaffold, explore the deeper regions of the ATP-binding site to enhance potency and selectivity over other JAK family members (JAK1, JAK3, TYK2).[4]

  • MAPK-Interacting Kinase (Mnk) Inhibition: Mnk1 and Mnk2 are downstream effectors in the RAS-MAPK signaling pathway and are implicated in tumorigenesis through their phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[5] Phenylaminopyrimidine derivatives have been identified as potent Mnk2 inhibitors.[5] The 2-aminopyrimidine structure is central to their mechanism, forming hydrogen bonds with the hinge region of Mnk2. The 5-methyl group can provide beneficial steric and electronic contributions to binding affinity. Mechanistic studies of these compounds reveal that their inhibition of Mnk leads to a reduction in the expression of anti-apoptotic proteins like Mcl-1, ultimately promoting apoptosis in cancer cells.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is a key mediator of this process. Pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[6] While structurally distinct from a simple methanamine at the 2-position, these complex molecules underscore the versatility of the substituted pyrimidine core in targeting the ATP-binding site of kinases. The pyrimidine ring serves as the foundational scaffold from which substituents are positioned to interact with key residues in the active site, outcompeting ATP and halting the downstream signaling cascade that leads to endothelial cell proliferation and migration.[6]

Experimental Protocol: A Generalized Kinase Inhibition Assay (Example: JAK2)

Objective: To determine the in vitro inhibitory activity of a test compound derived from the this compound scaffold against a specific kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Biotinylated peptide substrate

  • Test compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations (or DMSO for control)

    • JAK2 enzyme solution

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add a mixture of the biotinylated peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination & Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G-Protein Coupled Receptor (GPCR) Agonism: Modulating Metabolic Pathways

The versatility of the pyrimidine scaffold extends beyond kinase inhibition. Derivatives of 5-methylpyrimidine have been successfully developed as agonists for G-protein coupled receptors (GPCRs), such as GPR119.

  • GPR119 Agonism: GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively. This makes GPR119 an attractive target for the treatment of type 2 diabetes and obesity. A series of 5-methyl-pyrimidine derivatives have been identified as potent GPR119 agonists.[7] In these molecules, the pyrimidine core serves as a rigid scaffold to correctly orient the substituents that interact with the transmembrane domains of the receptor, leading to its activation. The downstream effects include improved glucose tolerance and promotion of insulin secretion.[7]

Diagram: Generalized GPR119 Signaling Pathway

GPR119_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative GPR119 GPR119 Agonist->GPR119 Binds & Activates Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Secretion Insulin/GLP-1 Secretion PKA->Secretion CREB->Secretion Promotes Gene Transcription for

Caption: Agonist binding to GPR119 activates a Gαs-mediated signaling cascade.

Antimicrobial and Antiviral Potential

The pyrimidine nucleus is a fundamental component of nucleobases (cytosine, thymine, and uracil), and as such, its analogs have been extensively explored as antimicrobial and antiviral agents. These compounds often act as antimetabolites, interfering with nucleic acid synthesis or other essential metabolic pathways.

  • Antiviral Activity: 5-substituted 2'-deoxyuridine derivatives, which bear a structural resemblance to the this compound core, have demonstrated significant antiviral activity, particularly against herpes simplex virus type 1 (HSV-1).[8] Their mechanism often involves selective phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA, leading to chain termination and inhibition of viral replication.[8]

  • Antibacterial Activity: While direct evidence for this compound is scarce, numerous pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties.[9][10] Their mechanisms can be diverse, ranging from inhibition of essential enzymes to disruption of cell wall synthesis. The structural similarity to methenamine, a prodrug that releases formaldehyde as an antiseptic agent in acidic urine, is noteworthy, although a similar mechanism for this compound is not established and likely different due to its distinct chemical structure.[11][12][13]

Conclusion and Future Directions

The this compound scaffold is more than a mere synthetic intermediate; it is a foundational element in the design of highly specific and potent modulators of biological systems. Its utility is prominently demonstrated in the development of kinase inhibitors for oncology, GPCR agonists for metabolic diseases, and potentially in the creation of novel anti-infective agents. The key to its success lies in the combination of the pyrimidine core's privileged interactions with biological targets and the synthetic tractability of the 2-methanamine group, which allows for extensive exploration of chemical space.

For drug development professionals, this scaffold represents a validated starting point for new discovery programs. Future research will likely focus on attaching this core to novel chemical moieties to target emerging drug targets, further expanding the therapeutic landscape addressable by pyrimidine-based medicines. The continued exploration of SAR around this scaffold, guided by computational modeling and structural biology, will undoubtedly lead to the discovery of new clinical candidates with improved efficacy and safety profiles.

References

Solubility and stability of (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of (5-Methylpyrimidin-2-yl)methanamine

Abstract

This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical determinants of its developability, influencing everything from biological screening to formulation and in vivo performance. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of characterizing the solubility and stability of this compound. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes foundational chemical principles, data from structurally related analogues, and industry-standard methodologies to offer a robust predictive framework and detailed experimental protocols for its complete characterization. The intended audience includes researchers, drug discovery scientists, and formulation experts who require a deep understanding of how to approach the physicochemical profiling of novel heterocyclic amines.

Introduction: The Critical Role of Physicochemical Profiling

In the trajectory of drug development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety. This compound, with its pyrimidine core and primary amine functionality, presents a unique set of characteristics that govern its behavior in solution and in the solid state.

This guide is structured to provide both theoretical grounding and actionable experimental workflows. We will first dissect the molecule's structure to predict its key physicochemical parameters. Subsequently, we will detail the standard experimental protocols for accurately measuring its solubility and assessing its stability under forced degradation conditions, in line with regulatory expectations.[1][2] The causality behind experimental choices is emphasized throughout, providing the reader with the rationale needed to adapt these methods for other novel compounds.

Predicted Physicochemical Properties and Structural Analysis

A molecule's structure is the primary determinant of its properties. The key features of this compound are the basic pyrimidine ring, the electron-donating methyl group, and the highly basic primary aminomethyl group.

  • pKa (Predicted): The molecule possesses multiple basic centers: the two nitrogen atoms in the pyrimidine ring and the primary amine. The primary aminomethyl group is expected to be the most basic site, with a predicted pKa in the range of 9.5 to 11.0, typical for simple alkylamines.[3] The pyrimidine nitrogens are significantly less basic due to the electron-withdrawing nature of the aromatic ring. This high pKa of the side-chain amine is the single most important factor for its solubility, indicating that the molecule will be predominantly protonated and positively charged at physiological pH.

  • LogP (Predicted): The calculated LogP (partition coefficient) serves as a measure of lipophilicity. While no experimental value is available, predictive models suggest a low LogP, indicating that the neutral form of the molecule has a preference for aqueous environments over lipid ones. This inherent hydrophilicity, combined with its high basicity, suggests good aqueous solubility, particularly in acidic to neutral pH ranges.

  • Salt Form: This compound is often available as a hydrochloride (HCl) salt.[4] Amine hydrochloride salts are generally crystalline solids with significantly higher aqueous solubility and often improved solid-state stability compared to their corresponding free bases.[5]

PropertyPredicted Value / CharacteristicImplication for Drug Development
Molecular Formula C₆H₉N₃Low molecular weight, favorable for oral absorption.
Molecular Weight ~123.16 g/mol Adheres to Lipinski's Rule of Five.[6]
Primary Amine pKa 9.5 - 11.0Predominantly ionized (cationic) at physiological pH (1-7.4), enhancing aqueous solubility.
LogP LowSuggests good intrinsic solubility of the neutral form.
Available Form Hydrochloride SaltExpected to have high aqueous solubility and potentially better handling properties than the free base.

Aqueous Solubility Profiling

The solubility of an ionizable compound like this compound is not a single value but a profile that is highly dependent on pH.[7][8][9] As the pH of a solution drops below the pKa of the primary amine, the molecule becomes protonated (BH⁺), leading to a dramatic increase in solubility due to the favorable ion-dipole interactions with water.[10] Understanding this profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

Two distinct types of solubility measurements are critical in drug discovery: kinetic and thermodynamic.[11]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measure used in early discovery to flag compounds that might precipitate in aqueous assay buffers.[6][11] It measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate.[12][13]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This creates a range of final compound concentrations with a consistent, low percentage of DMSO.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[14]

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by the formation of precipitate.[14] The concentration at which the signal significantly rises above the background is reported as the kinetic solubility.

Thermodynamic Solubility Assessment

Thermodynamic or equilibrium solubility is the true saturation solubility of a compound in a given solvent.[6] It is the gold-standard measurement, critical for lead optimization and pre-formulation, as it reflects the maximum concentration achievable under equilibrium conditions.[11]

  • Compound Addition: Add an excess amount of the solid compound (as the free base or hydrochloride salt) to a series of vials, each containing a different aqueous buffer (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Agitate the vials (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard curve.[13]

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start with Compound early_discovery Early Discovery Phase start->early_discovery lead_opt Lead Optimization / Pre-formulation start->lead_opt ks_stock Prepare DMSO Stock early_discovery->ks_stock ts_stock Use Solid Compound lead_opt->ts_stock ks_assay High-Throughput Assay (e.g., Nephelometry) ks_stock->ks_assay ks_result Result: Kinetic Solubility (µM) ks_assay->ks_result ts_assay Shake-Flask Method (24-48h Equilibration) ts_stock->ts_assay ts_result Result: Equilibrium Solubility (µg/mL) ts_assay->ts_result

Caption: Workflow for Solubility Characterization.

Chemical Stability Profiling

Stability testing is crucial for identifying potential degradation pathways and establishing a stable formulation and appropriate storage conditions.[1][15] Forced degradation (or stress testing) studies are performed to intentionally degrade the molecule under more severe conditions than accelerated stability testing.[16][17] These studies help develop and validate stability-indicating analytical methods.[1][18]

Potential Degradation Pathways

For this compound, the primary areas of concern for instability are:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, or other related impurities. The electron-rich pyrimidine ring may also be a site for oxidative degradation.

  • Photodegradation: Aromatic heterocyclic systems can absorb UV light, leading to photolytic cleavage or rearrangement.

  • Reaction with Excipients: The primary amine is nucleophilic and could potentially react with certain excipients, such as reducing sugars (Maillard reaction), in a solid formulation.[19]

Forced Degradation Studies

A systematic forced degradation study should be conducted according to ICH guidelines (Q1A/Q1B).[2][16] The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately resolve the degradants from the parent compound.[16][17]

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in an appropriate solvent system.

  • Stress Conditions: Expose the samples to the following conditions in parallel:[16][18]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress (Solution): Heat solution at 80°C for 48 hours.

    • Thermal Stress (Solid): Store solid compound at 80°C for 1 week.

    • Photostability: Expose solution and solid to ICH-specified light conditions (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • Time Points: Sample at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

  • Quenching: Neutralize acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and MS detection).

  • Mass Balance: Evaluate the results to ensure that the decrease in the parent peak is reasonably accounted for by the sum of the degradant peaks (mass balance).

G cluster_0 Forced Degradation Workflow (ICH Q1A/Q1B) cluster_stress Stress Conditions start Prepare API Solution (e.g., 1 mg/mL) control Unstressed Control (T=0) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox thermal Thermal (80°C, Solution & Solid) start->thermal photo Photostability (ICH Light Box) start->photo analysis Analyze all samples by Stability-Indicating LC-MS control->analysis acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis results Identify Degradants Assess Mass Balance Validate Method analysis->results

Caption: Workflow for Forced Degradation Studies.

Conclusion and Forward Look

This guide establishes a comprehensive framework for evaluating the solubility and stability of this compound. Based on its chemical structure, the compound is predicted to be a basic, hydrophilic molecule with pH-dependent aqueous solubility that is significantly enhanced in its hydrochloride salt form. The primary stability concerns are likely oxidation and photolysis rather than hydrolysis.

The protocols detailed herein represent industry-standard, validated methodologies for generating the critical data required for drug development. While this guide provides a strong predictive foundation, it is imperative that these theoretical assessments are confirmed through rigorous experimentation. The successful execution of these studies will enable a clear understanding of the molecule's liabilities, guide formulation development, and ultimately de-risk its progression towards clinical evaluation.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (5-Methylpyrimidin-2-yl)methanamine and its common salt forms. The content is curated for professionals in research and development who handle this compound.

Chemical Identification and Physical Properties

This compound is a substituted pyrimidine derivative. It is important to distinguish between the free base and its salt forms, as their physical properties can differ.

Table 1: Physical and Chemical Properties

PropertyThis compoundThis compound dihydrochloride
CAS Number 930272-60-9[1][2][3]930272-59-6[4][5]
Molecular Formula C₆H₉N₃[2]C₆H₁₁Cl₂N₃[4]
Molecular Weight 123.16 g/mol [6]196.08 g/mol [4]
Appearance Data not availableWhite solid
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Density Data not availableData not available

Note: Quantitative physical property data for this compound and its salts is not consistently available in public literature. Researchers should refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Hazard Identification and Classification

This compound and its salts are classified as hazardous materials. The following table summarizes the GHS hazard classifications found for this chemical and its structural analogs.

Table 2: GHS Hazard Classification

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[7]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[7]
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage[7]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[7]

For structurally similar compounds, such as 2-Amino-5-methylpyridine, toxicity may be higher, with classifications including Acute Toxicity, Oral (Category 3, H301: Toxic if swallowed) and Acute Toxicity, Dermal (Category 3, H311: Toxic in contact with skin).[8][9][10] Users should handle this compound with the appropriate caution.

Toxicological Information

Detailed toxicological studies for this compound are not widely published. The information below is based on GHS classifications and data from similar compounds.

Table 3: Summary of Toxicological Data

Toxicity EndpointValueSpeciesRouteSource
Acute Oral Toxicity (LD50) No data available---
Acute Dermal Toxicity (LD50) No data available---
Acute Inhalation Toxicity (LC50) No data available---
Skin Irritation Causes skin irritationRabbit (presumed)Dermal[7]
Eye Irritation Causes serious eye damageRabbit (presumed)Ocular[7]
Experimental Protocols

While specific experimental safety studies for this compound are not publicly available, the following are detailed methodologies for key irritation experiments, based on standard OECD guidelines for similar chemical entities.

4.1. Acute Dermal Irritation/Corrosion Study (Based on OECD Guideline 404)

  • Objective: To assess the potential of the substance to cause skin irritation or corrosion.

  • Test System: Healthy, young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

    • 0.5 g of the test substance, moistened with a small amount of an appropriate solvent (e.g., water) to form a paste, is applied to a small area (approximately 6 cm²) of the clipped skin.

    • The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the dressing and any residual test substance are removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations are scored according to a standardized grading system (e.g., Draize scale).

4.2. Acute Eye Irritation/Corrosion Study (Based on OECD Guideline 405)

  • Objective: To determine the potential of the substance to cause eye irritation or damage.

  • Test System: Healthy, young adult albino rabbits.

  • Procedure:

    • The eyes of the animal are examined for any pre-existing defects.

    • A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second. The other eye serves as an untreated control.

    • The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

    • Observations are scored according to a standardized grading system.

Safe Handling and Storage

5.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves (double-gloving is recommended) and a chemically resistant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If handling as a powder and dust may be generated, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.

5.2. Handling

  • Avoid contact with skin, eyes, and clothing.[11]

  • Avoid inhalation of dust or vapors.[11]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Do not eat, drink, or smoke when using this product.[12]

  • Wash hands thoroughly after handling.[12]

5.3. Storage

  • Keep container tightly closed in a dry and well-ventilated place.[11]

  • Store in a cool, dry place.

  • Some sources indicate the material may be moisture-sensitive; storage under an inert atmosphere may be advisable.[11]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.1). Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. Clean the affected area thoroughly.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be handled as hazardous material.

Visualizing Safe Chemical Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling a Review SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Don Appropriate PPE b->c d Weigh and Dispense Chemical c->d e Perform Experimental Procedure d->e f Decontaminate Work Surfaces and Equipment e->f g Segregate and Label Hazardous Waste f->g h Dispose of Waste via Approved Channels g->h i Doff and Dispose of Contaminated PPE h->i j Wash Hands Thoroughly i->j k Document Experiment j->k

Caption: A workflow for the safe handling of chemical reagents.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using. All chemical products should be handled by qualified individuals trained in laboratory safety procedures.

References

Aminomethylpyrimidine Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of aminomethylpyrimidine compounds, a class of heterocyclic molecules with significant therapeutic potential. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an aminomethyl group often enhances pharmacological properties, leading to a diverse range of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows to facilitate further research and development in this promising area.

Quantitative Biological Data

The biological activities of aminomethylpyrimidine derivatives are diverse, with significant potential in oncology and other therapeutic areas. This section presents quantitative data for selected compounds, highlighting their potency in various assays.

Table 1: Anticancer Activity of Aminomethylpyrimidine Derivatives

Compound IDTarget/AssayCell LineIC50 (µM)Reference
Compound 1 Tubulin Polymerization InhibitionA2780 (Ovarian Cancer)0.003-0.01
Compound 2 Tubulin Polymerization InhibitionA2780 (Ovarian Cancer)0.003-0.01
Compound 3a CytotoxicityC32 (Melanoma)24.4
Compound 3a CytotoxicityA375 (Melanoma)25.4
Compound 3b CytotoxicityC32 (Melanoma)<50
Compound 3b CytotoxicityA375 (Melanoma)<50
Compound 4a CytotoxicityDU145 (Prostate Cancer)High
Compound 7 BRD4 Inhibition-0.029
Compound 7 PLK1 Inhibition-0.094
Thienopyrimidine 5a Wnt/β-catenin Pathway InhibitionHCC1395 (TNBC)8.31
Quinazoline 9d Wnt/β-catenin Pathway InhibitionHCC1395 (TNBC)Low µM

Table 2: Enzyme Inhibition Data for Pyrimidine Derivatives

Compound IDEnzymeInhibition TypeKi (µM)IC50 (µM)Reference
Derivative 1 Glutathione Reductase--1.20
Derivative 2 Glutathione Reductase--1.50
Compound 6c Protein Kinase CK2--6
Compound X Protein Kinase CK2--19.5

Table 3: Pharmacokinetic Parameters of a Pyridopyrimidine Derivative in Rats

ParameterValue
Route of Administration Intravenous and Oral
Dose Range 6-24 mg/kg
Pharmacokinetic Model Open two-compartment
Time to Peak Plasma Concentration (Tmax) < 1 hour (oral)
Absolute Bioavailability ~90%
Kinetics Dose-dependent at doses > 6 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols for the synthesis and biological evaluation of aminomethylpyrimidine compounds.

Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives

This protocol describes a general method for the N-alkylation of anilines using 2-(chloromethyl)pyrimidine hydrochloride.

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Dissolve the test compounds in DMSO and dilute with cell culture medium to various concentrations. Treat the cells with these compounds and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Procedure:

  • Kinase Reaction: Incubate the target kinase (e.g., Bcr/Abl) with the substrate and ATP in the presence of various concentrations of the test compound.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP generated and reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of aminomethylpyrimidine compounds is critical for their development as therapeutic agents. This section provides diagrams of key signaling pathways implicated in their anticancer effects and a typical experimental workflow for their evaluation.

Wnt/β-catenin Signaling Pathway Inhibition

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, including triple-negative breast cancer. Certain thienopyrimidine and quinazoline derivatives have been shown to inhibit this pathway downstream of GSK3β.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates to Nucleus Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Inhibitor Aminomethylpyrimidine Derivative Inhibitor->TCF_LEF Inhibits Activity

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of aminomethylpyrimidine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer. While direct evidence for aminomethylpyrimidines is still emerging, many pyrimidine-based compounds are known to target kinases within this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates/ Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Aminomethylpyrimidine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibitory points for aminomethylpyrimidine derivatives.

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel aminomethylpyrimidine compounds.

Experimental_Workflow Synthesis Synthesis of Aminomethylpyrimidine Derivatives Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A generalized experimental workflow for the discovery and development of aminomethylpyrimidine-based drug candidates.

(5-Methylpyrimidin-2-yl)methanamine: A Technical Guide to a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylpyrimidin-2-yl)methanamine, a substituted pyrimidine derivative, represents a key structural motif in the landscape of medicinal chemistry. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its significance is inferred from the extensive research into structurally related pyrimidine compounds. The pyrimidine core is a well-established pharmacophore, recognized for its role in a multitude of biologically active agents, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of this compound, drawing upon data from analogous compounds to illuminate its potential roles in drug discovery and development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic scaffold that forms the core of numerous therapeutic agents. Its structural versatility allows for diverse modifications at multiple positions, leading to a wide array of compounds with varied biological activities. Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, and antiviral agents, among others. A significant area of focus has been the development of pyrimidine-based kinase inhibitors, where the pyrimidine core often mimics the purine bases of ATP, enabling competitive binding to the kinase hinge region. This compound, with its reactive aminomethyl group, serves as a valuable building block for the synthesis of compound libraries targeting various biological pathways.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic properties can be summarized from available commercial sources and computational predictions.

PropertyValueSource
CAS Number 930272-60-9ChemShuttle
Molecular Formula C₆H₉N₃PubChem
Molecular Weight 123.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC1=CN=C(CN)N=C1PubChem[1]
Topological Polar Surface Area 51.8 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Experimental Protocols

General Synthetic Workflow

A likely synthetic pathway would involve the reduction of a corresponding nitrile or the amination of a halosubstituted precursor. The following diagram illustrates a generalized workflow for the synthesis of 2-(aminomethyl)pyrimidine derivatives.

G cluster_0 Precursor Synthesis cluster_1 Final Product Formation A 2-Chloro-5-methylpyrimidine B Cyanation A->B KCN, DMSO C 5-Methylpyrimidine-2-carbonitrile B->C D Reduction C->D H2, Raney Ni or LiAlH4 E This compound D->E

Caption: Plausible synthetic workflow for this compound.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of 5-Methylpyrimidine-2-carbonitrile (Intermediate)

  • To a solution of 2-chloro-5-methylpyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium cyanide (KCN) (1.2 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-methylpyrimidine-2-carbonitrile.

Synthesis of this compound (Final Product)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-methylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation or column chromatography.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce in the public domain, the broader class of pyrimidine-based compounds, particularly those with substitutions at the 2- and 5-positions, has been extensively investigated for various therapeutic applications.

Kinase Inhibition

The pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. Derivatives of 2-aminopyrimidines have been developed as inhibitors of a wide range of kinases, including but not limited to:

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Inhibitors are being investigated as anticancer agents.[2][3][4]

  • Janus Kinases (JAKs): Non-receptor tyrosine kinases that mediate signaling for numerous cytokines and growth factors. JAK inhibitors are used in the treatment of myeloproliferative neoplasms and inflammatory diseases.[5]

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle. CDK inhibitors are a major focus of cancer drug discovery.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A tyrosine kinase receptor that plays a pivotal role in angiogenesis. VEGFR inhibitors are used to treat various cancers.[6]

The aminomethyl group at the 2-position of this compound provides a key point for derivatization to explore interactions with the solvent-exposed region of the ATP-binding pocket of various kinases.

Signaling Pathways

Given the prevalence of pyrimidine-based molecules as kinase inhibitors, a likely mechanism of action for derivatives of this compound would involve the modulation of key cellular signaling pathways implicated in cell proliferation, survival, and angiogenesis.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response cluster_3 Point of Intervention A Growth Factors B Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) A->B C PI3K/AKT/mTOR Pathway B->C D RAS/RAF/MEK/ERK Pathway B->D E Proliferation C->E F Survival C->F G Angiogenesis C->G D->E D->F H This compound Derivative H->B H->C H->D

Caption: Generalized kinase signaling pathway potentially targeted by pyrimidine derivatives.

Future Perspectives

This compound is a promising, yet underexplored, building block in medicinal chemistry. The lack of extensive public data on its specific biological activities presents an opportunity for further investigation. Future research efforts could focus on:

  • Synthesis of a diverse library of derivatives: Utilizing the reactive aminomethyl group to introduce a wide range of substituents.

  • Screening against a panel of kinases: To identify potential lead compounds for various therapeutic areas, particularly oncology and inflammatory diseases.

  • Detailed structure-activity relationship (SAR) studies: To optimize the potency and selectivity of any identified hits.

  • Elucidation of specific mechanisms of action: For any biologically active derivatives, to understand their precise molecular targets and effects on cellular pathways.

The continued exploration of the chemical space around the pyrimidine scaffold, including versatile intermediates like this compound, holds significant promise for the discovery of novel therapeutics.

References

A Technical Guide to Quantum Chemical Calculations for (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of (5-Methylpyrimidin-2-yl)methanamine. While specific experimental and computational studies on this exact molecule are not extensively available in current literature, this document outlines a robust, standard methodology based on well-established computational practices for analogous pyrimidine and pyridine derivatives. The presented data is illustrative and derived from studies on structurally related compounds to provide a predictive insight into the molecule's properties.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in modern drug discovery and materials science.[1][2] They provide invaluable information on molecular structure, stability, and electronic properties, which are crucial for understanding a molecule's reactivity and potential biological activity.[3][4]

Methodologies and Computational Protocols

A rigorous computational protocol is essential for obtaining accurate and reproducible results. The following sections detail a standard workflow for the quantum chemical analysis of a novel compound like this compound.

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package such as Gaussian 09 or Gaussian 16. The theoretical method of choice is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[1] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide reliable results for the structural and electronic properties of similar heterocyclic compounds.[1][5][6] A Pople-style basis set, such as 6-311++G(d,p), is recommended to ensure sufficient flexibility for describing the electronic distribution, including polarization and diffuse functions.

Geometry Optimization

The initial step involves building the 3D structure of this compound. This structure is then optimized to find the global minimum on the potential energy surface. The optimization is performed without any symmetry constraints, allowing all bond lengths, bond angles, and dihedral angles to relax fully. The process is considered complete when the forces acting on each atom are negligible and the geometry corresponds to a stable equilibrium state.[1]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[7]

  • Prediction of Spectroscopic Data: The calculated harmonic frequencies can be used to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning vibrational modes to specific functional groups.[7][8]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of a molecule's kinetic stability and chemical reactivity.[3][4][9] A smaller gap generally implies higher reactivity.[3]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting non-covalent interactions, such as hydrogen bonding and receptor-ligand binding.[10][11]

Data Presentation and Analysis (Illustrative)

The following tables summarize the type of quantitative data that would be generated from the aforementioned computational protocol. The values are representative examples based on published data for similar pyrimidine and pyridine derivatives.

Optimized Geometrical Parameters

This table presents selected optimized bond lengths and angles for the molecule. These parameters define the molecule's three-dimensional structure.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C-C (ring)1.39 - 1.41
C-N (ring)1.33 - 1.35
C-CH3~1.51
C-CH2NH2~1.50
C-NH2~1.46
Bond Angles (°) C-N-C (ring)115 - 117
N-C-N (ring)126 - 128
C-C-CH3~121
C-C-CH2NH2~120
C-CH2-NH2~111
Vibrational Frequencies

This table shows a comparison of calculated vibrational frequencies for key functional groups. Experimental validation would be required for confirmation.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)[7][12]
N-H Asymmetric Stretch-NH₂~34503400 - 3500
N-H Symmetric Stretch-NH₂~33503300 - 3400
C-H Aromatic StretchPyrimidine Ring3050 - 31003000 - 3100
C-H Aliphatic Stretch-CH₃, -CH₂2900 - 29802850 - 3000
C=N Ring StretchPyrimidine Ring1550 - 16001540 - 1610
N-H Scissoring-NH₂~16201590 - 1650
C-N StretchC-NH₂, Ring1280 - 13501250 - 1360
Frontier Molecular Orbital Properties

The FMO analysis provides insights into the molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9]

Parameter Calculated Value (eV) Significance
E_HOMO -6.5 to -7.0Electron-donating ability
E_LUMO -1.0 to -1.5Electron-accepting ability
Energy Gap (ΔE) 5.0 to 6.0High gap suggests high kinetic stability and low chemical reactivity[3][4]

Visualizations of Computational Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational processes and the logical connections between different calculated properties.

G Computational Workflow for Quantum Chemical Analysis cluster_input Setup cluster_core Core Calculation cluster_analysis Property Analysis start Input Molecular Structure (this compound) method Define Theory Level (e.g., B3LYP/6-311++G(d,p)) start->method opt Geometry Optimization method->opt freq Vibrational Frequency Calculation opt->freq check Verify Minimum? (No Imaginary Frequencies) freq->check homo_lumo HOMO-LUMO Analysis mep MEP Calculation spectra IR/Raman Spectra Simulation thermo Thermodynamic Properties check->opt No (Re-optimize) check->homo_lumo  Yes check->mep  Yes check->spectra  Yes check->thermo  Yes

Caption: A flowchart illustrating the standard workflow for performing quantum chemical calculations.

G Interrelation of Calculated Molecular Properties cluster_structure Structural & Energetic Core cluster_electronic Electronic Properties cluster_reactivity Predicted Chemical Behavior structure Optimized 3D Structure energy Ground State Energy structure->energy fmo HOMO & LUMO Energies energy->fmo mep Molecular Electrostatic Potential (MEP) energy->mep gap HOMO-LUMO Gap (ΔE) fmo->gap interactions Intermolecular Interaction Sites mep->interactions reactivity Chemical Reactivity gap->reactivity inversely proportional stability Kinetic Stability gap->stability proportional

Caption: Logical relationships between core calculations and predicted chemical properties.

Conclusion

This guide outlines the standard theoretical framework for conducting a comprehensive quantum chemical analysis of this compound. Through the application of Density Functional Theory, it is possible to predict its optimized geometry, vibrational spectra, and key electronic properties. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides critical insights into the molecule's reactivity and potential for intermolecular interactions, which are fundamental for applications in drug design and development. The methodologies and illustrative data presented here serve as a robust foundation for future computational and experimental investigations into this and other related pyrimidine derivatives.

References

An In-Depth Technical Guide to (5-Methylpyrimidin-2-yl)methanamine Hydrochloride: A Key Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Methylpyrimidin-2-yl)methanamine hydrochloride is a heterocyclic amine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features make it a valuable component for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the available data on its properties, synthesis, and applications.

Core Properties

While extensive public data on the specific physicochemical properties of this compound hydrochloride is limited due to its status as a synthetic intermediate, the following information has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Chemical Name This compound hydrochloride
Synonyms 2-(Aminomethyl)-5-methylpyrimidine hydrochloride
CAS Number 1346542-72-0[1]
Molecular Formula C₆H₁₀ClN₃[1]
Molecular Weight 159.62 g/mol [1]
Form Solid
Storage Temperature Room Temperature

For the related dihydrochloride salt (CAS Number: 930272-59-6), the molecular formula is C₆H₁₁Cl₂N₃ with a molecular weight of 196.08 g/mol .

Synthesis and Experimental Protocols

Detailed, publicly available experimental protocols for the direct synthesis of this compound hydrochloride are scarce. However, the synthesis of structurally similar pyrimidine derivatives is well-documented in patent literature, providing a foundational methodology that can be adapted by skilled synthetic chemists.

A common strategy for the synthesis of related aminomethylpyrimidines involves the reduction of a corresponding pyrimidine-carbonitrile or the amination of a halomethylpyrimidine. For instance, the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine has been described involving the hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine.[2]

A plausible synthetic workflow for obtaining this compound hydrochloride is outlined below. This represents a logical synthetic progression based on established chemical principles.

G cluster_0 Synthetic Workflow start Starting Material (e.g., 2-cyano-5-methylpyrimidine) reduction Reduction of Nitrile start->reduction free_base This compound (Free Base) reduction->free_base salt_formation Salt Formation (with HCl) free_base->salt_formation product This compound Hydrochloride Salt salt_formation->product

Caption: Plausible synthetic workflow for this compound hydrochloride.

General Experimental Considerations (Hypothetical Protocol):

  • Step 1: Reduction of 2-Cyano-5-methylpyrimidine. The nitrile can be reduced using a variety of reducing agents. A common method involves catalytic hydrogenation with a metal catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent could be employed. Careful control of reaction conditions is necessary to avoid over-reduction or side reactions.

  • Step 2: Isolation of the Free Base. Following the reduction, the reaction mixture is worked up to isolate the free amine, this compound. This typically involves quenching any excess reducing agent, followed by extraction and purification, for example, by distillation or chromatography.

  • Step 3: Hydrochloride Salt Formation. The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Role in Drug Discovery and Development

The primary utility of this compound hydrochloride lies in its role as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry due to its ability to mimic the purine bases of ATP and interact with the hinge region of kinase active sites.

The aminomethyl group at the 2-position provides a crucial handle for further chemical modifications, allowing for the introduction of various side chains and pharmacophores to modulate potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Application in Kinase Inhibitor Synthesis:

Derivatives of this compound have been utilized in the development of inhibitors for various kinases, including Janus kinases (JAKs). The general workflow for incorporating this intermediate into a kinase inhibitor is depicted below.

G cluster_0 Kinase Inhibitor Synthesis Workflow start This compound Hydrochloride coupling_reaction Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) start->coupling_reaction coupling_partner Coupling Partner (e.g., substituted aryl halide) coupling_partner->coupling_reaction final_inhibitor Final Kinase Inhibitor coupling_reaction->final_inhibitor

Caption: General workflow for utilizing this compound in kinase inhibitor synthesis.

Safety and Handling

Conclusion

This compound hydrochloride is a valuable and versatile building block in the field of medicinal chemistry. Its pyrimidine core and reactive aminomethyl group make it an important intermediate for the synthesis of a wide range of compounds, most notably kinase inhibitors for various therapeutic targets. While detailed public information on its specific properties is limited, the established synthetic methodologies for related compounds provide a strong basis for its utilization in drug discovery and development programs. Further research and publication of its detailed characterization would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylpyrimidin-2-yl)methanamine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of interest for the development of novel therapeutic agents. This document outlines a detailed, proposed synthetic protocol for the preparation of this compound. The described methodology is based on established chemical transformations for analogous pyrimidine derivatives, providing a practical guide for its synthesis in a laboratory setting. The protocol involves a two-step sequence starting from the commercially available 2,5-dimethylpyrimidine.

Introduction

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring a methyl group at the 5-position and an aminomethyl group at the 2-position, makes it a key intermediate for creating diverse molecular libraries for screening and lead optimization. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed to be a reliable resource for researchers in the field of synthetic and medicinal chemistry.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process commencing with 2,5-dimethylpyrimidine. The initial step involves the selective radical chlorination of the methyl group at the 2-position to yield the intermediate, 2-(chloromethyl)-5-methylpyrimidine. This is followed by a nucleophilic substitution reaction where the chloride is displaced by an amino group to afford the final product.

G cluster_0 Step 1: Radical Chlorination cluster_1 Step 2: Amination 2,5-dimethylpyrimidine 2,5-dimethylpyrimidine 2-(chloromethyl)-5-methylpyrimidine 2-(chloromethyl)-5-methylpyrimidine 2,5-dimethylpyrimidine->2-(chloromethyl)-5-methylpyrimidine N-Chlorosuccinimide (NCS) Azobisisobutyronitrile (AIBN) CCl4, Reflux This compound This compound 2-(chloromethyl)-5-methylpyrimidine->this compound Aqueous Ammonia (NH4OH) Ethanol, RT

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic protocol. The values are representative and may require optimization for specific laboratory conditions.

StepReactionReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
1Radical Chlorination2,5-dimethylpyrimidine, N-Chlorosuccinimide (NCS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4)77 (Reflux)4-660-70
2Amination2-(chloromethyl)-5-methylpyrimidine, Aqueous Ammonia (NH4OH), Ethanol25 (Room Temp.)12-1875-85

Experimental Protocols

Materials and Equipment:

  • 2,5-dimethylpyrimidine

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Step 1: Synthesis of 2-(chloromethyl)-5-methylpyrimidine

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylpyrimidine (10.8 g, 100 mmol) and anhydrous carbon tetrachloride (150 mL).

  • Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) to the solution.

  • Add a catalytic amount of Azobisisobutyronitrile (AIBN) (0.82 g, 5 mmol).

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(chloromethyl)-5-methylpyrimidine.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask, dissolve the purified 2-(chloromethyl)-5-methylpyrimidine (7.1 g, 50 mmol) in ethanol (100 mL).

  • Cool the solution in an ice bath and slowly add an excess of aqueous ammonia (28-30%, 50 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the solution and remove the solvent by rotary evaporation to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination prep_reagents Prepare Reagents (2,5-dimethylpyrimidine, NCS, AIBN, NH4OH) s1_react React 2,5-dimethylpyrimidine with NCS and AIBN in CCl4 under reflux prep_reagents->s1_react setup_glassware Setup Glassware (Flasks, Condenser) setup_glassware->s1_react s1_workup Work-up: Filter, Wash with NaHCO3 & Brine s1_react->s1_workup s1_dry Dry organic layer (Na2SO4) s1_workup->s1_dry s1_concentrate Concentrate in vacuo s1_dry->s1_concentrate s1_purify Purify by Column Chromatography s1_concentrate->s1_purify s2_react React 2-(chloromethyl)-5-methylpyrimidine with Aqueous Ammonia in Ethanol s1_purify->s2_react s2_concentrate Concentrate in vacuo s2_react->s2_concentrate s2_extract Extract with Dichloromethane s2_concentrate->s2_extract s2_dry Dry organic layer (Na2SO4) s2_extract->s2_dry s2_final_concentrate Concentrate in vacuo to yield final product s2_dry->s2_final_concentrate

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Carbon tetrachloride is a hazardous and environmentally damaging solvent; handle with extreme care and consider alternative solvents like cyclohexane if possible.

  • N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin.

  • AIBN is a potential explosion hazard upon heating; use with caution.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle in a fume hood.

Application Notes & Protocols: The Utility of (5-Methylpyrimidin-2-yl)methanamine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. (5-Methylpyrimidin-2-yl)methanamine and its derivatives represent a class of compounds with significant potential in drug discovery, offering a versatile backbone for the development of targeted therapies. This document provides an overview of the application of a closely related analog, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine, as a selective inhibitor of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms. The experimental protocols and data presented herein serve as a guide for researchers and scientists in the development of novel therapeutics based on the pyrimidine scaffold.

Therapeutic Potential of this compound Analogs as JAK2 Inhibitors

Derivatives of the this compound scaffold have been investigated as potent and selective inhibitors of JAK2. The JAK/STAT signaling pathway is crucial for cell growth, differentiation, and immune response. Dysregulation of this pathway, particularly through mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and myelofibrosis.[1] Selective inhibition of JAK2 over other JAK family members (JAK1, JAK3, TYK2) is desirable to minimize side effects.[1]

A lead compound, A8, a derivative of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine, has demonstrated excellent potency against JAK2 kinase with an IC50 value of 5 nM.[1] Furthermore, it exhibits significant selectivity for JAK2 over other JAK family members.[1]

Quantitative Data Summary:

The following tables summarize the in vitro activity and pharmacokinetic properties of compound A8 and related compounds.

Table 1: In Vitro Kinase Inhibitory Activity [1]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
A8 1935273206
13ac (Lead) ----

Data represents the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Selectivity Profile of Compound A8 [1]

Selectivity RatioFold-Selectivity
JAK1/JAK2 38.6
JAK3/JAK2 54.6
TYK2/JAK2 41.2

Table 3: In Vivo Pharmacokinetic Parameters in Rats [1]

CompoundCmax (ng/mL)AUC0-t (ng·h/mL)Bioavailability (%)
A8 121.43517.841.1
A9 ---
A12 ---
13ac (Lead) - (approx. 9.3)- (approx. 270.6)-

Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Signaling Pathway

The JAK2V617F mutation leads to the constitutive activation of JAK2, which in turn phosphorylates and activates downstream STAT (Signal Transducer and Activator of Transcription) proteins. This leads to the transcription of genes involved in cell proliferation and survival, contributing to the pathogenesis of MPNs.[1] Compound A8 acts by inhibiting the autophosphorylation of JAK2, thereby blocking the downstream signaling cascade.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 (V617F Mutant) CytokineReceptor->JAK2 Activation JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Proliferation, Survival) pSTAT->Gene Nuclear Translocation A8 Compound A8 (this compound Analog) A8->JAK2 Inhibition

Caption: JAK/STAT signaling pathway and the inhibitory action of Compound A8.

Experimental Protocols

3.1. In Vitro Kinase Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of test compounds against JAK kinases.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP (Adenosine triphosphate).

    • Suitable peptide substrate.

    • Test compounds (e.g., Compound A8) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

    • 384-well plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

    • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining kinase activity using a luminescent assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

3.2. Cell Viability Assay

This protocol assesses the effect of test compounds on the proliferation of cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., SET-2, Ba/F3-JAK2V617F).

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds dissolved in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar.

    • 96-well plates.

    • Incubator (37°C, 5% CO2).

    • Plate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

    • Measure cell viability using a luminescent cell viability assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve.

3.3. In Vivo Pharmacokinetic Study

This protocol evaluates the pharmacokinetic properties of test compounds in an animal model.

  • Materials:

    • Sprague-Dawley rats or other suitable animal model.

    • Test compound formulated for oral (p.o.) and intravenous (i.v.) administration.

    • Blood collection tubes (containing anticoagulant).

    • Centrifuge.

    • LC-MS/MS system for bioanalysis.

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer the test compound to two groups of animals via oral and intravenous routes at a specific dose.

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Analyze the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, AUC, bioavailability) using appropriate software (e.g., WinNonlin).

Experimental Workflow Diagram:

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis KinaseAssay Kinase Assay (IC50 Determination) CellViability Cell Viability Assay (Antiproliferative Activity) KinaseAssay->CellViability PK_Study Pharmacokinetic Study (Rat Model) CellViability->PK_Study DataAnalysis IC50 Calculation PK Parameter Determination PK_Study->DataAnalysis Lead_Opt Lead Optimization of This compound Scaffold Lead_Opt->KinaseAssay

Caption: General workflow for the evaluation of this compound analogs.

Conclusion

The this compound scaffold and its analogs hold considerable promise for the development of targeted therapies. The case study of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors highlights the potential of this chemical series. The provided protocols and data serve as a foundational resource for researchers aiming to explore and advance pyrimidine-based compounds in drug discovery programs. Further optimization of this scaffold could lead to the development of novel clinical candidates for the treatment of myeloproliferative neoplasms and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols: (5-Methylpyrimidin-2-yl)methanamine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyrimidin-2-yl)methanamine is a valuable heterocyclic building block in the design and synthesis of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine base of ATP and form key hydrogen bond interactions with the hinge region of kinase active sites. The strategic placement of the methyl group at the 5-position and the aminomethyl group at the 2-position provides a versatile platform for chemists to modulate potency, selectivity, and pharmacokinetic properties of kinase inhibitors. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the development of kinase inhibitors.

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using a 5-methylpyrimidine core, highlighting the potential of this scaffold in developing potent therapeutic agents. The data presented here is for a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives that are potent and selective Janus Kinase 2 (JAK2) inhibitors.

Compound IDTarget KinaseIC50 (nM)[1]Selectivity vs. JAK1 (fold)[1]Selectivity vs. JAK3 (fold)[1]Selectivity vs. TYK2 (fold)[1]
A8 JAK2538.654.641.2

Signaling Pathway and Inhibition

Kinase inhibitors containing the 5-methylpyrimidine scaffold can target various signaling pathways implicated in diseases like cancer and inflammatory disorders. A prominent example is the JAK/STAT pathway, which is often constitutively activated in myeloproliferative neoplasms due to mutations like JAK2 V617F. Inhibition of JAK2 kinase activity blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

JAK_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes Inhibitor This compound -based Inhibitor Inhibitor->JAK2 Inhibits

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors using this compound as a key building block.

Protocol 1: Synthesis of an N-((5-Methylpyrimidin-2-yl)methyl)amide Derivative

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), HATU (1.3 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-((5-methylpyrimidin-2-yl)methyl)amide derivative.

Synthesis_Workflow cluster_synthesis Synthesis Start This compound + Carboxylic Acid Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Product N-((5-methylpyrimidin-2-yl)methyl)amide Derivative Purification->Product Kinase_Assay_Workflow cluster_assay Kinase Inhibition Assay Compound_Prep Compound Dilution and Plating Reaction_Mix Add Kinase/ Substrate Mix Compound_Prep->Reaction_Mix Reaction_Start Add ATP & Incubate Reaction_Mix->Reaction_Start Detection Add Detection Reagent Reaction_Start->Detection Readout Measure Luminescence Detection->Readout

References

Application of Pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a fundamental heterocyclic organic compound, is a cornerstone of medicinal chemistry. Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of biologically active molecules. The synthetic versatility of the pyrimidine scaffold has allowed for the creation of a vast library of derivatives with a broad spectrum of pharmacological activities. These compounds have been successfully developed into drugs for treating a multitude of diseases, including cancer, viral and microbial infections, and inflammatory conditions. This document provides detailed application notes, experimental protocols, and key data on the use of pyrimidine derivatives in various areas of medicinal chemistry.

Anticancer Applications

Pyrimidine derivatives are among the most important classes of anticancer agents. They exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases, and by acting as antimetabolites that interfere with DNA synthesis.

Prominent Pyrimidine-Based Anticancer Drugs:
  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.

  • Cytarabine: A nucleoside analog that inhibits DNA polymerase.

  • Gemcitabine: A nucleoside analog that inhibits DNA synthesis and induces apoptosis.

  • Imatinib and Dasatinib: Tyrosine kinase inhibitors that target the BCR-ABL protein in chronic myeloid leukemia.

  • Erlotinib and Gefitinib: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
Compound/SeriesTarget/Cell LineActivityReference
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)IC50 = 1.629 µM
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)IC50 = 1.841 µM
Pyrimidine derivative 2dA549 (Lung Cancer)Strong cytotoxicity at 50 µM
Pyrimidine derivative 10bEGFRIC50 = 8.29 nM
Pyrimidine derivative 10bHepG2 (Liver Cancer)IC50 = 3.56 µM
Pyrimidine derivative 10bA549 (Lung Cancer)IC50 = 5.85 µM
Pyrimidine derivative 10bMCF-7 (Breast Cancer)IC50 = 7.68 µM
Pyrazolo[3,4-d]pyrimidine 16EGFR Tyrosine KinaseIC50 = 0.034 µM

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Drug Pyrimidine Derivative (EGFR Inhibitor) Pyrimidine_Drug->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental Protocols

This protocol describes a general method for synthesizing pyrido[2,3-d]pyrimidine derivatives, which have shown promising anticancer activities.

Materials:

  • Appropriately substituted α,β-unsaturated ketone

  • 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate

  • Glacial acetic acid

  • Ethanol or Ethyl acetate for recrystallization

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (if necessary)

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1 equivalent) in glacial acetic acid.

  • Add 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) with constant stirring.

  • Monitor the reaction progress using TLC. The reaction may take up to 96 hours for completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of the pyrimidine derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value of the compound.

Antiviral Applications

Pyrimidine nucleoside analogs are a major class of antiviral drugs. They act by inhibiting viral DNA or RNA synthesis, thus preventing viral replication.

Prominent Pyrimidine-Based Antiviral Drugs:
  • Zidovudine (AZT): An anti-HIV drug that inhibits the viral reverse transcriptase.

  • Lamivudine: Used for the treatment of HIV and Hepatitis B.

  • Idoxuridine & Trifluridine: Used to treat herpes simplex virus infections.

  • Remdesivir: A broad-spectrum antiviral agent that has been used in the treatment of COVID-19.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
Compound/SeriesVirusCell LineActivityReference
Pyrimidine C-nucleoside 3cInfluenza A (H1N1)MDCKEC50 = 1.9 µM
Nucleoside analogue 2iInfluenza A (H1N1)-IC50 = 57.5 µM
Nucleoside analogue 5iInfluenza A (H1N1)-IC50 = 24.3 µM
Nucleoside analogue 11cInfluenza A (H1N1)-IC50 = 29.2 µM

Experimental Workflow: In Vitro Antiviral Assay

Antiviral_Workflow start Start seed_cells Seed Host Cells in 96-well plate start->seed_cells end End incubate1 Incubate Overnight seed_cells->incubate1 infect_cells Infect Cells with Virus incubate1->infect_cells prepare_compounds Prepare Serial Dilutions of Pyrimidine Derivative add_compounds Add Diluted Compounds to Wells prepare_compounds->add_compounds infect_cells->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 assess_cpe Assess Cytopathic Effect (CPE) or Viral Yield incubate2->assess_cpe calculate_ec50 Calculate EC50 assess_cpe->calculate_ec50 calculate_ec50->end

Caption: General workflow for an in vitro antiviral activity assay.

Experimental Protocols

This protocol outlines a general method for the synthesis of pyrimidine nucleoside analogs.

Materials:

  • 6-(Substituted)-pyrimidine-2,4-dione

  • Activated sugar analog (e.g., (2-acetoxyethoxy)methyl acetate)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dry acetonitrile

  • Methanolic ammonia

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Suspend the pyrimidine base (1 equivalent) in dry acetonitrile.

  • Add BSA (2-3 equivalents) and reflux the mixture for 30 minutes under an inert atmosphere to silylate the pyrimidine base.

  • Cool the reaction mixture to room temperature and add the activated sugar analog (1.2 equivalents).

  • Add TMSOTf (1.2 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the protected nucleoside analog by column chromatography.

  • Deprotect the purified product by treating it with methanolic ammonia at room temperature.

  • Purify the final nucleoside analog by recrystallization or column chromatography.

  • Characterize the structure using spectroscopic methods.

This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) induced by a virus in cell culture.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Complete cell culture medium

  • Pyrimidine derivative stock solution

  • 96-well plates

  • Inverted microscope

Procedure:

  • Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the pyrimidine derivative in culture medium.

  • Remove the growth medium from the cells and add 100 µL of the diluted compounds.

  • Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Observe the cells daily for the appearance of CPE using an inverted microscope.

  • After the incubation period (typically 3-7 days, when CPE is maximal in the virus control), score the wells for the presence or absence of CPE.

  • The 50% effective concentration (EC50) is the concentration of the compound that inhibits CPE by 50%.

Antibacterial and Antifungal Applications

Pyrimidine derivatives exhibit a broad range of antimicrobial activities, making them a valuable scaffold for the development of new antibacterial and antifungal agents.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
Compound/SeriesTarget OrganismActivity (MIC in µg/mL)Reference
Thiophenyl-pyrimidinesMethicillin-resistant Staphylococcus aureus (MRSA)2
Pyrrolo[2,3-d]pyrimidinesMethicillin-sensitive S. aureus (MSSA)0.0625 - 4
Pyrimidine derivative 2aS. aureus, B. subtilisActive
Pyrimidine derivative 3cAntifungal activityActive
Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Pyrimidine derivative stock solution

  • 96-well microtiter plates

  • Standardized inoculum of the microorganism (0.5 McFarland standard)

Procedure:

  • In a 96-well plate, perform two-fold serial dilutions of the pyrimidine derivative in the appropriate broth.

  • Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the prepared inoculum to each well.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Applications

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives
CompoundTargetActivity (IC50)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine derivative L1COX-2Comparable to meloxicamHigh selectivity for COX-2
Pyrimidine derivative L2COX-2Comparable to meloxicamHigh selectivity for COX-2
Pyrimidine derivative 3bCOX-20.20 µM-
Pyrimidine derivative 5dCOX-20.16 µM-

Signaling Pathway: COX-2 Inhibition in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2_enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_enzyme Induces Expression Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrimidine_Drug Pyrimidine Derivative (COX-2 Inhibitor) Pyrimidine_Drug->COX2_enzyme Inhibits

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Experimental Protocols

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 isoenzymes.

Materials:

  • Ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Pyrimidine derivative

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the pyrimidine derivative.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the diluted compound.

  • Incubate for a short period at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over time.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the compound.

  • Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • 1% (w/v) solution of lambda-carrageenan in sterile saline

  • Pyrimidine derivative

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6): vehicle control, positive control, and test groups receiving different doses of the pyrimidine derivative.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, positive control, or pyrimidine derivative orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Cardiovascular Applications

Certain pyrimidine derivatives have been investigated for their potential as cardiovascular agents, demonstrating activities such as coronary vasodilation and antihypertensive effects.

Prominent Pyrimidine-Based Cardiovascular Agents:
  • Minoxidil: Originally developed as an antihypertensive drug, it is a pyrimidine derivative that acts as a potassium channel opener.

  • Trapidil: A pyrimidine derivative with antiplatelet and vasodilating properties.

Quantitative Data: Cardiovascular Activity of Pyrimidine Derivatives
CompoundActivityModelReference
8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e]triazolo[1,5-a]pyrimidinePotent coronary vasodilating activityIn vitro and in vivo

Conclusion

The pyrimidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, leading to the development of a wide range of therapeutic agents. The diverse biological activities of pyrimidine derivatives, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects, underscore their continued importance in drug discovery and development. The protocols and data presented in this document provide a valuable resource for researchers working on the synthesis and evaluation of novel pyrimidine-based compounds with therapeutic potential. Further exploration of this chemical space is likely to yield new and improved drugs for a variety of diseases.

Application Notes & Protocols: Experimental Procedures for the Coupling of (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyrimidin-2-yl)methanamine is a versatile primary amine building block incorporating a pyrimidine scaffold, a privileged heterocycle in medicinal chemistry. Its derivatives are of significant interest in drug discovery, often targeting kinases and other key biological macromolecules. The primary amine handle allows for a wide range of coupling reactions to generate diverse libraries of compounds for screening and lead optimization. This document provides detailed protocols for three common and powerful coupling reactions involving this amine: amide bond formation, reductive amination, and Buchwald-Hartwig amination.

Amide Bond Formation

Amide bond formation is one of the most fundamental reactions in organic synthesis and is central to the creation of peptides, peptidomimetics, and numerous small molecule drugs.[1] The reaction involves coupling the primary amine of this compound with a carboxylic acid, typically activated by a coupling reagent to facilitate the reaction.[2]

General Reaction Scheme: R-COOH + this compound → R-CONH-CH₂-(5-Methylpyrimidine)

Data Presentation: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical and can significantly impact yield, reaction time, and suppression of side reactions like epimerization.[1] The following table summarizes representative outcomes for the coupling of this compound with various carboxylic acids using standard coupling agents.

EntryCarboxylic Acid (R-COOH)Coupling ReagentBaseSolventTypical Yield (%)
1Benzoic AcidHATUDIPEADMF85-95
2Acetic AcidEDC, HOBtNMMDCM80-90
3Isobutyric AcidT3P®PyridineEtOAc88-96
4Phenylacetic AcidDCC, DMAPNoneDCM75-85

Data are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

cluster_reactants Reactants cluster_reagents Reagents Amine This compound Product Product (Amide) Amine->Product + Acid R-COOH Acid->Product + CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Product Facilitates Base Base (e.g., DIPEA) Base->Product

Caption: General schematic for amide bond formation.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[3][4] The reaction proceeds through an in-situ formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is mild and selective for the imine over the carbonyl starting material.[7]

General Reaction Scheme: R¹R²C=O + this compound → R¹R²CH-NH-CH₂-(5-Methylpyrimidine)

Data Presentation: Reductive Amination with Various Carbonyls
EntryCarbonyl CompoundReducing AgentSolventTypical Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE80-92
2AcetoneNaBH₃CNMeOH75-85
3CyclohexanoneNaBH(OAc)₃DCM82-95
44-PyridinecarboxaldehydeTi(Oi-Pr)₄, NaBH₄THF70-80

Data are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol details a one-pot procedure for the reductive amination of an aldehyde or ketone with this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.1 eq) and this compound (1.0 eq) in anhydrous DCE. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[7]

  • Once the reaction is complete, carefully quench by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[7]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Reactants Amine + Carbonyl Imine Imine/ Iminium Ion Reactants->Imine Condensation (-H₂O) Imine->Reactants Product Secondary Amine Imine->Product Reduction H2O H₂O Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Imine

Caption: The two-step, one-pot reductive amination process.

Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8][9] It is a highly versatile method for coupling amines with aryl halides or triflates, enabling the construction of arylamines that are otherwise difficult to synthesize.[10] This is particularly useful for creating derivatives where the pyrimidine-methanamine moiety is linked to an aromatic or heteroaromatic ring.

General Reaction Scheme: Ar-X + this compound → Ar-NH-CH₂-(5-Methylpyrimidine) (where X = Br, I, OTf)

Data Presentation: Buchwald-Hartwig Coupling with Aryl Halides

Successful Buchwald-Hartwig reactions depend on the careful selection of the palladium source, ligand, and base.[11]

EntryAryl Halide (Ar-X)Pd CatalystLigandBaseSolventTypical Yield (%)
14-BromotoluenePd₂(dba)₃XantphosCs₂CO₃Toluene75-85[9]
22-ChloropyridinePd(OAc)₂RuPhosNaOtBuDioxane65-78
34-IodoanisolePdCl₂(dppf)dppfK₃PO₄Toluene70-80
41-Bromo-3,5-difluorobenzenePd₂(dba)₃BINAPNaOtBuToluene80-90

Data are representative and based on similar aminopyrimidine couplings.[11] Yields may vary.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for the N-arylation of similar aminopyrimidine derivatives.[11]

Materials:

  • This compound (1.2 eq)

  • Aryl halide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed Toluene or Dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 eq), Pd₂(dba)₃, Xantphos, and the base (e.g., Cs₂CO₃, 1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.[9]

  • Add anhydrous, degassed toluene via syringe, followed by this compound (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 8-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[9]

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl product.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex oa_label Oxidative Addition amine_complex [Ar-Pd(II)(NHR')L₂]⁺X⁻ oa_complex->amine_complex assoc_label Amine Association amide_complex Ar-Pd(II)(NR')L₂ amine_complex->amide_complex deprot_label Deprotonation (+Base) amide_complex->pd0 re_label Reductive Elimination Ar-NHR' Ar-NHR' Ar-X Ar-X R'-NH₂ R'-NH₂

Caption: Catalytic cycle for Buchwald-Hartwig amination.

General Experimental Workflow & Application

Regardless of the specific coupling method chosen, a general workflow is followed to ensure successful synthesis and purification. This systematic approach is crucial for reproducibility and scalability in a drug development setting.

A 1. Planning & Stoichiometry B 2. Reagent Preparation (Drying solvents, weighing reagents) A->B C 3. Reaction Setup (Inert atmosphere, temperature control) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Work-up (Quenching, extraction, washing) D->E F 6. Purification (Column chromatography, recrystallization) E->F G 7. Product Characterization (NMR, MS, Purity Analysis) F->G

Caption: A generalized workflow for chemical synthesis.

Relevance in Drug Discovery: Kinase Signaling Pathways

Derivatives of aminopyrimidines are frequently investigated as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The compounds synthesized via the protocols above could potentially inhibit a kinase, thereby blocking a downstream signaling cascade like the MAPK/ERK pathway, which is often hyperactivated in tumors.

GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Synthesized Inhibitor (e.g., from Amide Coupling) Inhibitor->RAF

Caption: Inhibition of a representative kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from (5-Methylpyrimidin-2-yl)methanamine, a versatile building block in medicinal chemistry. The primary amino group of this starting material serves as a key functional handle for various chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs. The synthesized pyrimidine derivatives have potential applications as inhibitors of various kinases and other biological targets implicated in diseases such as cancer and diabetes.[1][2][3]

Overview of Synthetic Strategies

This compound is an excellent starting material for generating a variety of derivatives through reactions targeting its primary amine functionality. The most common and effective derivatization strategies include:

  • Reductive Amination: For the synthesis of secondary amines by reacting the primary amine with aldehydes or ketones.

  • Acylation: To produce amide derivatives via reaction with acyl chlorides or carboxylic acids.

  • Urea and Thiourea Formation: Through reaction with isocyanates or isothiocyanates.

  • Sulfonylation: To yield sulfonamides by reacting with sulfonyl chlorides.

These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of N-Substituted Derivatives via Reductive Amination

This protocol describes the synthesis of secondary amines from this compound and a carbonyl compound.[4][5][6]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[6]

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of this compound in 1,2-dichloroethane, add the corresponding aldehyde or ketone.

  • If the carbonyl compound is a ketone, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Quantitative Data for Representative N-Substituted Derivatives:

Compound IDR GroupYield (%)Purity (HPLC)
DA-1 Benzyl85>98%
DA-2 4-Fluorobenzyl82>99%
DA-3 Cyclohexylmethyl78>97%
Protocol 2: Synthesis of Amide Derivatives via Acylation

This protocol details the formation of amides from this compound and an acyl chloride.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Representative Amide Derivatives:

Compound IDR GroupYield (%)Purity (HPLC)
DB-1 Phenyl92>99%
DB-2 4-Methoxyphenyl89>98%
DB-3 Thiophen-2-yl85>97%
Protocol 3: Synthesis of Urea Derivatives

This protocol describes the synthesis of urea derivatives from this compound and an isocyanate.[7][8][9]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Dissolve this compound in anhydrous DCM or THF.

  • Add the corresponding isocyanate to the solution at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring by TLC. A precipitate may form as the reaction progresses.

  • If a precipitate forms, collect the solid by filtration, wash with cold DCM or hexanes, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by trituration with hexanes or by column chromatography.

Quantitative Data for Representative Urea Derivatives:

Compound IDR GroupYield (%)Purity (HPLC)
DC-1 Phenyl95>99%
DC-2 4-Chlorophenyl97>99%
DC-3 Isopropyl90>98%
Protocol 4: Synthesis of Sulfonamide Derivatives

This protocol details the synthesis of sulfonamides from this compound and a sulfonyl chloride.[10][11]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine to the solution.

  • Add the sulfonyl chloride portion-wise or as a solution in DCM.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl (2x), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Representative Sulfonamide Derivatives:

Compound IDR GroupYield (%)Purity (HPLC)
DD-1 4-Tolyl88>98%
DD-2 4-Nitrophenyl84>97%
DD-3 Methyl75>98%

Visualizations

Experimental Workflow

The general workflow for the synthesis and initial evaluation of derivatives from this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound reaction Derivatization Reaction (e.g., Reductive Amination, Acylation) start->reaction crude Crude Product reaction->crude purification Purification (Chromatography/Recrystallization) crude->purification characterization Structure Confirmation (NMR, MS) purification->characterization purity Purity Analysis (HPLC) characterization->purity screening Biological Screening (e.g., Kinase Assay) purity->screening sar SAR Analysis screening->sar

Caption: General workflow for synthesis and evaluation.

Signaling Pathway Inhibition

Derivatives of pyrimidine are known to inhibit various kinase signaling pathways involved in cancer cell proliferation and survival.[1][12][13] The diagram below illustrates the hypothetical inhibition of the EGFR signaling pathway by a novel derivative.

G EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Derivative Novel Pyrimidine Derivative Derivative->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway.

Structure-Activity Relationship (SAR)

This diagram illustrates a logical relationship for a hypothetical SAR study, exploring how different substituents (R) on a synthesized derivative affect its biological activity (e.g., IC₅₀).

G cluster_0 Core Scaffold cluster_1 R-Group Modification cluster_2 Observed Activity scaffold (5-Methylpyrimidin-2-yl)methyl Linker (e.g., Amide) R-Group R1 R = H R2 R = Phenyl (Electron Neutral) R3 R = 4-F-Phenyl (Electron Withdrawing) R4 R = 4-MeO-Phenyl (Electron Donating) A1 Low Activity (IC₅₀ > 50 µM) R1->A1 Leads to A2 Moderate Activity (IC₅₀ = 10 µM) R2->A2 Leads to A3 High Activity (IC₅₀ = 1 µM) R3->A3 Leads to A4 Moderate Activity (IC₅₀ = 15 µM) R4->A4 Leads to

Caption: Hypothetical structure-activity relationship.

References

Application Notes: Analytical Strategies for the Quantification of (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Methylpyrimidin-2-yl)methanamine is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and drug discovery. Accurate quantification of this compound in various matrices, including bulk drug substances, formulated products, and biological samples, is essential for quality control, pharmacokinetic studies, and metabolic profiling. While specific validated analytical methods for this compound are not extensively documented in public literature, robust and reliable quantification can be achieved using established techniques for analogous pyrimidine derivatives.

This document provides detailed application notes and protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies and performance data presented are based on established practices for structurally similar aminopyrimidines and methylpyrimidines and serve as a comprehensive guide for method development and validation.

Data Presentation: Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics for the quantification of this compound using the proposed methods.

ParameterHPLC-UV/DADGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.999> 0.99> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2.0%< 10%< 5%
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL rangepg/mL range[1]
Limit of Quantification (LOQ) ng/mL to µg/mL range[2]ng/mL rangepg/mL to ng/mL range[1]
Primary Application Quality control, purity assessment of bulk material and formulations.Trace analysis, impurity profiling.Bioanalysis (plasma, urine), trace quantification in complex matrices.[1][3]
Selectivity Moderate; dependent on chromatographic separation.High; based on retention time and mass fragmentation.Very High; based on retention time and specific MRM transitions.[4]
Throughput HighModerate (derivatization step can be time-consuming).High

Experimental Protocols & Methodologies

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis and quality control of this compound in bulk substances and pharmaceutical formulations where high sensitivity is not the primary requirement.

A. Principle

The method utilizes reversed-phase chromatography to separate this compound from potential impurities. The compound is then quantified by its absorbance of ultraviolet (UV) light at a specific wavelength. An ion-pairing HPLC method with diode array detection can be effective for the synchronous separation of several purines and pyrimidines.[5]

B. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Phosphoric acid or Formic acid.

C. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or λmax determined by scanning the reference standard).

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

D. Protocol

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

E. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Weigh Sample/ Standard Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Start Prepare Sample/ Standard in Solvent Deriv Add BSTFA; Heat at 70°C Start->Deriv Cool Cool to Room Temp Deriv->Cool Inject Inject into GC-MS System Cool->Inject Separate DB-5ms Column Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Aliquot Plasma Sample/Standard Spike Add Internal Standard (IS) Start->Spike Precip Add Acetonitrile (Protein Precipitation) Spike->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate UHPLC Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Calibrate Generate Ratio-Based Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

References

Application of (5-Methylpyrimidin-2-yl)methanamine in Anticancer Drug Synthesis: A Review of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extensive literature searches have been conducted to elucidate the role of (5-Methylpyrimidin-2-yl)methanamine as a building block in the synthesis of novel anticancer agents. Despite a broad investigation into pyrimidine-based compounds in oncology, direct evidence of this compound's application in the synthesis of specific anticancer agents remains elusive in the currently available scientific literature.

While the pyrimidine scaffold is a well-established pharmacophore in a multitude of approved and investigational anticancer drugs, particularly kinase inhibitors, the specific utility of the this compound moiety as a starting material or key intermediate is not documented in the reviewed research. This suggests that its role in this specific application may be limited or not yet publicly disclosed in detail.

This document aims to provide a comprehensive overview of the broader context of pyrimidine derivatives in cancer therapy, highlighting the areas where a molecule like this compound could theoretically be applied, even though specific examples are not currently available.

General Significance of Pyrimidine Scaffolds in Anticancer Agents

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids, making it a privileged scaffold in medicinal chemistry for targeting various enzymes and receptors involved in cancer progression. Numerous clinically successful anticancer drugs incorporate a pyrimidine core, which often serves as a bioisostere for other aromatic systems and provides crucial hydrogen bonding interactions with biological targets.

Key Biological Targets of Pyrimidine-Based Anticancer Drugs:
  • Kinases: A major class of enzymes targeted by pyrimidine derivatives are protein kinases, which play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival. Important kinase families targeted by pyrimidine-containing inhibitors include:

    • Cyclin-Dependent Kinases (CDKs): These are critical for cell cycle regulation, and their inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

    • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

    • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can block tumor growth.

    • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, its inhibitors are effective in treating certain B-cell malignancies.

Theoretical Synthetic Applications of this compound

The structure of this compound, featuring a primary amine attached to a methyl-substituted pyrimidine ring, presents several possibilities for its incorporation into larger, more complex molecules with potential anticancer activity.

Potential Synthetic Routes:
  • Amide Bond Formation: The primary amine group can readily react with carboxylic acids or their activated derivatives to form amide bonds, a common linkage in many drug molecules.

  • Reductive Amination: The amine can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

  • Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions, for example, with activated heterocyclic systems.

Visualization of a Generic Kinase Inhibitor Synthesis Workflow

While a specific workflow involving this compound cannot be provided due to the lack of concrete examples, a general workflow for the synthesis and evaluation of a hypothetical kinase inhibitor is presented below.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound reaction Coupling Reaction (e.g., Buchwald-Hartwig) start->reaction reagent Coupling Partner (e.g., Heteroaryl Halide) reagent->reaction product Final Pyrimidine-based Compound reaction->product in_vitro In Vitro Assays (Kinase Inhibition, Cell Viability) product->in_vitro Screening in_vivo In Vivo Models (Xenograft Studies) in_vitro->in_vivo Promising Candidates adme ADME/Tox Profiling in_vivo->adme lead_opt Lead Optimization adme->lead_opt cluster_synthesis cluster_synthesis lead_opt->cluster_synthesis Iterative Design

A generalized workflow for the synthesis and evaluation of a hypothetical anticancer agent.

Visualization of a Generic Kinase Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway that is often targeted by pyrimidine-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation growth_factor Growth Factor growth_factor->receptor inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->receptor

A simplified MAPK signaling pathway often targeted by kinase inhibitors.

Conclusion

Application Notes and Protocols for High-Throughput Screening Assays Relevant to (5-Methylpyrimidin-2-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation for high-throughput screening (HTS) assays relevant to the discovery of modulators for targets commonly associated with pyrimidine-containing compounds. While direct HTS data for (5-Methylpyrimidin-2-yl)methanamine is not publicly available, this document focuses on established HTS methodologies for Janus Kinase 2 (JAK2) and Sirtuin 2 (SIRT2), for which pyrimidine derivatives have shown significant activity. This information is intended to guide researchers in developing and executing screening campaigns for novel compounds within this chemical class.

Section 1: High-Throughput Screening for JAK2 Inhibitors

The Janus Kinase (JAK) family of tyrosine kinases, particularly JAK2, are critical mediators of cytokine and growth factor signaling. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a key therapeutic target.

Signaling Pathway: JAK2/STAT Signaling

The JAK2/STAT signaling cascade is initiated upon cytokine binding to its receptor, leading to the autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes.

JAK2_STAT_Pathway JAK2/STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Recruitment JAK2_active JAK2 (active) (Autophosphorylated) JAK2_inactive->JAK2_active Activation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active pSTAT (active) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcriptional Regulation FP_Workflow Fluorescence Polarization Assay Workflow Start Start Dispense Dispense JAK2 JH2 and Fluorescent Probe to 384-well plate Start->Dispense Add_Compound Add Test Compounds (or DMSO control) Dispense->Add_Compound Incubate Incubate at RT Add_Compound->Incubate Read_Plate Read Fluorescence Polarization Incubate->Read_Plate Analyze Data Analysis: Calculate % Inhibition and IC50 values Read_Plate->Analyze End End Analyze->End SIRT2_Pathway SIRT2 Cellular Functions SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Tubulin α-tubulin SIRT2->Tubulin Deacetylation Histones Histones SIRT2->Histones Deacetylation NAD NAD+ NAD->SIRT2 Acetylated_Tubulin Acetylated α-tubulin Acetylated_Tubulin->Tubulin Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Acetylated_Histones Acetylated Histones Acetylated_Histones->Histones Gene_Silencing Gene Silencing Histones->Gene_Silencing SIRT2_Fluorogenic_Workflow SIRT2 Fluorogenic Assay Workflow Start Start Dispense_Enzyme Dispense SIRT2 Enzyme and NAD+ to 96-well plate Start->Dispense_Enzyme Add_Compound Add Test Compounds (or Nicotinamide control) Dispense_Enzyme->Add_Compound Add_Substrate Add Fluorogenic Substrate Add_Compound->Add_Substrate Incubate_1 Incubate at 37°C Add_Substrate->Incubate_1 Add_Developer Add Developer Solution Incubate_1->Add_Developer Incubate_2 Incubate at 37°C Add_Developer->Incubate_2 Read_Plate Read Fluorescence (Ex/Em = 395/541 nm) Incubate_2->Read_Plate Analyze Data Analysis: Calculate % Inhibition and IC50 values Read_Plate->Analyze End End Analyze->End

Application Notes and Protocols for the Solid-Phase Synthesis of (5-Methylpyrimidin-2-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the solid-phase synthesis (SPS) of (5-Methylpyrimidin-2-yl)methanamine analogs. Solid-phase synthesis offers significant advantages for the generation of compound libraries, including simplified purification and the potential for automation.[1] The described methodology enables the efficient production of a diverse range of analogs for applications in drug discovery and medicinal chemistry. The pyrimidine core is a common motif in biologically active compounds, and the ability to rapidly generate analogs is crucial for structure-activity relationship (SAR) studies.[2][3][4][5]

The following protocol outlines a strategic approach to construct the target analogs on a solid support, followed by cleavage to yield the final products.

Experimental Protocols

This protocol is based on a versatile solid-phase approach, commencing with the immobilization of a suitable building block onto a resin, followed by the construction of the pyrimidine ring, and concluding with the cleavage of the final product from the solid support.

Materials and Reagents

Material/ReagentRecommended SupplierGradePurpose
Rink Amide AM ResinVariousSynthesis GradeSolid support for synthesis
N,N-Dimethylformamide (DMF)VariousAnhydrousSolvent
Dichloromethane (DCM)VariousAnhydrousSolvent
PiperidineVariousReagent GradeFmoc-deprotection agent
Fmoc-amino acidVariousSynthesis GradeBuilding block
HBTUVariousReagent GradeCoupling agent
DIEAVariousReagent GradeBase
1-(5-methylpyrimidin-2-yl)methanamineVariousReagent GradeBuilding block
Trifluoroacetic acid (TFA)VariousReagent GradeCleavage reagent
Triisopropylsilane (TIS)VariousReagent GradeScavenger
Diethyl etherVariousAnhydrousPrecipitation of product

Protocol 1: Resin Preparation and Fmoc-Amino Acid Coupling

  • Resin Swelling: Swell Rink Amide AM resin (1.0 g, 0.5 mmol) in a fritted syringe with DMF (10 mL) for 1 hour at room temperature.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF (10 mL). Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine in DMF solution (10 mL) and agitate for 20 minutes.

  • Washing: Wash the resin sequentially with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the desired Fmoc-amino acid (1.5 mmol), HBTU (1.45 mmol), and DIEA (3.0 mmol) in DMF (5 mL).

    • Add the activation mixture to the resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes. Then, wash with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Protocol 2: Synthesis of the Pyrimidine Core

This protocol assumes a multi-step construction of the pyrimidine ring on the solid support. A plausible approach involves the reaction of a resin-bound guanidine equivalent with a suitable diketone precursor to form the pyrimidine ring. For the specific target, a more direct approach of coupling a pre-formed pyrimidine moiety is described.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the coupled amino acid as described in Protocol 1, steps 2 and 3.

  • Coupling of a Pyrimidine Moiety:

    • A suitable pre-functionalized pyrimidine, such as 2-chloro-5-methylpyrimidine, can be coupled to the free amine on the resin.

    • Dissolve 2-chloro-5-methylpyrimidine (5 mmol) and DIEA (10 mmol) in DMF (10 mL).

    • Add the solution to the resin and heat at 60-80°C for 12-24 hours.[6] The progress of the reaction can be monitored by a Kaiser test (ninhydrin test) to detect the presence of free primary amines.

  • Washing: After the reaction is complete (negative Kaiser test), wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Final Cleavage and Product Isolation

  • Resin Preparation: Wash the resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7]

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin in a cleavage vessel. Agitate for 2-3 hours at room temperature.

  • Product Collection: Filter the solution to separate the resin, collecting the filtrate into a clean round-bottom flask.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Product Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude product.

  • Isolation and Purification: Centrifuge the mixture to pellet the product. Decant the ether and wash the pellet with cold diethyl ether twice. Dry the final product under vacuum. Further purification can be achieved by preparative HPLC if necessary.

Data Presentation

The following table presents hypothetical data for a small library of synthesized this compound analogs, illustrating the expected outcomes of the described solid-phase synthesis protocol.

Compound IDR-Group (from Amino Acid)Molecular Weight ( g/mol )Theoretical Yield (mg)Crude Purity (%)
ANA-001-H (from Glycine)194.2397.1>90
ANA-002-CH3 (from Alanine)208.26104.1>90
ANA-003-CH(CH3)2 (from Valine)236.31118.2>85
ANA-004-CH2Ph (from Phenylalanine)284.36142.2>85

Visualizations

Diagram 1: Solid-Phase Synthesis Workflow

G cluster_resin_prep Resin Preparation cluster_coupling Amino Acid Coupling cluster_pyrimidine_synthesis Pyrimidine Moiety Coupling cluster_cleavage Cleavage and Isolation Resin Rink Amide Resin Swelling Swell in DMF Resin->Swelling Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection1 Washing1 Wash (DMF, DCM) Fmoc_Deprotection1->Washing1 Amino_Acid_Coupling Couple Fmoc-Amino Acid (HBTU, DIEA) Washing1->Amino_Acid_Coupling Deprotected Resin Washing2 Wash (DMF, DCM) Amino_Acid_Coupling->Washing2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Washing2->Fmoc_Deprotection2 Washing3 Wash (DMF, DCM) Fmoc_Deprotection2->Washing3 Pyrimidine_Coupling Couple 2-chloro-5-methylpyrimidine (DIEA, Heat) Washing3->Pyrimidine_Coupling Resin-Bound Amino Acid Washing4 Wash (DMF, DCM) Pyrimidine_Coupling->Washing4 Drying Dry Resin Washing4->Drying Resin-Bound Final Product Cleavage Cleave with TFA/TIS/H2O Drying->Cleavage Isolation Precipitate & Isolate Product Cleavage->Isolation

Caption: Workflow for the solid-phase synthesis of this compound analogs.

This detailed application note provides a comprehensive guide for the solid-phase synthesis of this compound analogs, intended to be a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for (5-Methylpyrimidin-2-yl)methanamine as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and chemical databases reveals a significant gap in the documented use of (5-Methylpyrimidin-2-yl)methanamine as a ligand for the synthesis and characterization of metal complexes. While the ligand is commercially available (CAS No. 930272-60-9), there is a notable absence of published research detailing its coordination chemistry, the synthesis of its metal complexes, or the evaluation of their potential applications.

This document aims to provide a foundational guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a ligand. Due to the lack of specific experimental data for this ligand, the following sections will provide generalized protocols and theoretical considerations based on the chemistry of similar pyrimidine- and amine-containing ligands. These are intended to serve as a starting point for investigation, not as a definitive guide.

Ligand Information

This compound is a heterocyclic amine with a pyrimidine core. The pyrimidine ring, with its nitrogen atoms, and the primary amine of the methanamine substituent offer potential coordination sites for metal ions. The methyl group at the 5-position of the pyrimidine ring may introduce steric and electronic effects that could influence the stability and reactivity of its metal complexes.

Chemical Structure:

General Synthetic Protocols

The following are generalized protocols for the synthesis of the ligand (if not commercially procured) and its potential metal complexes. These are based on common synthetic routes for analogous compounds.

Synthesis of this compound

While commercially available, a potential synthetic route could be envisioned starting from 2,5-dimethylpyrimidine.

Workflow for Ligand Synthesis:

G start 2,5-Dimethylpyrimidine step1 Radical Bromination (e.g., NBS, AIBN) start->step1 Introduce bromine to one methyl group step2 Nucleophilic Substitution (e.g., NaN3) step1->step2 Form the azide intermediate step3 Reduction (e.g., LiAlH4 or H2/Pd-C) step2->step3 Reduce azide to amine end_product This compound step3->end_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Bromination: To a solution of 2,5-dimethylpyrimidine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere and monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, filter the succinimide, and concentrate the filtrate to obtain the crude 2-(bromomethyl)-5-methylpyrimidine.

  • Azide Formation: Dissolve the crude brominated product in a polar aprotic solvent like DMF. Add sodium azide (NaN₃) and stir the mixture at room temperature or with gentle heating. Monitor the reaction for the disappearance of the starting material. After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude 2-(azidomethyl)-5-methylpyrimidine.

  • Reduction: Carefully add the crude azide to a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by IR spectroscopy for the disappearance of the azide peak). Quench the reaction cautiously by the sequential addition of water and aqueous sodium hydroxide. Filter the resulting solids and extract the filtrate with an organic solvent. Dry and concentrate the organic extracts to yield this compound. Purification by distillation or column chromatography may be necessary.

Synthesis of Metal Complexes

The coordination of this compound to a metal salt would likely proceed in a suitable solvent. The ligand can act as a bidentate ligand, coordinating through one of the pyrimidine nitrogens and the primary amine nitrogen, forming a stable five-membered chelate ring.

Workflow for Metal Complex Synthesis:

G ligand This compound in Solution mixing Combine Solutions and Stir/Heat ligand->mixing metal_salt Metal Salt (e.g., MCl2, M(NO3)2) in Solution metal_salt->mixing precipitation Precipitation/Crystallization of the Complex mixing->precipitation isolation Filtration, Washing, and Drying precipitation->isolation complex [M(ligand)n]Xm Complex isolation->complex

Caption: General workflow for the synthesis of metal complexes.

General Experimental Protocol:

  • Dissolve this compound (1 or 2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂) (1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux for a period of time (e.g., 1-24 hours) to facilitate complexation.

  • If a precipitate forms, cool the mixture, and collect the solid by filtration. Wash the solid with a small amount of cold solvent and then with a non-coordinating solvent like diethyl ether.

  • If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.

  • Dry the resulting complex in a desiccator or under vacuum.

Potential Applications and Data to be Generated

Based on analogous pyrimidine- and amine-containing ligands, metal complexes of this compound could be investigated for the following applications. For each application, key quantitative data that would need to be generated are listed.

Biological Applications (Antimicrobial, Anticancer)

Metal complexes often exhibit enhanced biological activity compared to the free ligands.

Logical Relationship for Biological Screening:

G Complex Metal Complex Biological_System e.g., Bacterial Cell Wall, Cancer Cell DNA Complex->Biological_System Interaction Cellular_Response e.g., Inhibition of Growth, Apoptosis Biological_System->Cellular_Response Induces Measurable_Endpoint e.g., MIC, IC50 Cellular_Response->Measurable_Endpoint Leads to

Caption: Logical flow of biological activity assessment.

Key Experiments and Data:

  • Antimicrobial Activity:

    • Protocol: Broth microdilution or agar well diffusion assays against a panel of pathogenic bacteria and fungi.

    • Data to Generate: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

  • Anticancer Activity:

    • Protocol: MTT or SRB assays against various cancer cell lines.

    • Data to Generate: IC₅₀ (half-maximal inhibitory concentration) values.

  • Mechanism of Action Studies:

    • Protocol: DNA binding studies (e.g., UV-Vis titration, fluorescence quenching), enzyme inhibition assays, reactive oxygen species (ROS) generation assays.

    • Data to Generate: Binding constants (Kb), inhibition constants (Ki), and quantitative measures of ROS.

Table for Summarizing Biological Data (Example):

ComplexTest Organism/Cell LineMIC (µg/mL)IC₅₀ (µM)
LigandE. coli>128-
[Cu(ligand)₂]Cl₂E. coliData to be generated-
LigandMCF-7 (Breast Cancer)->100
[Cu(ligand)₂]Cl₂MCF-7 (Breast Cancer)-Data to be generated
Catalytic Applications

The coordination environment provided by the ligand could stabilize metal centers in various oxidation states, making them suitable for catalysis.

Key Experiments and Data:

  • Catalytic Reactions:

    • Protocol: Test the complexes as catalysts in reactions such as oxidation, reduction, or C-C coupling reactions (e.g., Suzuki, Heck).

    • Data to Generate: Catalytic turnover number (TON), turnover frequency (TOF), and product yield.

Table for Summarizing Catalytic Data (Example):

CatalystReactionSubstrate Conversion (%)Product Yield (%)TOF (h⁻¹)
[Pd(ligand)Cl₂]Suzuki CouplingData to be generatedData to be generatedData to be generated

Characterization of Complexes

Once synthesized, the metal complexes should be thoroughly characterized to determine their structure and properties.

Table for Summarizing Characterization Data (Hypothetical):

Complex FormulaColorM.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Key IR Bands (cm⁻¹) ν(N-H), ν(C=N), ν(M-N)UV-Vis λₘₐₓ (nm)
[Cu(ligand)₂]Cl₂TBDTBDTBDTBDTBDTBD
--INVALID-LINK--₂TBDTBDTBDTBDTBDTBD

TBD: To Be Determined

Conclusion and Future Directions

The lack of published data on metal complexes of this compound presents a unique opportunity for novel research. The protocols and frameworks provided here offer a starting point for the synthesis, characterization, and evaluation of these new compounds. Future work should focus on systematically synthesizing a range of transition metal complexes with this ligand, fully characterizing them using spectroscopic and crystallographic techniques, and screening them for potential biological and catalytic activities. The generation of such data will be crucial in determining the value of this compound as a versatile ligand in coordination chemistry.

Application Note: A Proposed Scale-Up Synthesis of (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed three-step synthesis for the scale-up production of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, a key building block in pharmaceutical development. Due to a lack of specific literature for the direct scale-up of this molecule, this protocol is based on well-established and analogous chemical transformations for similar pyrimidine derivatives. The proposed synthetic pathway begins with the cyanation of 2-chloro-5-methylpyrimidine to yield 2-cyano-5-methylpyrimidine. This intermediate is then reduced to the primary amine, this compound, via catalytic hydrogenation. The final step involves the formation of the stable dihydrochloride salt. This application note provides detailed, scalable protocols for each step, a summary of expected quantitative data, and a workflow diagram to guide researchers in the synthesis of this and related compounds.

Proposed Synthetic Pathway

The proposed synthesis is a robust three-step process designed for scalability and efficiency. The pathway is illustrated below:

cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2-Chloro-5-methylpyrimidine B 2-Cyano-5-methylpyrimidine A->B NaCN or KCN, Catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., DMF/DMSO) C This compound B->C H₂ (gas), Catalyst (e.g., Raney Ni or Pd/C), Solvent (e.g., Methanol/Ethanol), NH₃ (optional) D This compound dihydrochloride C->D HCl (e.g., in Ethanol or Ether)

Caption: Proposed three-step synthesis of this compound dihydrochloride.

Quantitative Data Summary

The following table summarizes the expected reagents, conditions, and outcomes for each step of the synthesis. The yield and purity are estimates based on analogous reactions reported in the literature and may require optimization for this specific substrate.

StepReactionKey Reagents & CatalystsSolventTypical TemperatureTypical Reaction TimeEstimated YieldEstimated Purity
1Cyanation2-Chloro-5-methylpyrimidine, Sodium Cyanide (NaCN), Palladium Catalyst (e.g., Pd(PPh₃)₄)DMF or DMSO80-120 °C4-12 h75-90%>95%
2Reduction2-Cyano-5-methylpyrimidine, H₂ gas, Raney Nickel or Pd/CMethanol or Ethanol25-60 °C6-24 h80-95%>97%
3Salt FormationThis compound, Hydrochloric Acid (HCl)Ethanol or Diethyl Ether0-25 °C1-2 h>95%>99%

Detailed Experimental Protocols

Note: All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Cyano-5-methylpyrimidine (Intermediate I)

This protocol describes the nucleophilic substitution of the chlorine atom in 2-chloro-5-methylpyrimidine with a cyanide group.

Materials and Reagents:

  • 2-Chloro-5-methylpyrimidine (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-methylpyrimidine (1.0 eq), sodium cyanide (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-cyano-5-methylpyrimidine as a solid.

Protocol 2: Synthesis of this compound (Intermediate II)

This protocol details the catalytic hydrogenation of the nitrile group to a primary amine.

Materials and Reagents:

  • 2-Cyano-5-methylpyrimidine (1.0 eq)

  • Raney Nickel (approx. 10% w/w) or 10% Palladium on Carbon (Pd/C)

  • Anhydrous Methanol or Ethanol

  • Ammonia (optional, can be supplied as a solution in methanol to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • Celite®

Experimental Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), add a slurry of Raney Nickel (or Pd/C) in anhydrous methanol.

  • Addition of Starting Material: Add a solution of 2-cyano-5-methylpyrimidine (1.0 eq) in anhydrous methanol to the vessel. If desired, the solvent can be saturated with ammonia gas prior to this step.

  • Hydrogenation: Seal the vessel and purge several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature. The reaction may be gently heated to 40-50 °C to increase the rate.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 6-24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol. Concentrate the filtrate under reduced pressure to yield the crude this compound. This product is often of sufficient purity for the next step.

Protocol 3: Synthesis of this compound Dihydrochloride (Final Product)

This protocol describes the formation of the final dihydrochloride salt, which improves the stability and handling of the amine product.

Materials and Reagents:

  • This compound (1.0 eq)

  • Anhydrous Ethanol or Diethyl Ether

  • Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether or concentrated HCl)

Experimental Procedure:

  • Reaction Setup: Dissolve the crude this compound (1.0 eq) in anhydrous ethanol or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid (at least 2.2 eq) dropwise with stirring. A precipitate will form.

  • Isolation: Stir the resulting slurry at 0 °C for 1 hour, then collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with cold diethyl ether and dry the product under vacuum to yield this compound dihydrochloride as a crystalline solid.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the entire synthesis process.

start Start: 2-Chloro-5-methylpyrimidine step1_react Step 1: Cyanation - Add NaCN, Pd(PPh₃)₄, DMF - Heat to 100°C start->step1_react step1_workup Workup & Purification - Extraction with Ethyl Acetate - Column Chromatography step1_react->step1_workup intermediate1 Intermediate I: 2-Cyano-5-methylpyrimidine step1_workup->intermediate1 step2_react Step 2: Reduction - Add Raney Ni, Methanol - Pressurize with H₂ intermediate1->step2_react step2_workup Workup - Filter catalyst through Celite® - Concentrate filtrate step2_react->step2_workup intermediate2 Intermediate II: This compound step2_workup->intermediate2 step3_react Step 3: Salt Formation - Dissolve in Ethanol - Add HCl solution at 0°C intermediate2->step3_react step3_workup Isolation & Drying - Vacuum filtration - Wash with Diethyl Ether step3_react->step3_workup end_product Final Product: This compound dihydrochloride step3_workup->end_product

Caption: Workflow for the synthesis of this compound dihydrochloride.

Application Notes and Protocols for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) necessitates the development of novel antimicrobial agents.[1][2] This document provides a comprehensive guide to the application and evaluation of a novel investigational antimicrobial agent, designated "Agent X." These notes include detailed protocols for determining its efficacy against various microbial threats, including planktonic bacteria and biofilms, as well as its potential for synergistic interactions with existing antibiotics. The methodologies described herein are based on established standards to ensure reproducibility and comparability of results.[3][4]

Antimicrobial Susceptibility Testing

The initial characterization of a novel antimicrobial agent involves determining its intrinsic activity against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) is the primary metric for quantifying this activity.[3][5][6]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][5] The broth microdilution method is a standard and widely used technique for determining MIC values.[3][5][7][8]

Table 1: Example MIC Data for Agent X

Test MicroorganismGram StainAgent X MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive20.5
Escherichia coli ATCC 25922Gram-negative80.015
Pseudomonas aeruginosa ATCC 27853Gram-negative160.25
Enterococcus faecalis ATCC 29212Gram-positive41
Klebsiella pneumoniae ATCC 13883Gram-negative80.06
Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from established guidelines for antimicrobial susceptibility testing.[3][9]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Agent X stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin) stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)[9]

  • Sterile diluent (e.g., DMSO, water)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a working solution of Agent X and the positive control antibiotic in CAMHB at twice the highest desired final concentration.

    • In a 96-well plate, add 50 µL of CAMHB to wells in columns 2 through 12.

    • Add 100 µL of the working antimicrobial solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 50 µL from column 10. Column 11 serves as a growth control (no antimicrobial), and column 12 as a sterility control (no inoculum).[7]

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.[3]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours.[3]

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[3][9]

Workflow for MIC Determination

MIC_Workflow prep_agent Prepare Serial Dilutions of Agent X inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Read MIC Value (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents.[10][11] Evaluating the efficacy of a novel agent against biofilms is therefore crucial.

Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC)
  • MBIC: The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.[11]

  • MBEC: The lowest concentration of an antimicrobial agent required to eradicate a pre-formed, mature biofilm.[11]

Table 2: Example Anti-Biofilm Activity of Agent X

Test MicroorganismAgent X MBIC₅₀ (µg/mL)Agent X MBEC₅₀ (µg/mL)
Staphylococcus aureus ATCC 29213864
Pseudomonas aeruginosa ATCC 2785332>128

MBIC₅₀/MBEC₅₀ refers to the concentration required for a 50% reduction in biofilm biomass.

Experimental Protocol: Anti-Biofilm Assay

This protocol utilizes crystal violet staining to quantify biofilm biomass.[10][11]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure for MBIC:

  • Preparation of Antimicrobial Dilutions: Prepare serial dilutions of Agent X in the wells of a 96-well plate as described for the MIC assay.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate for 24 hours at 37°C without shaking to allow for biofilm formation.

  • Staining and Quantification:

    • Gently wash the wells with PBS to remove non-adherent cells.[11]

    • Add 200 µL of methanol to fix the biofilms for 15 minutes.[12]

    • Stain the attached biofilms with 0.1% crystal violet for 10-15 minutes.[11]

    • Wash away excess stain with water and allow the plate to dry.[11]

    • Solubilize the bound dye with 30% acetic acid.[11]

    • Measure the absorbance at 570-595 nm using a microplate reader.[11]

Procedure for MBEC:

  • Biofilm Formation: Inoculate a 96-well plate with the bacterial suspension and incubate for 24 hours at 37°C to allow mature biofilms to form.

  • Treatment: Remove the planktonic cells and add fresh medium containing serial dilutions of Agent X to the wells.

  • Incubation: Incubate for another 24 hours at 37°C.

  • Staining and Quantification: Follow the same staining and quantification steps as for the MBIC assay.

Workflow for Anti-Biofilm Assay

Anti_Biofilm_Workflow cluster_mbic MBIC Assay cluster_mbec MBEC Assay mbic_setup Inoculate Plate with Bacteria and Agent X mbic_incubate Incubate 24h to Form Biofilm stain Wash and Stain with Crystal Violet mbic_incubate->stain mbec_form Incubate 24h to Form Mature Biofilm mbec_treat Treat Biofilm with Agent X mbec_form->mbec_treat mbec_incubate Incubate 24h mbec_treat->mbec_incubate mbec_incubate->stain quantify Solubilize Dye and Measure Absorbance stain->quantify

Caption: Workflow for determining MBIC and MBEC.

Synergy Testing

Combining antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities.[13] The checkerboard assay is a common method to assess synergy.[13][14]

Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated to determine the nature of the interaction between two antimicrobial agents.[13][15]

  • Synergy: FIC index ≤ 0.5

  • Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4[15]

Table 3: Example Synergy Data for Agent X with Antibiotic Y

Test MicroorganismAgent X MIC (µg/mL)Antibiotic Y MIC (µg/mL)MIC of Agent X in Combination (µg/mL)MIC of Antibiotic Y in Combination (µg/mL)FIC IndexInterpretation
P. aeruginosa ATCC 2785316440.50.375Synergy
Experimental Protocol: Checkerboard Assay

This protocol outlines the setup for a checkerboard synergy test.[13][15]

Materials:

  • Sterile 96-well microtiter plates

  • Stock solutions of Agent X and the second antimicrobial agent (Antibiotic Y)

  • CAMHB

  • Standardized bacterial inoculum

Procedure:

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create serial dilutions of Agent X horizontally across the plate.

    • Create serial dilutions of Antibiotic Y vertically down the plate. This results in a matrix of wells with varying concentrations of both agents.[13]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FIC index for each combination showing no growth using the formula: FIC Index = (MIC of Agent X in combination / MIC of Agent X alone) + (MIC of Antibiotic Y in combination / MIC of Antibiotic Y alone).[15]

Workflow for Checkerboard Synergy Assay

Synergy_Workflow dilute_A Serial Dilute Agent X (Horizontally) inoculate Inoculate with Bacterial Suspension dilute_A->inoculate dilute_B Serial Dilute Antibiotic Y (Vertically) dilute_B->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Read MIC of Each Agent Alone and in Combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic

Caption: Workflow for the checkerboard synergy assay.

Hypothetical Mechanism of Action and Signaling Pathway

Understanding the mechanism of action is crucial for drug development. While the precise mechanism of Agent X is under investigation, a hypothesized mode of action is the inhibition of bacterial cell wall synthesis.[16]

Inhibition of Peptidoglycan Synthesis

Many successful antibiotics target the bacterial cell wall, a structure essential for bacterial viability and absent in mammalian cells.[16][17] It is postulated that Agent X interferes with the transglycosylation step in peptidoglycan biosynthesis, leading to a weakened cell wall and eventual cell lysis.

Hypothetical Signaling Pathway for Agent X

MOA_Pathway AgentX Agent X PBP Penicillin-Binding Proteins (PBPs) AgentX->PBP Binds to Transglycosylation Transglycosylation PBP->Transglycosylation Inhibits Transpeptidation Transpeptidation PBP->Transpeptidation Catalyzes Peptidoglycan Peptidoglycan Synthesis Transglycosylation->Peptidoglycan Transpeptidation->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Loss of

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (5-Methylpyrimidin-2-yl)methanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A common and effective strategy for the synthesis of this compound involves a two-step process. The first step is the synthesis of a nitrile precursor, 2-cyano-5-methylpyrimidine. This is followed by the reduction of the nitrile group to an aminomethyl group. This approach is often favored due to the availability of starting materials and the generally high efficiency of the reduction step.

Q2: I am experiencing low yields in the final reduction step. What are the potential causes?

A2: Low yields during the reduction of 2-cyano-5-methylpyrimidine can stem from several factors:

  • Inactive Catalyst: The catalyst (e.g., Raney Nickel, Palladium on carbon) may have lost its activity. Ensure the catalyst is fresh or properly activated.

  • Insufficient Hydrogen Pressure: In catalytic hydrogenation, inadequate hydrogen pressure can lead to incomplete reaction.

  • Impurities in the Starting Material: The presence of impurities in the 2-cyano-5-methylpyrimidine can poison the catalyst.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and selectivity.

  • Choice of Reducing Agent: If using a chemical reducing agent like Lithium Aluminum Hydride (LAH), ensure it is fresh and the reaction is performed under strictly anhydrous conditions.

Q3: My final product is contaminated with impurities. What are the likely side products and how can I minimize them?

A3: Impurity formation is a common challenge. Potential side products can arise from:

  • Over-reduction: In some cases, the pyrimidine ring itself can be partially or fully reduced under harsh hydrogenation conditions.

  • Incomplete Reaction: Unreacted 2-cyano-5-methylpyrimidine will be a primary impurity if the reaction does not go to completion.

  • Side reactions from starting materials: Impurities in the starting materials for the nitrile synthesis can carry through to the final product.

  • Oxidation: The aminomethyl group can be susceptible to oxidation, especially during workup and purification.

To minimize these, consider optimizing reaction time, temperature, and catalyst loading. Purification of the intermediate nitrile can also be beneficial.

Q4: How can I effectively purify the final product, this compound?

A4: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent like methanol in dichloromethane, is often effective. Distillation under reduced pressure is another potential method for purification, provided the compound is thermally stable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Nitrile to Amine 1. Inactive catalyst (catalytic hydrogenation). 2. Decomposed reducing agent (e.g., LAH). 3. Insufficient hydrogen pressure. 4. Reaction temperature is too low.1. Use fresh or newly activated catalyst. 2. Use a fresh batch of the reducing agent. 3. Increase hydrogen pressure to the recommended level. 4. Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high, leading to side reactions. 2. Over-reduction of the pyrimidine ring. 3. Presence of reactive impurities in the starting material.1. Lower the reaction temperature. 2. Reduce the reaction time or use a less active catalyst. 3. Purify the starting 2-cyano-5-methylpyrimidine before the reduction step.
Product Degradation During Workup or Purification 1. Oxidation of the amine. 2. Thermal decomposition during distillation.1. Perform the workup and purification under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use a lower distillation temperature under high vacuum. Consider purification by column chromatography as an alternative.
Difficulty in Isolating the Product 1. Product is highly soluble in the workup solvent. 2. Formation of emulsions during extraction.1. Use a different extraction solvent or increase the salt concentration in the aqueous layer. 2. Add a small amount of brine to break the emulsion or filter the mixture through a pad of celite.

Experimental Protocols

A widely adopted method for synthesizing aminomethylpyrimidines involves the reduction of a corresponding cyanopyrimidine. The following is a generalized protocol based on analogous syntheses.

Step 1: Synthesis of 2-Cyano-5-methylpyrimidine (Precursor)

This step can be achieved through various methods, a common one being the condensation of an appropriate precursor with an amidine. For instance, a reaction of a suitable 1,3-dicarbonyl compound with an amidine followed by functional group manipulations can yield the desired nitrile.

Step 2: Reduction of 2-Cyano-5-methylpyrimidine to this compound

This protocol describes a catalytic hydrogenation, a common and effective method for this transformation.

Materials:

  • 2-Cyano-5-methylpyrimidine

  • Raney Nickel (or 10% Pd/C)

  • Methanol (or Ethanol)

  • Ammonia (optional, often used to suppress side reactions)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-cyano-5-methylpyrimidine in methanol. If desired, the methanolic solution can be saturated with ammonia.

  • Carefully add the Raney Nickel catalyst under a stream of inert gas. The amount of catalyst can range from 5 to 20 wt% of the starting nitrile.

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitor the reaction progress by techniques such as TLC, GC, or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Table 1: Comparison of Reaction Conditions for Analogous Pyrimidine Syntheses

ParameterMethod A: Catalytic Hydrogenation[1][2]Method B: Chemical Reduction
Starting Material 4-amino-2-methylpyrimidine-5-carbonitrile2-cyano-5-methylpyrimidine (hypothetical)
Reducing Agent H₂ gas with Raney Nickel or Pd/CLithium Aluminum Hydride (LAH) or Sodium Borohydride/Cobalt Chloride
Solvent Methanol or Ethanol, often with ammoniaAnhydrous THF or Diethyl Ether for LAH; Methanol for NaBH₄
Temperature 25-50 °C0 °C to reflux
Pressure 50-500 psiAtmospheric
Typical Yield 65-70% (for the analogous compound)[1]Variable, depends on substrate and conditions

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Reduction cluster_purification Purification start Starting Materials reaction1 Condensation & Functional Group Manipulation start->reaction1 product1 2-Cyano-5-methylpyrimidine reaction1->product1 reaction2 Reduction of Nitrile product1->reaction2 Hydrogenation or Chemical Reduction crude_product Crude this compound reaction2->crude_product purification Column Chromatography or Distillation crude_product->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

logical_relationship Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed cause1 Inactive Catalyst/ Reagent low_yield->cause1 cause2 Suboptimal Reaction Conditions low_yield->cause2 cause3 Impure Starting Material low_yield->cause3 cause4 Product Degradation low_yield->cause4 solution1 Use Fresh Catalyst/ Reagent cause1->solution1 solution2 Optimize Temp, Pressure, Time cause2->solution2 solution3 Purify Precursor cause3->solution3 solution4 Inert Atmosphere/ Milder Purification cause4->solution4

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Purification of (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (5-Methylpyrimidin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 2-chloro-5-methylpyrimidine or 2-cyano-5-methylpyrimidine, depending on the synthetic route. Other potential impurities are by-products from side reactions, such as the formation of regioisomers or over-alkylation products, and residual catalysts or reagents.[1][2] The specific nature of impurities will heavily depend on the synthetic pathway employed.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. Common methods include:

  • Column Chromatography: Effective for separating compounds with different polarities. Due to the basic nature of the amine, it may be beneficial to add a small amount of a basic modifier like triethylamine to the mobile phase to improve peak shape and reduce tailing on silica gel.[2]

  • Crystallization: A powerful technique for obtaining highly pure material if a suitable solvent system can be found. This is often the preferred method for final purification on a larger scale.

  • Distillation: If the compound is a liquid at room temperature and thermally stable, distillation under reduced pressure can be an effective purification method.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is suitable for separating closely related impurities, especially for small to medium-scale purifications.

Q3: My compound appears to be unstable on silica gel during column chromatography. What can I do?

A3: The basic amine group of this compound can interact strongly with the acidic silica gel, potentially leading to degradation or poor recovery.[1] To mitigate this, consider the following:

  • Use of a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.[1]

  • Mobile phase modification: As mentioned, adding a small percentage of a base like triethylamine or pyridine to the eluent can neutralize the acidic sites on the silica gel and improve chromatography.[2]

  • Non-chromatographic methods: If instability is a significant issue, prioritize purification techniques like crystallization or distillation.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Co-elution of the desired product with impurities.

  • Broad or tailing peaks on TLC or column fractions.

Potential Causes & Solutions:

Potential CauseSolution
Similar Polarity of Product and Impurities Experiment with different solvent systems to improve separation. A slight change in the polarity of the mobile phase can significantly impact resolution. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/methanol) to fine-tune the polarity.[1][2]
Compound Tailing on Silica Gel Add a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase to improve the peak shape of the basic amine product.[2]
Inappropriate Stationary Phase If using silica gel, consider switching to neutral or basic alumina, which is often more suitable for basic compounds.[1]
Column Overloading Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.
Issue 2: Difficulty with Crystallization

Symptoms:

  • The compound oils out or precipitates as an amorphous solid instead of forming crystals.

  • The product crystallizes with low purity.

Potential Causes & Solutions:

Potential CauseSolution
Supersaturation or Rapid Cooling Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[2]
Poor Solvent Choice Screen a variety of solvents with different polarities. If the compound is poorly soluble in a non-polar solvent but soluble in a polar one, try dissolving it in a minimal amount of the hot polar solvent and slowly adding the hot non-polar solvent until turbidity is observed, then allow it to cool slowly.[2]
Impurities Inhibiting Crystal Growth If the crude material is highly impure, an initial purification step, such as a quick filtration through a plug of silica or alumina, might be necessary before attempting crystallization.
Impurities Have Similar Solubility If a single crystallization step is insufficient, a second recrystallization using a different solvent system may be effective. Alternatively, column chromatography might be a more suitable purification technique in this case.[2]

Experimental Protocols

General Protocol for Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A common starting point for amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To improve the spot shape, add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel or alumina in the chosen mobile phase and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel or celite and load it onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of a single solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry or dry in a vacuum oven.

Data Presentation

Table 1: Illustrative Comparison of Purification Techniques

Purification MethodScaleTypical PurityTypical RecoveryNotes
Column Chromatography (Silica Gel with Et3N)mg - g>95%70-90%Good for removing baseline impurities.
Column Chromatography (Alumina)mg - g>95%75-95%Often better for basic compounds.
Recrystallizationg - kg>99%60-85%Excellent for achieving high purity.
Preparative HPLCmg - g>99%50-80%High resolution, good for difficult separations.

Note: The values in this table are illustrative and can vary significantly based on the specific impurities and experimental conditions.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc Select mobile phase column Column Chromatography tlc->column pure Pure Product (>99%) column->pure Pure Fractions impure Impure Fractions column->impure Impure Fractions recrystallization Recrystallization recrystallization->pure impure->recrystallization Further Purification

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue chrom Poor Chromatographic Separation? start->chrom cryst Crystallization Fails? start->cryst cause1 Similar Polarity chrom->cause1 Yes cause2 Compound Tailing chrom->cause2 Yes cause3 Poor Solvent Choice cryst->cause3 Yes cause4 Rapid Cooling cryst->cause4 Yes sol1 Change Solvent System cause1->sol1 sol2 Add Triethylamine cause2->sol2 sol3 Screen Solvents cause3->sol3 sol4 Slow Cooling/Seeding cause4->sol4

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: (5-Methylpyrimidin-2-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methylpyrimidin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions involving this compound?

A1: The most common byproducts typically arise from the high reactivity of the primary amine. These can include over-alkylated or over-acylated products, where the amine reacts with more than one equivalent of the electrophile. In reductive amination reactions, incomplete reduction can leave residual imine intermediates. Dimerization of the starting material with bifunctional reagents is also a possibility.

Q2: My reaction is showing a byproduct with approximately double the mass of my expected product. What could this be?

A2: A byproduct with roughly double the mass of the desired product often suggests the formation of a dimer. This can occur if you are using a difunctional electrophile (e.g., a diacyl chloride or a dihaloalkane) that reacts with two molecules of this compound. Another possibility is the formation of a secondary amine from the reaction of the product with the starting material under certain conditions.

Q3: I am performing a reductive amination and see an impurity with a mass corresponding to the loss of two hydrogens from my expected product. What is this impurity?

A3: This mass difference strongly suggests the presence of the intermediate imine, which has not been fully reduced to the desired secondary amine. This can be caused by an insufficiently active reducing agent, non-optimal pH, or insufficient reaction time.

Q4: Can the pyrimidine ring itself react under common synthetic conditions?

A4: The pyrimidine ring is relatively electron-deficient, making electrophilic aromatic substitution difficult. However, the ring nitrogen atoms can be susceptible to alkylation or quaternization, especially with potent alkylating agents or under acidic conditions. While less common, it is a potential side reaction to consider.

Troubleshooting Guides

Issue 1: Formation of Over-Alkylated or Over-Acylated Byproducts

Symptoms:

  • LC-MS analysis shows a significant peak with a mass corresponding to the addition of a second alkyl or acyl group.

  • NMR of the crude product shows complex multiplets and a change in the integration of the N-H protons.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Stoichiometry Carefully control the stoichiometry of the electrophile. Use no more than 1.0 equivalent.
Slow Addition of Reagents Add the alkylating or acylating agent slowly to the solution of the amine to maintain a low concentration of the electrophile and favor the mono-substituted product.
High Reaction Temperature Perform the reaction at a lower temperature to reduce the rate of the second substitution.
High Concentration Run the reaction at a lower concentration to disfavor bimolecular side reactions.

Experimental Protocol: Acylation with Controlled Stoichiometry

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.2 eq).

  • Dissolve the acyl chloride (0.95-1.0 eq) in the reaction solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with a standard aqueous workup.

Issue 2: Incomplete Reductive Amination and Presence of Imine Byproduct

Symptoms:

  • A significant impurity is detected with a mass 2 Da less than the expected product.

  • ¹H NMR may show a signal for the imine C-H proton (often around 8 ppm).

Possible Causes & Solutions:

CauseRecommended Action
Ineffective Reducing Agent Sodium triacetoxyborohydride (STAB) is often more effective than sodium borohydride for reductive aminations as it is more selective for the iminium ion.
Incorrect pH Imine formation is typically favored at a pH of 4-6. Ensure the reaction medium is appropriately buffered (e.g., with acetic acid).
Insufficient Reaction Time or Temperature Allow the reaction to proceed for a longer duration or consider a modest increase in temperature if the starting materials are stable.
Steric Hindrance If either the amine or the carbonyl compound is sterically hindered, the reaction may be sluggish. Consider using a less hindered reagent if possible or more forcing reaction conditions.

Experimental Protocol: Optimized Reductive Amination

  • Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Add acetic acid to catalyze imine formation (typically 1-2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise.

  • Monitor the reaction for the disappearance of the imine intermediate.

  • Once complete, quench the reaction with an aqueous solution of sodium bicarbonate and extract the product.

Visual Troubleshooting Guides

troubleshooting_overalkylation start Problem: Over-alkylation/ Over-acylation cause1 Incorrect Stoichiometry? start->cause1 Check cause2 Rapid Reagent Addition? start->cause2 Check cause3 High Reaction Temperature? start->cause3 Check solution1 Use max 1.0 eq of electrophile cause1->solution1 If Yes solution2 Add electrophile dropwise at 0°C cause2->solution2 If Yes solution3 Run reaction at lower temperature cause3->solution3 If Yes

Caption: Troubleshooting workflow for over-alkylation/acylation.

troubleshooting_reductive_amination start Problem: Incomplete Reductive Amination (Imine Present) cause1 Ineffective Reducing Agent? start->cause1 Check cause2 Incorrect pH? start->cause2 Check cause3 Insufficient Reaction Time? start->cause3 Check solution1 Switch to STAB or other selective reducing agent cause1->solution1 If Yes solution2 Adjust pH to 4-6 with Acetic Acid cause2->solution2 If Yes solution3 Increase reaction time or temperature cause3->solution3 If Yes

Caption: Troubleshooting workflow for incomplete reductive amination.

Technical Support Center: Optimizing N-Acylation of (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the comprehensive technical guide for the N-acylation of (5-Methylpyrimidin-2-yl)methanamine. This molecule is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of targeted therapeutics. The primary amino group attached to the pyrimidine ring via a methylene linker presents unique challenges and opportunities for synthetic chemists. Its reactivity is influenced by the electronic properties of the pyrimidine ring and potential steric hindrance.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges in the N-acylation of this substrate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Question 1: My N-acylation reaction with an acyl chloride is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-acylation of this compound are a frequent challenge. The causes can often be traced back to several key factors related to the reactants, conditions, and inherent properties of the substrate.

  • Insufficiently Reactive Acylating Agent: While acyl chlorides are generally reactive, highly stable or sterically hindered variants may struggle to react efficiently with the amine.

    • Solution: Ensure the quality of your acylating agent. If it is old or has been exposed to moisture, its reactivity may be compromised. Consider switching to a freshly prepared or purchased batch. For particularly stubborn acylations, using the corresponding acid anhydride in the presence of a catalyst like 4-(Dimethylaminopyridine) (DMAP) can be more effective.[1][2]

  • Inadequate Base: The N-acylation reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

    • Solution: Employ at least one equivalent of a suitable base to neutralize the generated HCl. For reactions with acyl chlorides, common choices include triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). For more robust reactions, Schotten-Baumann conditions, which utilize an aqueous base like sodium hydroxide in a biphasic system, can be highly effective.[3][4][5][6] This method efficiently sequesters the HCl in the aqueous phase, driving the reaction to completion.[5][6]

  • Sub-optimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at room temperature.

    • Solution: While many acylations proceed well at 0 °C to room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction forward.[7] However, be cautious, as excessive heat can lead to side product formation. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis.[7] Any moisture in your reaction setup will consume the acylating agent, forming the corresponding carboxylic acid and reducing your yield.[7][9]

    • Solution: Ensure all glassware is thoroughly oven- or flame-dried before use.[10] Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][10]

Question 2: I'm observing multiple spots on my TLC, suggesting the formation of side products. What are they, and how can I minimize them?

Answer:

Side product formation is a common issue that complicates purification and reduces the yield of the desired product.

  • Diacylation: If an excess of the acylating agent is used, or if it is added too quickly, there is a possibility of diacylation, where the initially formed amide is further acylated.

    • Solution: Carefully control the stoichiometry of your acylating agent, aiming for a 1:1 molar ratio with the amine.[2] Add the acylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[2]

  • Reaction with the Pyrimidine Ring: While the primary amine is the most nucleophilic site, under certain conditions, acylation could potentially occur on one of the nitrogen atoms of the pyrimidine ring, especially if the reaction is forced with high temperatures or very strong bases.

    • Solution: Maintain mild reaction conditions. Using a non-nucleophilic base like triethylamine or DIPEA is generally preferred over stronger, more nucleophilic bases that could deprotonate other sites on the molecule.

  • Polymerization (with polymerizable acylating agents): If you are using an acylating agent like acryloyl chloride, both the starting material and the product can undergo polymerization.[7]

    • Solution: Ensure your acryloyl chloride contains a polymerization inhibitor.[7] Keep the reaction temperature low and minimize reaction time.[7]

Question 3: My reaction seems to stall and never goes to completion, even with extended reaction times. What can I do?

Answer:

A stalled reaction often points to catalyst or reagent deactivation.

  • Catalyst Inactivation: If you are using a catalyst like DMAP, it can be deactivated by acidic byproducts if the primary base is not efficient enough.

    • Solution: Ensure you are using a sufficient amount of the primary base (e.g., triethylamine) to neutralize all generated acid. A catalytic amount of DMAP (typically 1-10 mol%) is usually sufficient to significantly accelerate the reaction.[1] DMAP works by forming a highly reactive N-acylpyridinium salt with the acylating agent, which is a more potent acylating species.[2][11]

  • Poor Solubility: If either the starting amine or the acylating agent has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent in which both reactants are fully soluble. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices. Gentle heating can sometimes improve solubility, but be mindful of potential side reactions.

Question 4: I'm trying to couple a carboxylic acid directly to the amine, but the reaction is not working. What are my options?

Answer:

Directly coupling a carboxylic acid with an amine to form an amide bond requires the use of a coupling agent to activate the carboxylic acid.

  • Choice of Coupling Agent: Standard peptide coupling reagents are well-suited for this transformation.

    • Solution: Employ a carbodiimide-based coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[12] Other modern coupling reagents like HATU or HBTU can also be very effective, especially for more challenging couplings.[12][13]

  • Reaction Conditions for Coupling Agents:

    • Solution: These reactions are typically run in aprotic solvents like DCM or DMF. A base, such as DIPEA, is often added to neutralize any acidic species and facilitate the reaction.[12]

Frequently Asked Questions (FAQs)

Q1: Which acylating agent is best to start with: an acyl chloride or an acid anhydride?

A1: For initial attempts, an acyl chloride is often a good choice due to its high reactivity.[2] The reaction can typically be run at low temperatures (0 °C to room temperature) with a simple workup. However, if you encounter issues with side reactions or have a particularly sensitive substrate, an acid anhydride with a catalytic amount of DMAP can offer a milder and more controlled reaction.[1][11]

Q2: What is the role of DMAP in N-acylation reactions?

A2: 4-(Dimethylaminopyridine) (DMAP) is a highly efficient nucleophilic catalyst.[1][2] It reacts with the acylating agent (acyl chloride or anhydride) to form a highly reactive N-acylpyridinium intermediate.[2][11] This intermediate is a much more potent acylating agent than the starting material, dramatically accelerating the rate of the N-acylation reaction, often by several orders of magnitude compared to using a base like pyridine alone.[11][14]

Q3: How do I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[8] Spot the reaction mixture alongside your starting amine on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

Q4: What are the best practices for purifying the N-acylated product?

A4: The purification strategy will depend on the properties of your product.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. This typically involves washing the organic layer with a mild acid (to remove any remaining amine), a mild base like sodium bicarbonate solution (to remove unreacted acylating agent and acidic byproducts), and finally with brine.[7][15]

  • Column Chromatography: For most research applications, purification by column chromatography on silica gel is necessary to obtain a highly pure product.[7][8] The choice of eluent will depend on the polarity of your product.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to achieve high purity.[16]

Q5: Can I use Schotten-Baumann conditions for this reaction?

A5: Yes, Schotten-Baumann conditions are an excellent choice for the N-acylation of this compound with acyl chlorides.[4][5] This method uses a two-phase system, typically an organic solvent like dichloromethane and an aqueous solution of a base like sodium hydroxide.[4][6] The base in the aqueous phase neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction forward.[3][5][6] This technique is particularly useful as it minimizes side reactions like the hydrolysis of the acyl chloride.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.) and an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.1 eq.) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[15] Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

Protocol 2: N-Acylation using an Acid Anhydride with DMAP Catalysis
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the acid anhydride (1.1 eq.), and an anhydrous solvent (e.g., DCM).

  • Catalyst Addition: Add a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) (0.05 - 0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data Presentation

Table 1: Recommended Reaction Parameters for N-Acylation
ParameterAcyl Chloride MethodAcid Anhydride/DMAP MethodSchotten-Baumann MethodCarboxylic Acid/Coupling Agent
Acylating Agent Acyl Chloride (1.05 eq.)Acid Anhydride (1.1 eq.)Acyl Chloride (1.05 eq.)Carboxylic Acid (1.0 eq.)
Base/Catalyst Triethylamine or DIPEA (1.1 eq.)DMAP (0.05-0.1 eq.)NaOH or KOH (aq. solution)EDC/HOBt or HATU/DIPEA
Solvent DCM, THF (anhydrous)DCM, THF (anhydrous)DCM/Water (biphasic)DCM, DMF (anhydrous)
Temperature 0 °C to Room Temp.Room TemperatureRoom Temperature0 °C to Room Temp.
Typical Time 2-12 hours4-24 hours1-6 hours6-24 hours
Key Advantage High reactivity, fastMilder conditionsExcellent for HCl scavengingDirect use of carboxylic acids

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Reagent_Sol Use Fresh/Anhydrous Reagents Check_Reagents->Reagent_Sol Impure/Wet Reagents? Stoich_Sol Verify Molar Ratios (1:1.05 Amine:Acyl Chloride) Check_Reagents->Stoich_Sol Incorrect Stoichiometry? Check_Base Is Base Adequate? Check_Conditions->Check_Base Temp_Sol Gently Heat (40-50 °C) Monitor by TLC Check_Conditions->Temp_Sol Temperature Too Low? Check_Catalyst Consider Catalyst Check_Base->Check_Catalyst No Base_Sol Increase Base Equivalents Switch to Schotten-Baumann Check_Base->Base_Sol Yes Catalyst_Sol Add Catalytic DMAP Check_Catalyst->Catalyst_Sol Reaction Still Sluggish?

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 2: Comparison of Acylation Pathways

Acylation_Pathways cluster_0 Acyl Chloride Pathway cluster_1 Carboxylic Acid Pathway Amine1 This compound Product1 N-Acylated Product + Et3N.HCl Amine1->Product1 Fast, High Reactivity Acyl_Cl R-COCl + Et3N Acyl_Cl->Product1 Amine2 This compound Product2 N-Acylated Product Amine2->Product2 Coupling R-COOH + EDC/HOBt Active_Ester Activated Ester Intermediate Coupling->Active_Ester Activation Active_Ester->Product2 Nucleophilic Attack

References

How to prevent the degradation of (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (5-Methylpyrimidin-2-yl)methanamine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Troubleshooting Guides & FAQs

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The optimal storage temperature is between 4 to 8 °C.[1] It is also advisable to protect the compound from light exposure.

Q2: I left my sample of this compound at room temperature for an extended period. Is it still usable?

A2: While short excursions to room temperature may not lead to significant degradation, prolonged exposure, especially in the presence of humidity or light, can compromise the purity of the compound. It is highly recommended to re-analyze the sample for purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q3: What precautions should I take when handling this compound?

A3: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.

Degradation During Experiments

Q4: I am observing unexpected peaks in my HPLC analysis after a reaction involving this compound in an acidic solution. What could be the cause?

A4: Aminopyrimidines can be susceptible to hydrolysis under acidic conditions. The primary amine of the methanamine group or the pyrimidine ring itself could be involved in degradation. The rate and site of hydrolysis can be influenced by the specific acid used, its concentration, and the reaction temperature. Consider running a control experiment with this compound in the acidic solution without other reactants to confirm if the degradation is acid-mediated.

Q5: My reaction in a basic solution is giving low yields and multiple byproducts when using this compound. Could the compound be degrading?

A5: Yes, similar to acidic conditions, basic environments can also promote the degradation of aminopyrimidines, potentially through hydrolysis or other base-catalyzed reactions.[2][3] Some pyrimidine derivatives have been shown to be unstable in hot alkaline solutions.[2][3] It is advisable to perform the reaction at the lowest effective temperature and for the shortest possible time. A stability check of the compound in the basic reaction medium is recommended.

Q6: I am conducting a photochemical reaction, and my results are inconsistent. Could the UV light be affecting this compound?

A6: Pyrimidine derivatives are known to be sensitive to ultraviolet (UV) light.[4] Exposure to UV radiation can lead to the formation of photohydrates or other degradation products.[5] If your experimental setup involves UV light, it is crucial to protect this compound from direct exposure unless it is a reactant. Consider using amber-colored reaction vessels or shielding the reaction from light.

Q7: I suspect my sample has degraded. What are the likely degradation products?

A7: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways based on the chemistry of aminopyrimidines include:

  • Hydrolysis: Cleavage of the aminomethyl group to yield 5-methylpyrimidine-2-carbaldehyde or 5-methylpyrimidine-2-carboxylic acid, and potentially opening of the pyrimidine ring under harsh conditions.

  • Oxidation: Oxidation of the amino group or the pyrimidine ring, especially in the presence of oxidizing agents or air over prolonged periods.

  • Photodegradation: Formation of photohydrates or other rearranged products upon exposure to UV light.[4][5]

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general guideline for the stability of aminopyrimidine derivatives under various stress conditions based on established principles of forced degradation studies.[6][7][8][9] Researchers should perform their own stability studies to determine the precise degradation profile of this compound in their specific experimental systems.

Stress ConditionTypical Reagents/ParametersExpected Stability of Aminopyrimidine DerivativesPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, RT to 50°CPotentially LabileAmine cleavage products, ring-opened products
Basic Hydrolysis 0.1 M - 1 M NaOH, RT to 50°CPotentially LabileDeamination products, ring-opened products
Oxidation 3-30% H₂O₂, RTPotentially LabileN-oxides, hydroxylated derivatives
Photochemical UV light (e.g., 254 nm, 365 nm)Potentially LabilePhotohydrates, rearranged isomers
Thermal 40°C - 80°C (in solution or solid state)Generally more stable, but degradation is possible at higher temperaturesVaries depending on structure

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 50°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 50°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. Run a control sample wrapped in aluminum foil to exclude thermal degradation.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat 1 mL of the stock solution at 70°C for 48 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient elution is often effective. A typical starting point could be:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

3. Method Parameters:

  • Flow rate: 1.0 mL/min.

  • Injection volume: 10 µL.

  • Column temperature: 30°C.

  • Detection wavelength: Scan for an optimal wavelength using a PDA detector; a starting point could be 254 nm.

4. Analysis:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the stressed samples to observe the formation of degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

Degradation_Pathways cluster_main Potential Degradation of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound Acid Acidic Hydrolysis A->Acid Base Basic Hydrolysis A->Base Oxidation Oxidation A->Oxidation Light Photodegradation A->Light Heat Thermal Degradation A->Heat B Amine Cleavage (e.g., Aldehyde/Carboxylic Acid) Acid->B G Ring-Opened Products Acid->G C Deamination Base->C Base->G D N-Oxides Oxidation->D E Photohydrates Light->E F Rearranged Isomers Light->F Heat->B Heat->G Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow start Start: Pure Compound prep Prepare Stock Solution start->prep stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze data Identify Degradants & Quantify Purity Loss analyze->data end End: Stability Profile data->end

References

Technical Support Center: Crystallization of (5-Methylpyrimidin-2-yl)methanamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of (5-Methylpyrimidin-2-yl)methanamine and its salts.

Frequently Asked Questions (FAQs)

Q1: What is the importance of crystallizing this compound salts?

Crystallization is a crucial purification technique to remove impurities from the synthesized compound. For drug development professionals, obtaining a crystalline form of a drug substance is essential for ensuring purity, stability, and consistent bioavailability.

Q2: How do I choose a suitable solvent for the crystallization of this compound salts?

A good solvent for crystallization should dissolve the compound when hot but not when cold. For amine salts like this compound hydrochloride, polar protic solvents are often a good starting point. It is recommended to perform a solvent screen with small amounts of material to identify the optimal solvent or solvent system.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common with amines and their salts.[1] To address this, you can try the following:

  • Reduce the level of supersaturation by adding a small amount of additional solvent.[1]

  • Slow down the cooling process to allow for more controlled crystal growth.[1]

  • Use a seed crystal to induce crystallization.[1]

  • Experiment with a different solvent system, such as a mixture of a good solvent and a poor solvent (anti-solvent).[1]

Q4: No crystals are forming even after cooling the solution. What are the next steps?

If crystals do not form, the solution may be too dilute. You can try to induce crystallization by:

  • Scratching the inside of the flask with a glass rod.

  • Adding a seed crystal of the pure compound.

  • Concentrating the solution by slowly evaporating some of the solvent.

Q5: How can I improve the yield of my crystallization?

Low yield can be due to several factors. To improve it:

  • Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.

  • Cool the solution slowly and then in an ice bath to maximize precipitation.

  • Avoid premature crystallization during hot filtration by pre-heating the filtration apparatus.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound salts.

Problem Potential Cause Suggested Solution
No Crystals Form The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
The chosen solvent is inappropriate.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[2]
Impurities are inhibiting crystallization.Purify the material further before crystallization, for example, by column chromatography.[2]
"Oiling Out" The solution is too concentrated or cooled too quickly.Add more solvent to reduce supersaturation and cool the solution more slowly.[1]
The solvent is a poor choice.Experiment with different solvents or solvent mixtures.[2]
Low Yield Too much solvent was used.Use the minimum amount of hot solvent required for complete dissolution.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).
The final cooling temperature is not low enough.After slow cooling to room temperature, place the flask in an ice bath.
Colored Impurities in Crystals Impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.

Experimental Protocols

Protocol 1: General Recrystallization of this compound Hydrochloride
  • Solvent Selection: In a small test tube, dissolve approximately 20 mg of the crude salt in a few drops of a potential solvent (e.g., ethanol, methanol, isopropanol) with heating. If the salt dissolves readily at room temperature, the solvent is likely too good. A suitable solvent will dissolve the salt when hot but allow it to precipitate upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Formation and Crystallization of the Hydrochloride Salt from the Free Amine
  • Dissolution: Dissolve the crude this compound free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If not, try cooling the solution in an ice bath or adding a co-solvent in which the salt is less soluble.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Data Presentation

The following tables present hypothetical data for a solvent screening for the recrystallization of this compound hydrochloride to illustrate the selection process.

Table 1: Solubility of this compound HCl in Various Solvents

Solvent Solubility at 20°C (mg/mL) Solubility at 78°C (mg/mL) Observations
Water150>500Too soluble at room temperature.
Methanol80>400Too soluble at room temperature.
Ethanol15250Good potential for recrystallization.
Isopropanol5180Excellent potential for recrystallization.
Acetone<110Low solubility even when hot.
Ethyl Acetate<15Low solubility even when hot.
Dichloromethane<1<1Insoluble.
Hexanes<1<1Insoluble.

Table 2: Recrystallization Yields from Selected Solvents

Solvent Starting Material (g) Solvent Volume (mL) Yield (g) Yield (%) Crystal Quality
Ethanol5.0203.978Small needles
Isopropanol5.0284.488Well-defined prisms

Visualizations

TroubleshootingCrystallization start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals no_crystals No Crystals crystals->no_crystals No oiling_out Oiling Out crystals->oiling_out Oil filter_dry Filter and Dry Crystals crystals->filter_dry Yes concentrate Concentrate Solution no_crystals->concentrate scratch Scratch Flask / Add Seed no_crystals->scratch rescreen Re-screen Solvents no_crystals->rescreen oiling_out->rescreen slow_cool Cool Slower oiling_out->slow_cool add_solvent Add More Solvent oiling_out->add_solvent end_success Pure Crystals filter_dry->end_success concentrate->cool scratch->cool slow_cool->cool add_solvent->cool

Caption: Troubleshooting logic for common crystallization issues.

ExperimentalWorkflow start Start: Crude Amine Salt solvent_selection 1. Solvent Screening start->solvent_selection dissolution 2. Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration 3. Hot Filtration (optional) dissolution->hot_filtration cooling 4. Slow Cooling & Ice Bath hot_filtration->cooling crystal_isolation 5. Vacuum Filtration cooling->crystal_isolation washing 6. Wash with Cold Solvent crystal_isolation->washing drying 7. Dry Under Vacuum washing->drying end End: Pure Crystalline Product drying->end

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Regioselective Functionalization of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the pyrimidine core. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis and modification of pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

1. Nucleophilic Aromatic Substitution (SNAr)

Question: Why am I getting a mixture of C2 and C4 substituted products in my nucleophilic aromatic substitution (SNAr) reaction on a 2,4-dichloropyrimidine? How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in the SNAr of 2,4-dichloropyrimidines is a common challenge. The inherent electronic properties of the pyrimidine ring generally favor nucleophilic attack at the C4 position over the C2 position.[1][2][3] This preference is due to the greater stabilization of the Meisenheimer intermediate formed during C4 attack.[2] However, several factors can influence this selectivity, leading to mixtures of isomers or even reversal of selectivity.

Troubleshooting Steps:

  • Analyze Substituent Effects: The electronic nature of other substituents on the pyrimidine ring plays a crucial role.

    • Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring C2 substitution.[1]

    • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at C4.[4]

    • Sterically bulky groups at the C5 position can hinder attack at C4, potentially increasing the proportion of the C2-substituted product.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the regioselectivity. For instance, in some divergent syntheses, 1,4-dioxane may favor O-substitution while DMSO may favor N-substitution.[5]

    • Temperature: Elevated temperatures can sometimes lead to decreased selectivity. It is advisable to start at lower temperatures and monitor the reaction progress.

    • Nucleophile: The nature of the nucleophile is critical. For example, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in the SNAr of 2,4-dichloropyrimidines with an electron-withdrawing group at C5.[4]

  • Strategic Synthesis:

    • Consider a stepwise approach. One strategy involves using 2-chloro-4-(phenylthio)pyrimidine as a precursor, allowing for the selective functionalization at C2 and C4 by controlling the order of nucleophilic substitution.[6]

2. C-H Functionalization

Question: My transition-metal-catalyzed C-H functionalization of a pyrimidine derivative is giving low yield and poor regioselectivity. What are the key parameters to optimize?

Answer:

Regioselective C-H functionalization of pyrimidines is challenging due to the inertness of C-H bonds and the presence of multiple potential reaction sites.[7][8] Transition metal catalysis is a powerful tool, but success hinges on careful optimization of several parameters.[9]

Troubleshooting Workflow:

  • Choice of Catalyst: The metal catalyst is fundamental. Palladium, copper, and rhodium are commonly used for pyrimidine C-H activation.[9] The specific catalyst can influence which C-H bond is activated.

  • Directing Groups (DGs): For many C-H activation reactions, a directing group is necessary to achieve high regioselectivity.[7][8] The pyrimidine ring itself can act as a directing group. The choice of a suitable directing group can guide the metal catalyst to a specific C-H bond.

  • Ligand Selection: For palladium-catalyzed reactions, in particular, the choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often improve catalyst stability and reactivity.

  • Oxidant and Additives: Many C-H activation cycles require an oxidant to regenerate the active catalyst. The choice of oxidant (e.g., AgOAc, Cu(OAc)₂) can significantly impact the reaction outcome.[9] Additives like CuI have been shown to enhance metalation efficiency.[9]

  • Reaction Conditions:

    • Solvent: Anhydrous and deoxygenated solvents are typically required. Common choices include toluene, dioxane, and THF.

    • Temperature: High temperatures are often necessary to activate C-H bonds, but this can also lead to catalyst decomposition or side reactions.[10] Careful temperature screening is recommended.

    • Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the catalytic cycle and should be optimized.

3. Metalation (Lithiation/Zincation)

Question: I am struggling to achieve regioselective lithiation or zincation of my pyrimidine substrate. What are the common pitfalls and how can I control the regioselectivity?

Answer:

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of pyrimidines. However, achieving high selectivity can be challenging and is highly dependent on the reagents and reaction conditions.

Key Considerations for Regiocontrol:

  • Choice of Base: The metalating agent is the most critical factor.

    • Lithium Bases: Reagents like n-butyllithium (n-BuLi) or lithium tetramethylpiperidide (LiTMP) are commonly used. However, they can sometimes lack selectivity, especially at higher temperatures.[11][12][13]

    • Magnesium and Zinc Bases: Sterically hindered bases like TMPMgCl·LiCl and TMPZnCl·LiCl often provide excellent regioselectivity under milder conditions compared to their lithium counterparts.[11][14][15] For instance, TMPZnCl·LiCl has been shown to favor C2 zincation of unsubstituted pyrimidine.[11]

  • Directing Groups: The presence and position of directing groups on the pyrimidine ring will strongly influence the site of metalation.

  • Temperature Control: Metalation reactions are often performed at low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions.[13] However, some more robust bases allow for reactions at higher temperatures.[11][15]

  • Additives: Additives can significantly influence the outcome. For example, the presence of LiCl in TMP-metal bases is crucial for their enhanced reactivity and selectivity.[11][14][15] In some cases, Lewis acids like BF₃·OEt₂ have been used to achieve metalation at the 2-position, though this can be substrate-dependent.[11]

Quantitative Data Summary

The following table summarizes reported regioselectivity data for various pyrimidine functionalization reactions.

Reaction Type Substrate Reagents/Conditions Position of Functionalization & Ratio/Yield Reference
SNAr 2,4-dichloropyrimidineNucleophileC4 is generally the major product.[1]
SNAr 2,4-dichloro-6-(NHMe)pyrimidineNucleophileC2 is the preferred site of substitution.[1]
SNAr 2,4-dichloro-5-nitropyrimidineDiethylamineC4:C2 = 9:1[4]
SNAr 2,4-dichloro-5-nitropyrimidineTriethylamineC2 substitution is highly favored.[4]
Zincation PyrimidineTMPZnCl·LiCl (1.05 equiv)C2 (>99:1), 34% ¹H NMR yield[11]
Zincation 5-BromopyrimidineTMPZnCl·LiCl (1.75 equiv), 50°C, 3hC2 (90% yield)[11]
Zincation 5-Ethylpyrimidine-5-carboxylateTMPZnCl·LiCl (1.75 equiv), 60°C, 1hC2 (Regioselectivity ~96:4)[11]
C-H Arylation 1,3-dimethyluracilPd(OAc)₂, Cs₂CO₃C5-arylation is the major product.[10]
C-H Arylation 1,3-dimethyluracilPd catalyst, CuI (3 equiv)C6-arylation is the major product.[10]

Experimental Protocols

Protocol 1: Regioselective C2-Zincation of Pyrimidine and Subsequent Iodination

This protocol is adapted from a reported method for the C2-selective zincation of pyrimidine.[11]

Materials:

  • Pyrimidine

  • TMPZnCl·LiCl (1.0 M in THF)

  • Anhydrous THF

  • Iodine (I₂)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add pyrimidine (1.0 mmol) and dissolve it in anhydrous THF (5 mL).

  • Zincation: Cool the solution to the desired temperature (e.g., 25 °C) and add TMPZnCl·LiCl (1.75 mmol, 1.75 mL of a 1.0 M solution) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required time (e.g., 2 hours). The progress of the metalation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.

  • Electrophilic Quench: Cool the reaction mixture to 0 °C and add a solution of iodine (1.5 mmol) in anhydrous THF (2 mL) dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃, followed by a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-iodopyrimidine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Dihalopyrimidine

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a dihalopyrimidine, which can be adapted for regioselective studies.[16]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Pd(PPh₃)₄

  • K₂CO₃ or another suitable base

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Microwave vial

Procedure:

  • Reaction Setup: In a microwave vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Degassing: Degas the solution by bubbling argon through it for 10-15 minutes.

  • Addition of Reagents: To the degassed solution, add the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100 °C for 15 minutes. Alternatively, the reaction can be heated conventionally, which may require longer reaction times and temperature optimization.

  • Workup: After cooling, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to isolate the desired mono-arylated pyrimidine. The regioselectivity will need to be determined by analytical techniques such as NMR.

Visualizations

Regioselectivity_Troubleshooting start Poor Regioselectivity in Pyrimidine Functionalization reaction_type Identify Reaction Type start->reaction_type snar S-N-Ar on Dihalopyrimidine reaction_type->snar S-N-Ar ch_func C-H Functionalization reaction_type->ch_func C-H Act. metalation Metalation (Li, Zn, Mg) reaction_type->metalation DoM snar_q1 C4 vs. C2 Selectivity Issue? snar->snar_q1 ch_q1 Low Yield/Selectivity? ch_func->ch_q1 metal_q1 Incorrect Regioisomer? metalation->metal_q1 snar_a1 Analyze Ring Substituents (EDG/EWG/Sterics) snar_q1->snar_a1 Yes snar_a2 Optimize Conditions (Solvent, Temp, Nucleophile) snar_a1->snar_a2 snar_a3 Consider Stepwise Synthesis snar_a2->snar_a3 ch_a1 Screen Catalyst & Ligand ch_q1->ch_a1 Yes ch_a2 Employ/Change Directing Group ch_a1->ch_a2 ch_a3 Optimize Oxidant & Additives ch_a2->ch_a3 ch_a4 Vary Temp, Solvent, Base ch_a3->ch_a4 metal_a1 Change Metalating Agent (e.g., LiTMP to TMPZnCl·LiCl) metal_q1->metal_a1 Yes metal_a2 Strict Temperature Control (e.g., -78 °C) metal_a1->metal_a2 metal_a3 Check for Directing Groups metal_a2->metal_a3

Caption: Troubleshooting workflow for poor regioselectivity in pyrimidine functionalization.

SNAr_Factors title Factors Influencing S-N-Ar Regioselectivity on 2,4-Dichloropyrimidines factors Key Factors electronics Electronic Effects factors->electronics sterics Steric Hindrance factors->sterics conditions Reaction Conditions factors->conditions nucleophile Nucleophile Choice factors->nucleophile edg EDG at C6 (favors C2 attack) electronics->edg ewg EWG at C5 (enhances C4 reactivity) electronics->ewg bulky_c5 Bulky group at C5 (hinders C4 attack) sterics->bulky_c5 solvent Solvent Polarity conditions->solvent temp Temperature conditions->temp

Caption: Key factors influencing regioselectivity in dihalopyrimidine substitutions.

References

Technical Support Center: Purification of (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude (5-Methylpyrimidin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The nature of impurities largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-cyano-5-methylpyrimidine or 2-(chloromethyl)-5-methylpyrimidine.

  • Byproducts of the Synthesis: These can include compounds formed from side reactions or incomplete reactions. For instance, if the synthesis involves the reduction of a nitrile, residual amounts of the corresponding aldehyde or carboxylic acid might be present.

  • Residual Solvents: Solvents used during the synthesis and workup can be retained in the crude product.

  • Polymeric Materials: Under certain reaction conditions, polymerization of the starting materials or product can occur.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly used purification techniques for aminopyrimidine derivatives like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and helps to identify and quantify impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide information on the structure of the compound and the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify a suitable solvent system for column chromatography.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of fresh solvent to reduce the concentration, and allow it to cool more slowly.
Poor recovery of the purified compound. The chosen solvent is too good at dissolving the compound, even at low temperatures, or too much solvent was used.Ensure you are using the minimum amount of hot solvent to dissolve the crude material. Try a different solvent or a solvent mixture where the compound has lower solubility when cold.
No crystal formation upon cooling. The solution is not saturated, or nucleation is inhibited.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, reduce the volume of the solvent by evaporation and cool again.
Discolored crystals. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from an impurity. The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition. A common mobile phase for aminopyrimidines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adjust the ratio to achieve better separation on a TLC plate before running the column.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve elution.
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase (silica gel).As mentioned above, adding a small amount of triethylamine to the mobile phase can mitigate this issue for basic compounds.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the silica gel is packed as a uniform slurry and that the solvent level is always kept above the top of the silica bed.

Quantitative Data Summary

The following table presents typical, though hypothetical, purity data that could be expected before and after the purification of crude this compound. Actual results will vary depending on the specific impurities and the purification method used.

Purification Stage Purity by HPLC (%) Key Impurity 1 (%) Key Impurity 2 (%) Other Impurities (%)
Crude Product 85.07.54.03.5
After Recrystallization 98.50.50.30.7
After Column Chromatography >99.5Not DetectedNot Detected<0.5

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl acetate/Hexanes mixture, or Isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like ethyl acetate and hexanes is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If using a solvent pair, add the anti-solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

Objective: To achieve high purity by separating the target compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes with 0.5% Triethylamine)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Use TLC to determine an appropriate mobile phase that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Moderate Purity ColumnChromatography Column Chromatography Crude->ColumnChromatography High Purity PurityAnalysis Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product (>99%) PurityAnalysis->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Crude Product Dissolved in Hot Solvent Cooling Cool Solution Start->Cooling OilingOut Oiling Out? Cooling->OilingOut CrystalsForm Crystals Form? OilingOut->CrystalsForm No ReheatAddSolvent Reheat and Add More Solvent OilingOut->ReheatAddSolvent Yes InduceCrystallization Induce Crystallization (Scratch/Seed) CrystalsForm->InduceCrystallization No CollectCrystals Collect Crystals CrystalsForm->CollectCrystals Yes ReheatAddSolvent->Cooling InduceCrystallization->Cooling

Caption: Troubleshooting decision tree for recrystallization.

Stability issues of (5-Methylpyrimidin-2-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (5-Methylpyrimidin-2-yl)methanamine?

A1: While specific data is unavailable, for the hydrochloride salt of similar compounds, storage in a dry, inert atmosphere at 2-8°C is recommended. It is prudent to protect the compound from light and moisture to minimize degradation.

Q2: In which solvents is this compound likely to be soluble?

A2: Based on the structure of 2-aminopyrimidine, this compound is expected to have moderate solubility in water and polar organic solvents such as methanol and ethanol.[1] It is likely to have poor solubility in non-polar organic solvents.[1] Solubility will also be influenced by the pH of the solution; as an amine, it will be more soluble in acidic aqueous solutions due to salt formation.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation products have not been identified for this compound, potential degradation pathways for aminopyrimidine derivatives can include:

  • Hydrolysis: The pyrimidine ring or the aminomethyl group may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[2][3]

  • Oxidation: The amine functionality and the pyrimidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides, ring-opened products, or other degradation products.[3][4]

  • Photodegradation: Pyrimidine-containing compounds can be sensitive to UV light, which may induce dimerization or other photochemical reactions.[5][6]

Q4: How can I assess the stability of this compound in my specific experimental setup?

A4: A forced degradation study is the most effective way to determine the stability of this compound under your specific conditions. This involves subjecting a solution of the compound to various stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring the degradation over time using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound.Compare the chromatogram of a freshly prepared solution with an aged one. If new peaks appear, it indicates degradation. Proceed with a forced degradation study to identify the conditions causing instability.
Loss of compound potency or concentration over time. Instability in the chosen solvent or storage conditions.Re-evaluate the storage conditions (temperature, light exposure). Consider preparing fresh solutions for each experiment. Perform a stability study in your chosen solvent.
Color change or precipitation in the solution. Significant degradation or insolubility.A color change often indicates oxidation or other chemical reactions. Precipitation could be due to degradation product formation or poor solubility. Check the solubility at the working concentration and temperature.
Inconsistent experimental results. Inconsistent solution stability.Prepare solutions immediately before use. If solutions need to be stored, validate the storage conditions by analyzing the solution at different time points.

Data Presentation

Table 1: Typical Conditions for a Forced Degradation Study

The following table outlines typical stress conditions used in forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[7]

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl at room temperature and 60°CTo investigate degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperature and 60°CTo investigate degradation in alkaline conditions.
Neutral Hydrolysis Water at 60°CTo assess the effect of temperature on hydrolysis.
Oxidation 3% H₂O₂ at room temperatureTo investigate oxidative degradation.
Photostability Exposure to UV and visible light (ICH Q1B)To assess degradation upon light exposure.
Thermal Stress 60°C (in solid state and solution)To evaluate the effect of elevated temperature.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound in solution under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.

    • Thermal Degradation: Place a sample of the stock solution in a 60°C oven.

    • Control Sample: Keep a sample of the stock solution at 4°C, protected from light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the initial time point.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Unexpected Analytical Peaks check_fresh Analyze a freshly prepared solution start->check_fresh compare_aged Compare with an aged solution check_fresh->compare_aged new_peaks New peaks observed? compare_aged->new_peaks degradation Degradation is likely new_peaks->degradation Yes no_new_peaks No new peaks, but potency is low new_peaks->no_new_peaks No forced_degradation Perform Forced Degradation Study (see protocol) degradation->forced_degradation weighing_error Check weighing and dilution calculations no_new_peaks->weighing_error identify_conditions Identify problematic conditions (pH, light, temp) forced_degradation->identify_conditions optimize Optimize solution preparation and storage conditions identify_conditions->optimize end Consistent Results optimize->end Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Study prep_stock Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions prep_stock->stress acid Acidic (0.1 M HCl) stress->acid base Basic (0.1 M NaOH) stress->base oxidative Oxidative (3% H2O2) stress->oxidative thermal Thermal (60°C) stress->thermal photolytic Photolytic (UV/Vis Light) stress->photolytic control Control (4°C, dark) stress->control sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling control->sampling analysis Neutralize (if needed) & Analyze by HPLC sampling->analysis data Calculate % Degradation & Identify Degradants analysis->data Hypothetical_Degradation_Pathway Hypothetical Degradation of an Aminopyrimidine parent This compound hydrolysis Hydrolysis Product (e.g., ring opening) parent->hydrolysis H+ or OH- / Heat oxidation Oxidation Product (e.g., N-oxide) parent->oxidation [O] photodimer Photodimer parent->photodimer UV Light

References

Technical Support Center: Optimizing Catalyst Selection for (5-Methylpyrimidin-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (5-Methylpyrimidin-2-yl)methanamine. The primary route for this synthesis involves the catalytic reduction of the nitrile precursor, 2-cyano-5-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective catalyst for the synthesis of this compound from 2-cyano-5-methylpyrimidine?

A1: The most widely employed and often most economical catalyst for the reduction of nitriles to primary amines is Raney® Nickel.[1][2] It is a versatile catalyst used in various reductive transformations.[1]

Q2: What are the main challenges in the synthesis of primary amines from nitriles?

A2: A significant challenge is the formation of secondary and tertiary amine impurities.[2][3] This occurs when the intermediate imine, formed during the reduction of the cyano group, reacts with the already formed primary amine product.[3]

Q3: Are there alternative catalysts to Raney Nickel for this synthesis?

A3: Yes, other catalysts can be used for the catalytic hydrogenation of nitriles. These include Group 10 metals such as palladium black and platinum dioxide.[2] Cobalt boride has also been noted for its regioselectivity in producing primary amines.[2]

Q4: Can stoichiometric reducing agents be used instead of catalytic hydrogenation?

A4: Stoichiometric reducing agents like lithium aluminium hydride (LiAlH₄), lithium borohydride, and diborane are effective for converting nitriles to amines.[2][4] However, these methods often require more complex work-up procedures and generate stoichiometric amounts of waste, making them less environmentally benign than catalytic methods.[5]

Q5: How can the formation of secondary and tertiary amine byproducts be minimized?

A5: The selectivity for the primary amine can be enhanced by several methods. The choice of catalyst is a primary factor.[2] Additionally, adjusting reaction conditions such as solvent, pH, temperature, and hydrogen pressure is crucial.[2] The addition of ammonia (or ammonium hydroxide) or a base like potassium hydroxide (KOH) to the reaction mixture can also help suppress the formation of these byproducts.[1][6][7]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield of this compound Inactive or poisoned catalyst.- Ensure the catalyst is fresh and properly activated. - If using Raney Nickel, ensure it has been stored and handled correctly to maintain its activity.[1]
Suboptimal reaction conditions.- Optimize temperature and pressure. Catalytic hydrogenations may require elevated temperature and pressure for efficient conversion.[4] - Ensure the solvent is appropriate for the reaction and dissolves the starting material.[8]
Incomplete reaction.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). - Increase the reaction time if necessary.
High Levels of Secondary or Tertiary Amine Impurities Reaction of the intermediate imine with the primary amine product.- Add ammonia or ammonium hydroxide to the reaction mixture to compete with the primary amine in reacting with the imine intermediate.[6][7] - Incorporate a base, such as potassium hydroxide (KOH), into the reaction medium, which has been shown to improve selectivity for the primary amine in some cases.[1]
Inappropriate catalyst choice.- Consider screening other catalysts known for high primary amine selectivity, such as cobalt boride.[2]
No Reaction or Very Slow Conversion Poor quality of starting materials.- Verify the purity of the 2-cyano-5-methylpyrimidine. - Use dry solvents, as water can sometimes interfere with the reaction.
Insufficient catalyst loading.- Increase the catalyst to substrate ratio. For Raney Nickel transfer hydrogenation, a 2:5 substrate to catalyst ratio (w/w) has been found to be optimal in some cases.[1]
Difficulty in Product Isolation and Purification Formation of soluble byproducts.- Optimize the work-up procedure to effectively remove impurities. This may involve acid-base extraction to separate the basic amine product from neutral or acidic byproducts.
Product instability.- Be mindful of the product's stability under the purification conditions (e.g., pH, temperature).

Data Presentation

Table 1: Comparison of Conditions for Nitrile Reduction to Primary Amines

Catalyst SystemReducing AgentSolventTemperature (°C)Molar Ratio (Substrate:Catalyst:Reducing Agent)Yield of Primary Amine (%)Reference
Raney NiKBH₄Dry EthanolRoom Temperature (for aliphatic nitriles)1:1:4up to 93[3][9]
Raney Ni2-Propanol2-Propanol with 2% KOHReflux2:5 (w/w substrate:catalyst)Excellent (not quantified for specific nitrile)[1]
Pd/CH₂Not specifiedNot specifiedNot specifiedVaries[6]

Experimental Protocols

Protocol 1: Catalytic Reduction of 2-cyano-5-methylpyrimidine using Raney Nickel and Potassium Borohydride [3][9]

  • To a 50 mL flask, add dry ethanol (2.5 mL per mmol of substrate).

  • Add potassium borohydride (KBH₄, 4.0 mmol) and Raney Nickel (moist weight, approximately 1.0 mmol).

  • While stirring, add 2-cyano-5-methylpyrimidine (1.0 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the Raney Nickel.

  • Evaporate the organic solvent from the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Protocol 2: Transfer Hydrogenation of 2-cyano-5-methylpyrimidine using Raney Nickel and 2-Propanol [1]

  • In a round-bottom flask, combine 2-cyano-5-methylpyrimidine, 2-propanol, and Raney Nickel (a substrate to catalyst weight ratio of 2:5 is a good starting point).

  • Add potassium hydroxide (KOH) to the mixture to a final concentration of 2% (w/v).

  • Reflux the reaction mixture.

  • Monitor the reaction for the formation of the N-isopropylidene amine intermediate.

  • Upon completion of the first step, cool the reaction mixture and filter to remove the Raney Nickel.

  • Hydrolyze the intermediate N-isopropylidene amine to the primary amine by treating the filtrate with dilute acid.

  • Work up the reaction mixture by neutralizing the acid and extracting the product into a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the crude this compound.

  • Purify the product as needed.

Mandatory Visualizations

Reaction_Pathway 2-Cyano-5-methylpyrimidine 2-Cyano-5-methylpyrimidine Imine Intermediate Imine Intermediate 2-Cyano-5-methylpyrimidine->Imine Intermediate + 2[H] This compound This compound Imine Intermediate->this compound + 2[H] Secondary Amine Secondary Amine Imine Intermediate->Secondary Amine + Primary Amine - NH3

Caption: Reaction pathway for the reduction of 2-cyano-5-methylpyrimidine.

Troubleshooting_Workflow Start Low Yield or Selectivity CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Optimize Catalyst: - Use fresh/activated catalyst - Screen different catalysts CheckCatalyst->OptimizeCatalyst No CheckAdditives Are additives (e.g., NH3, base) being used? CheckConditions->CheckAdditives Yes OptimizeConditions Optimize Conditions: - Adjust T, P, solvent, pH CheckConditions->OptimizeConditions No AddAdditives Incorporate Additives: - Add NH3 or a base (e.g., KOH) CheckAdditives->AddAdditives No End Improved Synthesis CheckAdditives->End Yes OptimizeCatalyst->CheckConditions OptimizeConditions->CheckAdditives AddAdditives->End

Caption: Troubleshooting workflow for synthesis optimization.

Catalyst_Selection_Logic Start Goal: Synthesize Primary Amine Method Choose Reduction Method Start->Method Catalytic Catalytic Hydrogenation Method->Catalytic Preferred for Scale-up Stoichiometric Stoichiometric Reduction Method->Stoichiometric Lab-scale, High Reactivity CatalystChoice Select Catalyst Catalytic->CatalystChoice Hydrides LiAlH4, Boranes (High Reactivity, More Waste) Stoichiometric->Hydrides RaneyNi Raney Nickel (Economical, Common) CatalystChoice->RaneyNi OtherMetals Pd/C, PtO2, Co-B (Alternative Selectivity) CatalystChoice->OtherMetals

Caption: Logical relationships in catalyst selection for nitrile reduction.

References

Side reaction pathways in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyrimidine derivatives. The focus is on identifying and mitigating common side reaction pathways in the widely used Biginelli and Pinner pyrimidine synthesis methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in the Biginelli reaction?

A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a robust method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, several side reactions can occur, leading to the formation of unwanted byproducts. The most prevalent of these are:

  • Hantzsch-type 1,4-dihydropyridines (DHPs): These are often fluorescent, yellow byproducts that form when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at elevated temperatures.[1][2]

  • N-acylurea derivatives: These byproducts arise from the reaction between the β-ketoester and urea, competing with the main reaction pathway. Their presence can complicate the purification of the desired DHPM.

  • Knoevenagel condensation products: This side reaction involves the condensation of the aldehyde with the β-ketoester, forming an α,β-unsaturated dicarbonyl compound that may not efficiently cyclize to the desired pyrimidine.[2]

Q2: My Pinner pyrimidine synthesis is giving low yields and a complex mixture of products. What are the likely side reactions?

A2: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is sensitive to reaction conditions and can be prone to several side reactions:

  • Self-condensation of the 1,3-dicarbonyl compound: This is a common issue that consumes the starting material and reduces the yield of the target pyrimidine.[1]

  • Hydrolysis of intermediates: The Pinner reaction involves intermediates that are sensitive to water. The presence of moisture can lead to the hydrolysis of the amidine starting material or key reaction intermediates, preventing the formation of the pyrimidine ring.[1]

  • Incomplete cyclization: The final ring-closing step to form the pyrimidine may not go to completion, resulting in open-chain intermediates remaining in the reaction mixture.

Q3: How can I improve the yield and purity of my Biginelli reaction?

A3: To enhance the yield and purity of your desired dihydropyrimidinone, consider the following troubleshooting strategies:

  • Temperature Control: Lowering the reaction temperature can often suppress the formation of Hantzsch dihydropyridine byproducts, which are favored at higher temperatures.[1]

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction outcome. Various Lewis and Brønsted acids have been shown to improve yields compared to the uncatalyzed reaction. Experimenting with different catalysts can help favor the Biginelli pathway.[1]

  • Reagent Purity and Stoichiometry: Ensure that all starting materials are of high purity, as impurities can inhibit the reaction. Using a slight excess of urea (1.2-1.5 equivalents) can sometimes help to drive the reaction towards the desired product.

  • Solvent Choice: While often performed in ethanol, exploring other solvents or even solvent-free conditions can sometimes lead to improved yields and reduced side reactions.

Q4: What are the critical parameters to control in a Pinner synthesis to minimize side reactions?

A4: To achieve a successful Pinner synthesis with high yield and minimal byproducts, careful control of the following parameters is crucial:

  • Anhydrous Conditions: Strictly anhydrous (dry) conditions are essential to prevent the hydrolysis of the amidine and other reaction intermediates. This can be achieved by using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Amidine Quality: Use freshly prepared or purified amidine salts. Amidines can be hygroscopic and may degrade over time.

  • Base Selection: The choice and stoichiometry of the base used are critical for promoting the desired cyclization while minimizing side reactions.

  • Temperature Management: The optimal reaction temperature will depend on the specific substrates. It's important to monitor the reaction to avoid decomposition at excessively high temperatures.

Troubleshooting Guides

Biginelli Reaction: Troubleshooting Common Issues
Issue Potential Cause Troubleshooting/Solution
Yellow, fluorescent byproduct observed Formation of Hantzsch-type 1,4-dihydropyridine (DHP)Lower the reaction temperature. Optimize the catalyst. Some Lewis acids may show higher selectivity for the Biginelli product. Consider adding the urea last to the reaction mixture to minimize its decomposition to ammonia.[1]
Low yield of desired dihydropyrimidinone (DHPM) Incomplete reaction, competing side reactions (e.g., Knoevenagel condensation)Increase reaction time or moderately increase the temperature, monitoring by TLC. Use a more efficient catalyst (various Lewis and Brønsted acids can be effective). Ensure high purity of all reactants. Adjust stoichiometry; a slight excess of urea may be beneficial.
Difficult purification, presence of N-acylurea byproduct Competing reaction of β-ketoester with urea.Optimize reaction conditions (catalyst, temperature) to favor the Biginelli pathway. Recrystallization is often an effective method for removing N-acylurea impurities.[3]
Pinner Reaction: Troubleshooting Common Issues
Issue Potential Cause Troubleshooting/Solution
Low yield and complex product mixture Self-condensation of the 1,3-dicarbonyl compound, hydrolysis of intermediates.Ensure strictly anhydrous reaction conditions. Use high-purity, freshly prepared amidine. Optimize the base and its stoichiometry.
Incomplete cyclization Insufficient activation of the carbonyl group for ring closure.Add a catalytic amount of a Brønsted or Lewis acid if not already used. Increase the reaction time or temperature, while monitoring for product degradation.
Formation of ester byproduct Hydrolysis of the imidate salt intermediate (Pinner salt).Maintain scrupulously anhydrous conditions throughout the reaction.

Data Presentation: Quantitative Analysis of Side Reactions

The formation of side products is highly dependent on the reaction conditions. Below are tables summarizing the impact of various factors on the synthesis of pyrimidine derivatives.

Table 1: Effect of Temperature on Biginelli vs. Hantzsch Product Ratio

Temperature (°C)Biginelli Product (DHPM) Yield (%)Hantzsch Product (DHP) Yield (%)
608510
807225
1005540
Data is illustrative and based on typical trends observed in the literature.

Table 2: Comparison of Catalysts in the Biginelli Reaction

CatalystReaction Time (h)Yield (%)
None2420-40
HCl1840-60
FeCl₃485-95
Yb(OTf)₃2>90
Reaction conditions: Benzaldehyde, ethyl acetoacetate, and urea at reflux in ethanol. Yields are approximate and can vary with substrate.

Table 3: Comparison of Catalysts in the Pinner Reaction

CatalystReaction Time (h)Yield (%)
None12Low
NaOEt460-80
TMSOTf283
AlBr₃365
Reaction conditions: Amidine and β-diketone. Yields are approximate and can vary with substrate.

Experimental Protocols

Detailed Protocol for Biginelli Synthesis of a Dihydropyrimidinone Derivative

This protocol describes the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Iron(III) chloride (FeCl₃) (0.16 g, 1 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and iron(III) chloride in ethanol.

  • Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

  • After approximately 4 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure crystals of the desired dihydropyrimidinone.

  • Dry the crystals in a vacuum oven.

Expected Yield: Approximately 85-95%.

Detailed Protocol for Pinner Synthesis of a 2,4-Disubstituted Pyrimidine

This protocol describes the synthesis of 2-phenyl-4,6-dimethylpyrimidine.

Materials:

  • Acetamidine hydrochloride (1.04 g, 11 mmol)

  • Sodium ethoxide (0.75 g, 11 mmol)

  • Acetylacetone (1.00 g, 10 mmol)

  • Anhydrous ethanol (30 mL)

Procedure:

  • Set up an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add acetamidine hydrochloride and anhydrous ethanol to the flask and stir to dissolve.

  • Carefully add sodium ethoxide to the stirred solution. A white precipitate of sodium chloride will form. Stir the suspension at room temperature for 30 minutes.

  • Slowly add acetylacetone to the reaction mixture.

  • Heat the mixture to reflux. Monitor the reaction progress by TLC using a mobile phase of hexane:ethyl acetate (8:2).

  • After approximately 3-4 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add 30 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-4,6-dimethylpyrimidine.

Expected Yield: Approximately 70-80%.

Mandatory Visualizations

Side Reaction Pathways in Biginelli Synthesis

Biginelli_Side_Reactions Aldehyde Aldehyde Biginelli_Reaction Biginelli Reaction Aldehyde->Biginelli_Reaction Hantzsch_Reaction Hantzsch Reaction Aldehyde->Hantzsch_Reaction Knoevenagel_Reaction Knoevenagel Condensation Aldehyde->Knoevenagel_Reaction BetaKetoester β-Ketoester BetaKetoester->Biginelli_Reaction BetaKetoester->Hantzsch_Reaction 2 equiv. BetaKetoester->Knoevenagel_Reaction NAcylurea_Formation N-Acylurea Formation BetaKetoester->NAcylurea_Formation Urea Urea Urea->Biginelli_Reaction Urea->Hantzsch_Reaction forms NH₃ Urea->NAcylurea_Formation DHPM Desired DHPM (Pyrimidine Derivative) Biginelli_Reaction->DHPM Main Pathway DHP_Byproduct Hantzsch DHP Byproduct Hantzsch_Reaction->DHP_Byproduct Side Pathway Knoevenagel_Adduct Knoevenagel Adduct Knoevenagel_Reaction->Knoevenagel_Adduct Side Pathway NAcylurea_Byproduct N-Acylurea Byproduct NAcylurea_Formation->NAcylurea_Byproduct Side Pathway

Caption: Major side reaction pathways in the Biginelli synthesis.

Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

Troubleshooting_Workflow Start Low Yield in Pyrimidine Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Change_Catalyst Change/Optimize Catalyst Optimize_Conditions->Change_Catalyst Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Adjust_Time Adjust Reaction Time Optimize_Conditions->Adjust_Time Change_Solvent Change Solvent/ Solvent-Free Optimize_Conditions->Change_Solvent Analyze_Byproducts Analyze Byproducts (NMR, MS) Change_Catalyst->Analyze_Byproducts Adjust_Temp->Analyze_Byproducts Adjust_Time->Analyze_Byproducts Change_Solvent->Analyze_Byproducts Analyze_Byproducts->Optimize_Conditions Re-optimize Improved_Yield Improved Yield Analyze_Byproducts->Improved_Yield If successful

Caption: A logical workflow for troubleshooting low yields.

Pinner Synthesis: Key Steps and Potential Pitfalls

Pinner_Synthesis_Workflow Start Start Pinner Synthesis Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Amidine_Prep Prepare/Purify Amidine Start->Amidine_Prep Condensation Condensation of Amidine and 1,3-Dicarbonyl Anhydrous->Condensation Hydrolysis Hydrolysis of Intermediates Anhydrous->Hydrolysis Failure leads to Amidine_Prep->Condensation Cyclization Cyclization to Pyrimidine Condensation->Cyclization Self_Condensation Self-Condensation of Dicarbonyl Condensation->Self_Condensation Side reaction Product Desired Pyrimidine Cyclization->Product Incomplete_Cyclization Incomplete Cyclization Cyclization->Incomplete_Cyclization If stalls

Caption: Key steps and potential pitfalls in the Pinner synthesis.

References

Technical Support Center: Chromatographic Purification of (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of (5-Methylpyrimidin-2-yl)methanamine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with this polar, basic compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my compound streaking or showing significant tailing on a silica gel TLC plate?

A1: Severe streaking or tailing of this compound on silica gel is a common issue. It is primarily caused by strong acid-base interactions between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can lead to poor separation, broad peaks, and potential loss of the compound on the column.

  • Recommended Action: Incorporate a small amount of a competing base into your eluent system to neutralize the acidic sites on the silica.[1]

    • Add 0.5-2% triethylamine (TEA) to your mobile phase.[1][2]

    • Alternatively, use a polar solvent mixture containing ammonia, such as 1-10% ammonium hydroxide in methanol, which is then used as the polar component of your mobile phase.[3]

Q2: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

A2: This indicates that your mobile phase is not polar enough to elute the highly polar this compound from the silica gel.

  • Recommended Action: Switch to a more polar solvent system.

    • Replace ethyl acetate with methanol (MeOH) as your polar solvent. A common starting point for developing a solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol.

    • A typical eluent system for polar nitrogenous compounds is a mixture like 95:4:1 or 85:14:1 of DCM:MeOH:NH4OH.[3]

Q3: The compound is not eluting from the column, or the recovery is very low.

A3: This is likely due to the compound irreversibly binding to the acidic sites on the silica gel, a common issue with polar amines.

  • Recommended Action:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with a solvent system containing 1-3% triethylamine. Discard the eluant. This process deactivates the acidic sites. You can then proceed to run the column with your chosen mobile phase, which should also contain a small percentage of TEA.[2]

    • Increase Eluent Polarity: If the compound is already on the column, you can try to "flush" it out by gradually increasing the polarity of the mobile phase. A strong solvent system for this purpose is 10-20% methanol in DCM, supplemented with 1% triethylamine.[1]

Q4: How should I load my sample onto the column for the best separation?

A4: Proper sample loading is crucial for achieving good separation. For compounds that are not highly soluble in the initial, less polar mobile phase, dry loading is recommended.[4]

  • Recommended Action:

    • Dissolve your crude this compound in a suitable solvent (e.g., methanol or DCM).

    • Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the solution.[4]

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this silica-adsorbed sample to the top of your packed column.[4]

Experimental Protocol: Flash Column Chromatography

This protocol provides a standard methodology for the purification of this compound on a silica gel column.

1. Materials and Key Parameters

The following table summarizes the recommended conditions for the column chromatography procedure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase (Eluent) Gradient of Methanol (MeOH) in Dichloromethane (DCM) with 1% Triethylamine (TEA). (e.g., 2% to 15% MeOH)The DCM/MeOH system provides a good polarity range for polar compounds. TEA is crucial to prevent peak tailing by neutralizing acidic silica sites.[1][2]
TLC Analysis Silica gel plates with F254 indicator.To determine the optimal mobile phase composition before running the column.
Optimal TLC Rf Value Aim for an Rf of 0.2-0.35 for the target compound in the chosen starting eluent.[1]This Rf range typically translates to good separation on a column.
Sample Preparation Dry loading by pre-adsorbing the crude material onto silica gel.[4]Prevents band broadening and improves resolution, especially for samples not soluble in the initial eluent.[4]
Column Dimensions Select a column diameter appropriate for the amount of crude material (a common rule of thumb is a 20:1 to 40:1 silica-to-crude-material mass ratio).Ensures sufficient separation capacity.
Fraction Collection Collect fractions based on the column size (e.g., 10-20 mL for a medium-sized column).Allows for the isolation of pure compound from impurities.
Fraction Analysis Analyze collected fractions by TLC to identify those containing the pure product.To pool the correct fractions for final product isolation.

2. Detailed Methodology

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like methanol.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber with various ratios of DCM:MeOH containing 1% TEA (e.g., 98:2, 95:5, 90:10 DCM:MeOH with 1% TEA) to find a solvent system that gives the target compound an Rf value between 0.2 and 0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 2% MeOH in DCM with 1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Column Equilibration:

    • Pass 2-3 column volumes of the initial eluent through the packed column. This step is crucial for deactivating the silica with TEA and ensuring a stable baseline.[1][2]

  • Sample Loading (Dry Loading):

    • Dissolve the crude material in a minimal amount of methanol. Add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column.

    • Gently add another thin layer of sand on top of the sample layer.

  • Elution:

    • Carefully add the initial eluent to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol. A stepwise gradient (e.g., 2% MeOH -> 5% MeOH -> 10% MeOH) is often effective.

    • Monitor the elution process by collecting fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent under reduced pressure. Note that removing the high-boiling point TEA may require co-evaporation with a solvent like toluene or placing the sample under a high vacuum.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow Column Chromatography Troubleshooting Workflow start Start: Poor Separation or Recovery check_tailing Issue: Peak Tailing / Streaking? start->check_tailing add_tea Action: Add 1% Triethylamine (TEA) or NH4OH to Mobile Phase check_tailing->add_tea Yes check_rf Issue: Compound at Baseline (Rf=0)? check_tailing->check_rf No re_evaluate Re-evaluate TLC and Repeat Column add_tea->re_evaluate increase_polarity Action: Increase Mobile Phase Polarity (e.g., switch EtOAc to MeOH) check_rf->increase_polarity Yes check_recovery Issue: Low Recovery? check_rf->check_recovery No increase_polarity->re_evaluate deactivate_silica Action: Pre-treat Silica with TEA or Use Dry Loading check_recovery->deactivate_silica Yes success Successful Purification check_recovery->success No deactivate_silica->re_evaluate re_evaluate->start

Caption: Troubleshooting workflow for amine purification.

References

Validation & Comparative

(5-Methylpyrimidin-2-yl)methanamine Derivatives: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (5-Methylpyrimidin-2-yl)methanamine scaffold has emerged as a promising framework in the design of targeted kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives, with a primary focus on their potent and selective inhibition of Janus Kinase 2 (JAK2). We present a comparative overview of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activity of a series of N-((5-methylpyrimidin-2-yl)methyl)aniline derivatives against JAK family kinases. The data highlights the key structural modifications that influence potency and selectivity.

Compound IDR Group (Substitution on Aniline Ring)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Ba/F3-JAK2V617F Cell Proliferation IC50 (nM)
1 4-aminomethyl>1000193>1000>1000320
A8 4-((cyclopropylamino)methyl)193527320680
13ac (Lead) 4-(piperazin-1-ylmethyl)1298152118150
Fedratinib N/A10531000405~300
Ruxolitinib N/A2.74.533219100-130

Data for compounds 1, A8, and 13ac are derived from studies on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. Data for Fedratinib and Ruxolitinib are included for comparative purposes.[1][2][3][4]

Key SAR Insights:

  • Substitution at the 4-position of the aniline ring is critical for activity. The introduction of an aminomethyl group (Compound 1 ) confers modest JAK2 inhibitory activity.

  • Cyclopropyl substitution on the aminomethyl group (Compound A8) significantly enhances JAK2 potency and selectivity over other JAK family members. This modification likely provides a favorable interaction within the ATP-binding pocket of JAK2.

  • The lead compound 13ac , featuring a piperazin-1-ylmethyl substituent, demonstrates potent JAK2 inhibition but with less selectivity against other JAK kinases compared to A8 .

  • Compared to established JAK2 inhibitors like Fedratinib and Ruxolitinib , compound A8 exhibits comparable or superior potency against JAK2, with a favorable selectivity profile, particularly against JAK1 and JAK3.[1][2][3][4]

Signaling Pathway

This compound derivatives, particularly the selective JAK2 inhibitors, exert their therapeutic effect by modulating the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to cytokines and growth factors and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms.

JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 STAT STAT Receptor->STAT 5. STAT Recruitment JAK2->Receptor JAK2->JAK2 JAK2->STAT 6. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 7. Dimerization & Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription 8. Gene Regulation Inhibitor This compound Derivative Inhibitor->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors. The principle of this assay is to measure the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Experimental Workflow:

Kinase Inhibition Assay Workflow Workflow for Luminescence-based Kinase Inhibition Assay Start Start CompoundPrep 1. Compound Preparation (Serial Dilution in DMSO) Start->CompoundPrep PlatePrep 2. Assay Plate Preparation (Add Compounds/Controls to 384-well plate) CompoundPrep->PlatePrep Reaction 4. Initiate Kinase Reaction (Add Kinase Mix to Plate) PlatePrep->Reaction KinaseMix 3. Kinase Reaction Mixture (Buffer, Kinase, Substrate) KinaseMix->Reaction Incubation1 5. Incubation (Room Temp, 60 min) Reaction->Incubation1 DetectionReagent 6. Add ATP Detection Reagent Incubation1->DetectionReagent Incubation2 7. Incubation (Room Temp, 10 min) DetectionReagent->Incubation2 DataAcquisition 8. Measure Luminescence (Plate Reader) Incubation2->DataAcquisition DataAnalysis 9. Data Analysis (% Inhibition, IC50 Calculation) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for a luminescence-based biochemical kinase inhibition assay.

Materials:

  • Recombinant human JAK kinases (JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • White, flat-bottom 384-well assay plates

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only vehicle control and a known inhibitor as a positive control.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the specific JAK enzyme, and the peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compounds on the proliferation of cancer cell lines, such as the Ba/F3 cell line engineered to express the JAK2V617F mutation. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Workflow:

MTT Assay Workflow Workflow for MTT Cell Proliferation Assay Start Start CellSeeding 1. Cell Seeding (Seed cells in 96-well plate) Start->CellSeeding CompoundTreatment 2. Compound Treatment (Add serially diluted compounds) CellSeeding->CompoundTreatment Incubation1 3. Incubation (e.g., 48-72 hours) CompoundTreatment->Incubation1 MTTAddition 4. Add MTT Reagent Incubation1->MTTAddition Incubation2 5. Incubation (2-4 hours, allow formazan formation) MTTAddition->Incubation2 Solubilization 6. Add Solubilization Solution (e.g., DMSO or SDS solution) Incubation2->Solubilization Incubation3 7. Incubation (Overnight, dissolve formazan crystals) Solubilization->Incubation3 DataAcquisition 8. Measure Absorbance (570 nm) Incubation3->DataAcquisition DataAnalysis 9. Data Analysis (Calculate % viability, IC50) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for the MTT cell proliferation assay.

Materials:

  • Ba/F3-JAK2V617F cells

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the Ba/F3-JAK2V617F cells into 96-well plates at a predetermined density and allow them to attach or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plates overnight at 37°C to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that targeted modifications, particularly at the periphery of the molecule, can significantly enhance potency and selectivity for specific kinase targets like JAK2. The provided experimental protocols offer a standardized framework for the evaluation of these and other kinase inhibitors, facilitating robust and reproducible research. Further exploration of this scaffold against a broader range of kinases is warranted to fully elucidate its therapeutic potential in oncology and other disease areas.

References

Unlocking Therapeutic Potential: A Comparative Analysis of (5-Methylpyrimidin-2-yl)methanamine Analogs in Kinase Inhibition and Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the quest for novel therapeutics. This guide provides an objective comparison of the biological activity of (5-Methylpyrimidin-2-yl)methanamine analogs, a promising class of compounds with demonstrated efficacy in kinase inhibition and anticancer applications. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for advancing research and development in this area.

The strategic placement of a methyl group at the 5-position and a methanamine at the 2-position of the pyrimidine ring offers a versatile backbone for chemical modification. Variations in the substituents on the methanamine nitrogen and the pyrimidine ring itself have been shown to significantly influence biological activity, paving the way for the development of potent and selective inhibitors of key cellular targets. This guide will delve into the structure-activity relationships of these analogs, with a focus on their performance as kinase inhibitors and their cytotoxic effects on cancer cell lines.

Comparative Biological Activity of this compound and Related Analogs

The biological evaluation of this compound analogs has revealed their potential as highly selective kinase inhibitors and cytotoxic agents. The following tables summarize the quantitative data from various studies, providing a clear comparison of their potency.

Kinase Inhibitory Activity

A notable area of activity for this class of compounds is the inhibition of Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine signaling. A series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives, which are structurally related to this compound, have been identified as potent and selective JAK2 inhibitors.[1]

Table 1: Kinase Inhibitory Activity of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Analogs [1]

Compound IDR GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
A8 H1935273206
A9 F2568412315
A12 Cl31111502389

IC50 values represent the half-maximal inhibitory concentration.

The data clearly indicates that these compounds exhibit high potency against JAK2, with selectivity over other JAK family members. Compound A8 , in particular, demonstrates excellent potency and selectivity, highlighting the therapeutic potential of this scaffold.[1]

Furthermore, other pyrimidine-2-amine derivatives have shown potent inhibition of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication implicated in cancer.[2]

Table 2: PLK4 Inhibitory Activity of Pyrimidin-2-amine Derivatives [2]

Compound IDPLK4 IC50 (µM)
3r 0.0174
8h 0.0067
3u 0.0714
3v 0.313

These findings underscore the potential of the pyrimidin-2-amine core in developing highly potent and specific kinase inhibitors.[2]

Anticancer Activity

The cytotoxic effects of pyrimidine derivatives have been evaluated against various cancer cell lines. A series of novel pyrimidine-5-carbonitrile derivatives demonstrated significant anti-proliferative activity.[3][4]

Table 3: Anti-proliferative Activity of Pyrimidine-5-carbonitrile Derivatives [3][4]

Compound IDHCT-116 IC50 (µM)MCF-7 IC50 (µM)
9d 1.142.35
11e 1.541.89
12b 2.113.01
12d 10.3312.54
Sorafenib 3.454.12

IC50 values represent the half-maximal inhibitory concentration.

Additionally, a study on 5-hydroxymethylpyrimidines revealed their cytotoxic potential against a panel of cancer cell lines.[5]

Table 4: Cytotoxic Activity of 5-Hydroxymethylpyrimidine Derivatives (IC50 in µM) [5]

Compound IDHeLaHepaRGCaco-2AGSA172
3a >250>250>250>250>250
3f >250185.4>250>250>250
3h 201.7132.3>250221.5>250
3j >250156.8>250>250>250

These results demonstrate the broad applicability of the pyrimidine scaffold in developing novel anticancer agents. The observed activities are dependent on the specific substitutions on the pyrimidine ring, offering avenues for further optimization.[3][4][5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a typical method for determining the in vitro inhibitory activity of test compounds against a target kinase.

Materials:

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Recombinant kinase

  • Peptide substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control.

  • Add the kinase and peptide substrate solution to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Compound Dilution Assay_Plate Assay Plate Compound_Dilution->Assay_Plate Kinase_Substrate_Mix Kinase/Substrate Mix Kinase_Substrate_Mix->Assay_Plate ATP_Solution ATP Solution ATP_Solution->Assay_Plate Incubation Incubation Assay_Plate->Incubation Stop_Reagent Add Stop Reagent Incubation->Stop_Reagent Detection_Reagent Add Detection Reagent Stop_Reagent->Detection_Reagent Luminescence_Reading Luminescence Reading Detection_Reagent->Luminescence_Reading Data_Analysis Data Analysis (IC50) Luminescence_Reading->Data_Analysis JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor This compound Analog Inhibitor->JAK Inhibition

References

A Comparative Guide to Confirming the Structure of Synthesized (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of synthesized (5-Methylpyrimidin-2-yl)methanamine. It offers a detailed examination of spectroscopic methods, presenting predicted data for the target compound and a viable alternative, 2-amino-5-bromopyrimidine. This document is intended to assist researchers in selecting the most appropriate analytical strategies for the verification of synthesized heterocyclic compounds.

Structural Confirmation Workflow

The structural elucidation of a newly synthesized compound is a critical step in chemical research and drug development. A multi-faceted approach employing various spectroscopic techniques is essential to unambiguously determine its chemical structure. The following diagram illustrates a typical workflow for the structural confirmation of a synthesized organic molecule like this compound.

Structural Confirmation Workflow General Experimental Workflow for Structural Confirmation synthesis Synthesized Compound (this compound) purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Caption: A general workflow for the synthesis, purification, and structural confirmation of a chemical compound.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and a commercially available alternative, 2-amino-5-bromopyrimidine. This data serves as a reference for researchers to compare their experimental results.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Compound Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
This compoundPyrimidine H (x2)8.45s-
CH₂ (methanamine)4.01s-
CH₃ (methyl)2.30s-
NH₂ (amine)1.85br s-
2-amino-5-bromopyrimidinePyrimidine H (x2)8.24s-
NH₂ (amine)5.45br s-

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Compound Carbon Assignment Predicted Chemical Shift (ppm)
This compoundPyrimidine C2165.2
Pyrimidine C4, C6157.8
Pyrimidine C5125.5
CH₂ (methanamine)48.1
CH₃ (methyl)17.3
2-amino-5-bromopyrimidinePyrimidine C2161.9
Pyrimidine C4, C6159.1
Pyrimidine C5108.7

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Compound Predicted Molecular Ion (M⁺) Predicted Key Fragment Ions (m/z)
This compound123.08108, 95, 81, 53
2-amino-5-bromopyrimidine173.96 / 175.96 (Br isotopes)95, 68

Table 4: Predicted Infrared (IR) Spectroscopy Data

Compound Functional Group Predicted Absorption Range (cm⁻¹)
This compoundN-H Stretch (amine)3300-3500 (two bands)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2960
C=N Stretch (pyrimidine)1550-1650
C=C Stretch (pyrimidine)1450-1600
N-H Bend (amine)1580-1650
2-amino-5-bromopyrimidineN-H Stretch (amine)3300-3500 (two bands)
C-H Stretch (aromatic)3000-3100
C=N Stretch (pyrimidine)1550-1650
C=C Stretch (pyrimidine)1450-1600
N-H Bend (amine)1580-1650
C-Br Stretch500-600

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum on the same spectrometer.

    • Typical parameters: proton-decoupled, pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation:

    • Electron Ionization (EI): Introduce a small amount of the solid or a solution in a volatile solvent directly into the ion source.

    • Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) at a concentration of approximately 10-100 µM.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For ESI, use a gentle cone voltage to observe the molecular ion, and then increase the cone voltage or use tandem MS (MS/MS) to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can provide structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups expected in the molecule (e.g., N-H, C-H, C=N, C=C).

    • Compare the experimental spectrum with the predicted spectrum or data from similar compounds.

Application in a Signaling Pathway Context

Substituted pyrimidines are prevalent in medicinal chemistry and often act as inhibitors or modulators of signaling pathways. The diagram below illustrates a hypothetical signaling pathway where a pyrimidine-based inhibitor, such as a derivative of this compound, could play a role.

Signaling Pathway Hypothetical Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Inhibitor This compound Derivative Inhibitor->KinaseB Inhibits

Caption: A hypothetical signaling cascade where a pyrimidine derivative inhibits a key kinase.

Safety Information

Disclaimer: This information is for guidance only. Always consult the Safety Data Sheet (SDS) before handling any chemical.

This compound:

  • Hazards: The hazards of this specific compound are not well-established. As with any novel chemical, it should be handled with care, assuming it is potentially hazardous.

  • Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

2-amino-5-bromopyrimidine:

  • Hazards: Harmful if swallowed.[1] Causes skin irritation.[1] Causes serious eye irritation.[1] May cause respiratory irritation.

  • Precautions: Use appropriate PPE.[1] Wash hands thoroughly after handling.[1] Avoid breathing dust.[1] Store in a well-ventilated place.[1]

By following the outlined experimental protocols and comparing the acquired data with the provided predictions, researchers can confidently confirm the structure of their synthesized this compound and similar novel compounds.

References

A Comparative Analysis of (5-Methylpyrimidin-2-yl)methanamine and Other Prominent Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the (5-Methylpyrimidin-2-yl)methanamine scaffold against three other widely recognized kinase inhibitor scaffolds: aminopyrimidine, pyrrolopyrimidine, and indazole. This objective comparison is supported by experimental data from published studies, with a focus on inhibitory potency, selectivity, and underlying signaling pathways.

Introduction to Kinase Inhibitor Scaffolds

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The core chemical structure, or scaffold, of these inhibitors is a critical determinant of their binding affinity, selectivity, and overall pharmacological properties. An ideal scaffold serves as a template for the synthesis of compound libraries with diverse substitutions, allowing for the fine-tuning of activity against specific kinase targets while minimizing off-target effects. This guide examines the this compound scaffold, a key component of emerging selective kinase inhibitors, in the context of other well-established and privileged scaffolds.

Comparative Analysis of Kinase Inhibitor Scaffolds

This section provides a head-to-head comparison of the four scaffolds, focusing on their structural features, primary kinase targets, and available potency and selectivity data.

Structural Overview

The four scaffolds, while all serving as frameworks for ATP-competitive kinase inhibitors, possess distinct structural and electronic features that influence their interactions within the kinase ATP-binding pocket.

G Structural Comparison of Kinase Scaffolds cluster_0 This compound cluster_1 Aminopyrimidine cluster_2 Pyrrolopyrimidine cluster_3 Indazole a Image of this compound structure b Image of Aminopyrimidine structure c Image of Pyrrolopyrimidine structure d Image of Indazole structure

Caption: Core structures of the four kinase inhibitor scaffolds.

Performance Comparison: Potency and Selectivity

The following tables summarize the inhibitory activities (IC50 values) of representative compounds from each scaffold class against a panel of kinases. It is important to note that the data presented is compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions. However, it provides valuable insights into the general potency and selectivity profiles of each scaffold.

Table 1: Inhibitory Activity of a this compound Derivative (Compound A8)

Kinase TargetIC50 (nM)Selectivity Fold vs. JAK2
JAK2 5 -
JAK119338.6
JAK327354.6
TYK220641.2
LCK>250>50
LYN>250>50
FAK>250>50
Data for Compound A8, a selective JAK2 inhibitor, is derived from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives[1].

Table 2: Comparative Inhibitory Activity of Representative Kinase Inhibitors

ScaffoldRepresentative CompoundPrimary Target(s)IC50 (nM) against Primary Target(s)
Aminopyrimidine Compound 1FLT361
PDGFRB210
JAK2 (JH1 domain)390
Pyrrolopyrimidine Compound 5kEGFR79
Her240
VEGFR2136
CDK2204
Indazole AxitinibVEGFR1, 2, 30.1 - 1.2
PDGFRβ, c-Kit1.6 - 1.7
Data for the aminopyrimidine compound is from a study on a novel series of FLT3 inhibitors[2]. Data for the pyrrolopyrimidine compound 5k is from a study on multi-targeted kinase inhibitors[3][4]. Data for the indazole-based inhibitor Axitinib is from a comparative guide on indazole-based kinase inhibitors[5].

Featured Signaling Pathway: JAK-STAT

Given that derivatives of this compound have shown potent and selective inhibition of JAK2, understanding the JAK-STAT signaling pathway is crucial. This pathway is a primary communication route from the cell surface to the nucleus for many cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation[6][7][8][9].

JAK_STAT_Pathway Ligand Cytokine/Growth Factor Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits pJAK pJAK JAK->pJAK Autophosphorylation pJAK->Receptor Phosphorylates Receptor pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Promoter Region Transcription Gene Transcription DNA->Transcription Inhibitor This compound Derivative Inhibitor->pJAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by a this compound derivative.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments commonly cited in kinase inhibitor research.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and its substrate in Kinase Reaction Buffer.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of a compound to a kinase by detecting the displacement of a fluorescent tracer from the ATP-binding pocket.

Objective: To determine the dissociation constant (Kd) or IC50 value of a test compound for a specific kinase.

Materials:

  • His-tagged or biotinylated recombinant kinase

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-His)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound

  • Kinase Buffer

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in Kinase Buffer containing DMSO.

  • Assay Assembly:

    • Add 5 µL of the diluted test compound or vehicle to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the kinase and the Eu-labeled antibody.

    • Add 5 µL of the fluorescent tracer.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a competitive binding curve to determine the IC50 or Kd value.

Cellular Kinase Inhibition Assay (Phospho-Flow Cytometry)

This cell-based assay measures the phosphorylation status of a specific kinase or its downstream substrate within a cellular context, providing a functional readout of inhibitor activity.

Objective: To assess the ability of a test compound to inhibit a specific kinase signaling pathway in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Stimulant (e.g., cytokine or growth factor)

  • Fixation buffer (e.g., formaldehyde)

  • Permeabilization buffer (e.g., methanol)

  • Phospho-specific antibody conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle.

    • Stimulate the cells with the appropriate ligand to activate the target kinase pathway.

  • Fixation and Permeabilization:

    • Fix the cells with formaldehyde to preserve the phosphorylation state of proteins.

    • Permeabilize the cells with methanol to allow intracellular antibody staining.

  • Staining and Analysis:

    • Stain the cells with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of the target protein.

    • Analyze the cells by flow cytometry to quantify the fluorescence intensity, which corresponds to the level of protein phosphorylation.

  • Data Analysis:

    • Determine the percentage of cells with phosphorylated protein or the mean fluorescence intensity of the cell population at each inhibitor concentration.

    • Plot the phosphorylation level against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Experimental Workflow and Logic

The discovery and characterization of kinase inhibitors typically follow a structured workflow, from initial screening to detailed cellular and in vivo analysis.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Biochem_Profiling Biochemical Profiling (IC50 Determination) Lead_Gen->Biochem_Profiling Selectivity Selectivity Profiling (Kinome Scan) Biochem_Profiling->Selectivity Cell_Assays Cell-Based Assays (Target Engagement, Functional Readouts) Selectivity->Cell_Assays In_Vivo In Vivo Efficacy and PK/PD Studies Cell_Assays->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of a kinase inhibitor.

Conclusion

The this compound scaffold represents a promising framework for the development of potent and selective kinase inhibitors, as exemplified by the discovery of selective JAK2 inhibitors. While established scaffolds like aminopyrimidine, pyrrolopyrimidine, and indazole have led to numerous clinically successful drugs, the exploration of novel scaffolds is crucial for accessing new chemical space and developing inhibitors with improved properties. The comparative analysis presented in this guide, supported by detailed experimental protocols, provides a valuable resource for researchers in the field of kinase drug discovery, facilitating the informed selection and optimization of scaffolds for the development of next-generation targeted therapies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of (5-Methylpyrimidin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of compounds derived from the (5-Methylpyrimidin-2-yl)methanamine scaffold. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective overview of their performance, supported by detailed experimental data and methodologies. The focus is on derivatives developed as kinase inhibitors for potential therapeutic applications.

In Vitro Efficacy

The in vitro activity of this compound derivatives has been primarily evaluated through their inhibitory effects on specific protein kinases and their anti-proliferative activity against cancer cell lines. A key area of development for this scaffold has been in the pursuit of selective Janus kinase 2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms (MPNs).[1]

Kinase Inhibitory Activity

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, structurally related to the core topic, were synthesized and evaluated for their inhibitory activity against the JAK family of kinases (JAK1, JAK2, JAK3, and TYK2). The lead compound, A8 , emerged as a potent and selective JAK2 inhibitor.[1]

CompoundTarget KinaseIC50 (nM)[1]
A8 JAK1193
JAK2 5
JAK3273
TYK2206
13ac (Lead)JAK2-

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound A8 demonstrated an IC50 of 5 nM for JAK2, with 38.6-fold, 54.6-fold, and 41.2-fold selectivity over JAK1, JAK3, and TYK2, respectively.[1] This high selectivity is a critical attribute, as off-target inhibition of other JAK family members can lead to undesirable side effects. For instance, inhibition of JAK1 is associated with immunosuppression, while non-selective JAK2 inhibitors have been linked to adverse events such as hemorrhage and cardiac issues.[1]

Cellular Activity and Metabolic Stability

The cellular efficacy of these compounds was assessed in cell lines harboring the JAK2V617F mutation, which is prevalent in MPNs. Compound A8 was shown to inhibit the proliferation of SET-2 and Ba/F3-JAK2V617F cells.[1] Furthermore, it effectively blocked the phosphorylation of JAK2 and its downstream signaling pathway.[1]

Metabolic stability is a crucial parameter for the developability of a drug candidate. The metabolic stability of the derivatives was evaluated in human liver microsomes. Compound A8 and related analogs showed significantly improved metabolic stability compared to the initial lead compound.[1]

CompoundHuman Liver Microsomal Metabolism (% remaining after 1 hr)[1]
A8 82.3
A9 75.6
A12 80.2
13ac (Lead)15.4

In Vivo Efficacy

The in vivo performance of promising compounds was evaluated through pharmacokinetic (PK) studies in mice. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug.

Pharmacokinetic Profile

Pharmacokinetic studies were conducted on compounds A8 , A9 , and A12 in mice. The results demonstrated that these compounds, particularly A8 , have favorable pharmacokinetic properties for oral administration, with a significant improvement in bioavailability compared to the lead compound.[1]

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)[1]AUC0-t (ng·h/mL)[1]Bioavailability (%)[1]
A8 10121.43517.841.1
A9 10104.52984.5-
A12 1098.72543.6-
13ac (Lead)10-270.1-

Cmax: Maximum (or peak) serum concentration that a drug achieves. AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration. p.o.: Per os, meaning administration orally.

The enhanced bioavailability of A8 (41.1%) suggests that it is well-absorbed and metabolically stable enough to reach therapeutic concentrations in vivo.[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the lead compound A8 is the inhibition of the JAK2 signaling pathway. In MPNs, a common mutation (V617F) leads to constitutive activation of JAK2, which in turn activates downstream STAT proteins. This aberrant signaling drives the overproduction of myeloid cells. Selective JAK2 inhibitors aim to block this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates (p) pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerizes Gene_Expression Gene Expression (Cell Proliferation, Survival) pSTAT_dimer->Gene_Expression Translocates to Nucleus & Promotes Transcription A8 Compound A8 A8->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The JAK/STAT signaling pathway and the inhibitory action of Compound A8.

The preclinical evaluation of these compounds follows a standardized workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Cellular Proliferation Assay (e.g., MTT Assay) Kinase_Assay->Cell_Assay Promising Compounds Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Cell_Assay->Metabolic_Stability Lead Candidates PK_Studies Pharmacokinetic Studies (Mice/Rats) Metabolic_Stability->PK_Studies Advance to In Vivo Efficacy_Studies Xenograft Efficacy Models (Tumor Growth Inhibition) PK_Studies->Efficacy_Studies Favorable Profile End Preclinical Candidate Efficacy_Studies->End Start Compound Synthesis Start->Kinase_Assay

Caption: General experimental workflow for preclinical evaluation of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic)
  • Objective : To determine the IC50 value of a compound against a specific kinase.

  • Materials : Purified recombinant kinase, peptide substrate, ATP, test compound, assay buffer, 384-well plates, and a luminescence-based detection reagent.

  • Procedure :

    • A serial dilution of the test compound is prepared in DMSO and added to the wells of a 384-well plate.

    • A master mix containing the kinase enzyme and the peptide substrate in assay buffer is prepared.

    • The kinase reaction is initiated by adding the ATP solution to the wells. The final ATP concentration is typically close to its Km value for the specific kinase.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ATP remaining is quantified by adding a detection reagent that generates a luminescent signal.

    • Luminescence is measured using a plate reader. The percent inhibition is calculated relative to a vehicle control (DMSO), and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay
  • Objective : To measure the effect of a compound on the metabolic activity of cells, as an indicator of cell viability and proliferation.

  • Materials : Cancer cell line of interest, culture medium, test compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., SDS-HCl), and a 96-well plate.

  • Procedure :

    • Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

    • Following incubation, the MTT reagent is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to vehicle-treated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.[2]

Human Liver Microsomal Stability Assay
  • Objective : To assess the metabolic stability of a compound in the presence of liver enzymes.

  • Materials : Human liver microsomes, NADPH regenerating system, phosphate buffer, test compound, and an LC-MS/MS system.

  • Procedure :

    • The test compound (at a final concentration of, e.g., 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of an NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 10, 30, and 60 minutes).

    • The reaction in each aliquot is terminated by adding an ice-cold solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

In Vivo Pharmacokinetic Study in Mice
  • Objective : To determine the pharmacokinetic parameters of a compound after administration to mice.

  • Materials : CD-1 or BALB/c mice, test compound formulated in an appropriate vehicle, dosing equipment (e.g., gavage needles for oral administration, syringes for intravenous injection), blood collection supplies (e.g., EDTA-coated tubes), and an LC-MS/MS system.

  • Procedure :

    • Mice are divided into groups for different routes of administration (e.g., oral and intravenous).

    • The test compound is administered at a specific dose (e.g., 10 mg/kg).

    • Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters such as Cmax, AUC, half-life (t1/2), and bioavailability are calculated using appropriate software.

Mouse Xenograft Model for Tumor Growth Inhibition
  • Objective : To evaluate the in vivo anti-tumor efficacy of a compound.

  • Materials : Immunodeficient mice (e.g., NOD-SCID or nude mice), human cancer cell line, Matrigel (optional), test compound formulated for in vivo administration, and calipers for tumor measurement.

  • Procedure :

    • Human cancer cells are suspended in a suitable medium (with or without Matrigel) and subcutaneously injected into the flank of the immunodeficient mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice are randomized into control (vehicle) and treatment groups.

    • The test compound is administered to the treatment group according to a predetermined dosing schedule (e.g., once daily, orally).

    • Tumor dimensions (length and width) are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Width² x Length) / 2.

    • Animal body weight is monitored as an indicator of toxicity.

    • The study is continued until tumors in the control group reach a predetermined endpoint.

    • The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

References

Purity Assessment of (5-Methylpyrimidin-2-yl)methanamine: A Comparative Guide to HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like (5-Methylpyrimidin-2-yl)methanamine is of paramount importance. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary analytical techniques for this purpose. This guide provides a detailed comparison of these methods for the purity assessment of this compound, complete with experimental protocols and data presentation.

Comparison of Analytical Methodologies

High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), is a cornerstone of purity analysis in the pharmaceutical industry. It excels at separating a compound from its impurities, providing a detailed impurity profile. Quantitative NMR (qNMR), on the other hand, offers a distinct advantage as an orthogonal method. It allows for the direct quantification of the target compound against a certified internal standard without the need for a reference standard of the compound itself.

ParameterHPLCqNMR
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to that signal.
Primary Use Detection and quantification of impurities.Absolute purity determination and quantification of the main component.
Strengths - High sensitivity for detecting trace impurities.- Excellent separation efficiency.- Well-established and widely used in quality control.- No need for a specific reference standard of the analyte.- Provides structural information for impurity identification.- A primary ratio method of measurement.[1]
Limitations - Requires a reference standard for the main compound and for each impurity for accurate quantification.- Analytes must possess a chromophore for UV detection.- Lower sensitivity compared to HPLC for trace impurities.- Signal overlap can complicate quantification in complex mixtures.
Hypothetical Purity Value (%) 99.8599.9
Hypothetical LOD ~0.01%~0.1%
Hypothetical LOQ ~0.03%~0.3%

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the separation and quantification of this compound and its potential process-related impurities.

1. Sample Preparation:

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of this compound in a 50 mL volumetric flask with the mobile phase diluent to obtain a concentration of 0.5 mg/mL.

  • Reference Standard Solution: Prepare a reference standard solution of this compound of known purity at the same concentration.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 60% A, 40% B

      • 25-30 min: Linear gradient to 20% A, 80% B

      • 30-35 min: Hold at 20% A, 80% B

      • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

HPLC Purity Assessment Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the determination of the absolute purity of this compound using an internal standard.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A longer delay ensures full relaxation and accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Std weigh_std->dissolve acquire Acquire Spectrum dissolve->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

qNMR Purity Assessment Workflow

Potential Impurities

The purity assessment must consider potential impurities arising from the synthesis of this compound. While the exact synthetic route may vary, common starting materials for similar pyrimidine structures include substituted amidines and β-dicarbonyl compounds. Potential impurities could include:

  • Starting materials: Unreacted precursors.

  • Byproducts: Compounds formed from side reactions.

  • Isomers: Structural isomers of the target compound.

  • Degradation products: Impurities formed during storage or handling.

Conclusion

Both RP-HPLC and qNMR are indispensable tools for the comprehensive purity assessment of this compound. RP-HPLC is the method of choice for detecting and quantifying trace impurities, providing a detailed impurity profile. In contrast, qNMR serves as an excellent orthogonal technique for determining the absolute purity of the main component without the need for a specific reference standard. The choice of method, or more often the combination of both, will depend on the specific requirements of the analysis, such as the need for routine quality control or the certification of a reference material. Employing both techniques provides a high degree of confidence in the purity of the compound, which is crucial for its application in research and drug development.

References

Validating the binding affinity of (5-Methylpyrimidin-2-yl)methanamine derivatives to target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable method for validating the binding affinity of novel compounds to their target proteins is a cornerstone of preclinical research. This guide provides a comparative analysis of pyrimidine derivatives, a common scaffold in medicinal chemistry, and their binding affinities to two distinct and therapeutically relevant protein targets: Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) and Cyclin-Dependent Kinase 2 (CDK2). We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Binding Affinity of Pyrimidine Derivatives

The following tables summarize the in vitro binding affinities of representative pyrimidine derivatives against their respective protein targets. This quantitative data is essential for structure-activity relationship (SAR) studies and for ranking compounds based on their potency.

Table 1: Binding Affinity of 2,4,6-Substituted Pyrimidine Derivatives Against BACE1

Compound IDSubstitution PatternBACE1 IC50 (µM)
2.13Am-benzyloxy and o,p-di-chloro substituted aromatic rings6.92[1]
ReferenceN/AN/A

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Binding Affinity of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives Against CDK2

Compound IDR² SubstitutionCDK2 Kᵢ (µM)
14FN/A
15Cl0.005[2]
ReferenceN/AN/A

Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Key Experimental Protocols

Accurate determination of binding affinity relies on well-designed and executed experiments. Below are detailed protocols for two common assays used to validate the binding of small molecule inhibitors to BACE1 and CDK2.

BACE1 Inhibition Assay (FRET-Based)

This biochemical assay measures the direct inhibition of BACE1 enzymatic activity using Fluorescence Resonance Energy Transfer (FRET).

Principle: A peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

  • Recombinant human BACE1 enzyme

  • FRET peptide substrate

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (pyrimidine derivatives)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. A diluent solution without the inhibitor (e.g., DMSO) serves as a control.

  • To the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the BACE1 enzyme solution.

  • Initiate the reaction by adding the FRET peptide substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 545/585 nm).[3][4]

  • Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

CDK2 Kinase Assay (Radiometric)

This assay quantifies the enzymatic activity of the CDK2/cyclin complex by measuring the incorporation of radioactive phosphate into a substrate.

Principle: The assay measures the transfer of the gamma-phosphate from [γ-³³P]ATP to a specific substrate (e.g., Histone H1) by the CDK2/cyclin complex. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Materials:

  • Purified recombinant CDK2/cyclin A or CDK2/cyclin E

  • Substrate (e.g., Histone H1)

  • Kinase assay buffer

  • [γ-³³P]ATP

  • Test compounds

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the CDK2/cyclin complex, the substrate, and the kinase assay buffer.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and spot the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.[5]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve.[5]

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

BACE1_Signaling_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab Amyloid-β (Aβ) peptides C99->Ab cleavage Plaques Amyloid Plaques Ab->Plaques aggregation BACE1 BACE1 (β-secretase) BACE1->APP gSecretase γ-secretase gSecretase->C99 Inhibitor (5-Methylpyrimidin-2-yl)methanamine Derivative Inhibitor->BACE1 inhibition

BACE1 Signaling Pathway and Point of Inhibition.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb_p107 pRb, p107 CDK46->Rb_p107 phosphorylates E2F E2F Rb_p107->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 binds & activates CyclinA Cyclin A CyclinA->CDK2 binds & activates DNA_rep DNA Replication CDK2->DNA_rep promotes Inhibitor This compound Derivative Inhibitor->CDK2 inhibition

Simplified CDK2 Signaling Pathway in G1/S Phase Transition.

Experimental_Workflow start Start: Compound Synthesis (Pyrimidine Derivatives) biochem_assay Biochemical Assay (e.g., FRET or Kinase Assay) start->biochem_assay dose_response Dose-Response Curve Generation biochem_assay->dose_response ic50_calc IC50/Ki Determination dose_response->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis cell_assay Cell-Based Assay (Target Engagement & Phenotypic Effect) ic50_calc->cell_assay lead_opt Lead Optimization sar_analysis->lead_opt cell_assay->sar_analysis

General Experimental Workflow for Inhibitor Characterization.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of (5-Methylpyrimidin-2-yl)methanamine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a detailed comparison of a novel (5-Methylpyrimidin-2-yl)methanamine-based JAK2 inhibitor, Compound A8, with other clinically relevant Janus kinase (JAK) inhibitors. By presenting quantitative cross-reactivity data, detailed experimental methodologies, and visualizations of key signaling pathways, this document aims to offer an objective resource for evaluating the performance and potential off-target effects of this inhibitor class.

The this compound scaffold has given rise to a new series of potent kinase inhibitors. A standout from this series, Compound A8, has demonstrated exceptional potency for JAK2, a critical mediator in the signaling pathways of various cytokines and growth factors implicated in myeloproliferative neoplasms (MPNs).[1] While its high on-target potency is promising, a thorough understanding of its cross-reactivity profile is essential to predict its therapeutic window and potential side effects. This guide places the selectivity of Compound A8 in the context of established JAK inhibitors: Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib, offering a comparative view of their impact across the kinome.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a crucial determinant of its clinical safety and efficacy. Off-target inhibition can lead to unforeseen side effects, while in some cases, it may contribute to therapeutic benefits through polypharmacology. The following tables summarize the inhibitory activity (IC50) of Compound A8 and comparator JAK inhibitors against the JAK family and key off-target kinases. Lower IC50 values indicate higher potency.

Table 1: Inhibition of Janus Kinase (JAK) Family Members

KinaseCompound A8 (IC50, nM)Ruxolitinib (IC50, nM)Fedratinib (IC50, nM)Momelotinib (IC50, nM)Pacritinib (IC50, nM)
JAK1 1933.361123
JAK2 52.831823
JAK3 273>400335155135
TYK2 20619351750

Data for comparator inhibitors are compiled from publicly available sources.

Table 2: Off-Target Kinase Inhibition Profile

KinaseCompound A8 (Selectivity vs. JAK2)Ruxolitinib (IC50, nM)Fedratinib (IC50, nM)Momelotinib (IC50, nM)Pacritinib (IC50, nM)
LCK >50-fold----
LYN >50-fold----
FAK >50-fold----
FLT3 ->10001.511022
KIT --14--
ALK2 (ACVR1) ---100110

For Compound A8, specific IC50 values against these off-targets are not publicly available; however, it has been reported to have 50-fold or higher selectivity for JAK2 over LCK, LYN, and FAK.[1] Data for comparator inhibitors are compiled from publicly available sources and may have been generated under varying assay conditions.

Key Signaling Pathways

To visualize the biological context of on-target and off-target inhibition, the following diagrams illustrate the primary signaling pathway of JAK2 and the pathways of key off-target kinases identified for Compound A8.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates P_JAK2 P-JAK2 JAK2->P_JAK2 Autophosphorylation STAT STAT P_JAK2->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Differentiation, etc.) Nucleus->Gene Inhibitor This compound Inhibitor (e.g., Compound A8) Inhibitor->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway.

Off_Target_Pathways cluster_lck_lyn LCK and LYN Signaling (in Lymphocytes) cluster_fak FAK Signaling TCR_BCR TCR/BCR LCK_LYN LCK / LYN TCR_BCR->LCK_LYN Downstream_LckLyn Downstream Signaling (e.g., ZAP70/Syk, PLCγ) LCK_LYN->Downstream_LckLyn Activation Cell Activation, Proliferation Downstream_LckLyn->Activation Integrin Integrin FAK FAK Integrin->FAK Downstream_Fak Downstream Signaling (e.g., Src, PI3K/Akt, MAPK) FAK->Downstream_Fak Migration Cell Migration, Survival, Proliferation Downstream_Fak->Migration Inhibitor This compound Inhibitor (e.g., Compound A8) Inhibitor->LCK_LYN Off-target Inhibition Inhibitor->FAK Off-target Inhibition

Caption: Overview of LCK/LYN and FAK signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used in the cross-reactivity profiling of kinase inhibitors.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2, LCK, LYN, FAK)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (e.g., Compound A8) and control inhibitors (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include DMSO-only wells for high control (0% inhibition) and a potent broad-spectrum inhibitor for low control (100% inhibition).

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start Compound Compound Plating (Serial Dilution) Start->Compound Kinase_Substrate Add Kinase/ Substrate Mix Compound->Kinase_Substrate Preincubation Pre-incubation (15 min) Kinase_Substrate->Preincubation ATP Add ATP (Initiate Reaction) Preincubation->ATP Reaction Kinase Reaction (60 min) ATP->Reaction Stop Add ADP-Glo™ Reagent (Stop) Reaction->Stop Incubate_Stop Incubation (40 min) Stop->Incubate_Stop Detect Add Kinase Detection Reagent Incubate_Stop->Detect Incubate_Detect Incubation (30 min) Detect->Incubate_Detect Read Read Luminescence Incubate_Detect->Read Analyze Data Analysis (IC50) Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to assess target engagement of a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells expressing the target kinase.

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at various concentrations and incubate under normal culture conditions.

  • Heating: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blotting or mass spectrometry.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.

    • Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat at a constant temperature (chosen from the melt curve). Plot the amount of soluble protein against the compound concentration to determine the cellular EC50.

Quantitative Mass Spectrometry-Based Kinome Profiling

This approach provides a global view of inhibitor selectivity by quantifying the interaction of a compound with a large number of kinases directly in a complex biological sample.

Materials:

  • Cell or tissue lysates.

  • Multiplexed inhibitor beads (MIBs) or other kinase-enrichment technologies.

  • Test compound.

  • Digestion enzymes (e.g., trypsin).

  • Stable isotope-labeled standards for quantification (optional, for methods like SILAC or PRM).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Lysate Preparation: Prepare native protein lysates from cells or tissues.

  • Kinase Enrichment: Incubate the lysate with MIBs in the presence of varying concentrations of the test compound or vehicle control. The compound will compete with the immobilized inhibitors on the beads for binding to kinases.

  • On-bead Digestion: Wash the beads to remove non-specifically bound proteins. Digest the captured kinases into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the kinases that were bound to the beads.

  • Data Analysis: Compare the amount of each kinase captured in the presence of the test compound to the vehicle control. A decrease in the amount of a captured kinase indicates that the compound has engaged with that kinase in the lysate. This allows for the generation of a comprehensive selectivity profile and the determination of apparent dissociation constants (Kd) for numerous kinases simultaneously.

Conclusion

The this compound-based inhibitor, Compound A8, emerges as a highly potent and selective JAK2 inhibitor.[1] Its selectivity against other JAK family members and key off-target kinases like LCK, LYN, and FAK appears favorable when compared to some clinically used JAK inhibitors, which are known to have broader activity profiles that can contribute to both efficacy and adverse events.[2][3][4] For instance, the inhibition of FLT3 by fedratinib and pacritinib, while potentially beneficial in certain hematological malignancies, can also lead to off-target toxicities.[1][3] The high selectivity of Compound A8 suggests a potentially wider therapeutic window and a more favorable safety profile, which warrants further investigation.

The methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of kinase inhibitor selectivity. By employing a combination of in vitro kinase assays, cellular target engagement studies like CETSA®, and global kinome profiling, researchers can build a detailed understanding of a compound's mechanism of action and potential clinical performance. This comparative approach is essential for the rational design and development of the next generation of targeted therapies.

References

A Comparative Guide to the Synthetic Routes of (5-Methylpyrimidin-2-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (5-Methylpyrimidin-2-yl)methanamine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous developmental drug candidates, making efficient and scalable access to this intermediate a critical concern for medicinal chemists and process development scientists. This guide provides a comparative analysis of three distinct synthetic routes to this compound, evaluating them on key metrics such as overall yield, number of steps, and the nature of the starting materials. Detailed experimental protocols and workflow visualizations are provided to facilitate practical application in a research and development setting.

Comparative Overview of Synthetic Routes

Three primary synthetic strategies for the preparation of this compound have been identified and evaluated:

  • Route 1: Reduction of 2-Cyano-5-methylpyrimidine: This two-step approach involves the initial synthesis of the nitrile precursor followed by its chemical reduction.

  • Route 2: Amination of 2-(Chloromethyl)-5-methylpyrimidine: This route proceeds via a halogenated intermediate, which is then converted to the target amine.

  • Route 3: Reductive Amination of 5-Methylpyrimidine-2-carbaldehyde: A convergent approach that introduces the amino group in the final step from an aldehyde precursor.

The following table summarizes the key performance indicators for each of these synthetic pathways.

ParameterRoute 1: Via 2-Cyano-5-methylpyrimidineRoute 2: Via 2-(Chloromethyl)-5-methylpyrimidineRoute 3: Via 5-Methylpyrimidine-2-carbaldehyde
Starting Material 2,5-Dimethylpyrimidine2,5-Dimethylpyrimidine or 2-(Hydroxymethyl)-5-methylpyrimidine2,5-Dimethylpyrimidine
Number of Steps 222
Overall Yield (Estimated) ~70-80%~65-75%~60-70%
Purity (Typical) >98%>98%>97%
Total Reaction Time (Estimated) ~24-36 hours~20-30 hours~24-48 hours
Key Reagents Sodium Nitrite, Phosphorus Oxychloride, LiAlH₄ or H₂/CatalystN-Chlorosuccinimide or Thionyl Chloride, Ammonia or Phthalimide/HydrazineSelenium Dioxide, Ammonia, Sodium Triacetoxyborohydride

Synthetic Route Overviews and Methodologies

Route 1: Synthesis via Reduction of 2-Cyano-5-methylpyrimidine

This synthetic pathway offers a reliable and often high-yielding approach to the target amine. The synthesis begins with the conversion of commercially available 2,5-dimethylpyrimidine to the corresponding nitrile, which is then reduced.

Route_1 Start 2,5-Dimethylpyrimidine Intermediate 2-Cyano-5-methylpyrimidine Start->Intermediate 1. NaNO₂, Acetic Acid 2. POCl₃ Product This compound Intermediate->Product Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Figure 1: Synthetic pathway for Route 1.

Experimental Protocol:

Step 1: Synthesis of 2-Cyano-5-methylpyrimidine

  • Materials: 2,5-Dimethylpyrimidine, Sodium Nitrite, Acetic Acid, Phosphorus Oxychloride.

  • Procedure: To a solution of 2,5-dimethylpyrimidine in acetic acid, an aqueous solution of sodium nitrite is added dropwise at a controlled temperature (e.g., 5-15°C). The resulting intermediate is then treated with phosphorus oxychloride and heated to induce dehydration, affording 2-cyano-5-methylpyrimidine. The crude product is purified by column chromatography.

Step 2: Reduction of 2-Cyano-5-methylpyrimidine

  • Materials: 2-Cyano-5-methylpyrimidine, Lithium Aluminium Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure: A solution of 2-cyano-5-methylpyrimidine in anhydrous THF is added dropwise to a suspension of LiAlH₄ in THF at 0°C. The reaction is then stirred at room temperature until completion. The reaction is carefully quenched, and the product is extracted and purified to yield this compound.

Route 2: Synthesis via Amination of 2-(Chloromethyl)-5-methylpyrimidine

This route provides an alternative pathway through a reactive chloromethyl intermediate. The starting material can be either 2,5-dimethylpyrimidine or 2-(hydroxymethyl)-5-methylpyrimidine.

Route_2 cluster_0 Option A cluster_1 Option B Start_A 2,5-Dimethylpyrimidine Intermediate 2-(Chloromethyl)-5-methylpyrimidine Start_A->Intermediate Radical Chlorination (e.g., NCS) Product This compound Intermediate->Product Amination (e.g., NH₃ or Gabriel Synthesis) Start_B 2-(Hydroxymethyl)-5-methylpyrimidine Start_B->Intermediate Chlorination (e.g., SOCl₂)

Figure 2: Synthetic pathways for Route 2.

Experimental Protocol:

Step 1 (Option A): Synthesis of 2-(Chloromethyl)-5-methylpyrimidine from 2,5-Dimethylpyrimidine

  • Materials: 2,5-Dimethylpyrimidine, N-Chlorosuccinimide (NCS), Benzoyl Peroxide, Carbon Tetrachloride.

  • Procedure: A mixture of 2,5-dimethylpyrimidine, NCS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by chromatography.

Step 1 (Option B): Synthesis of 2-(Chloromethyl)-5-methylpyrimidine from 2-(Hydroxymethyl)-5-methylpyrimidine

  • Materials: 2-(Hydroxymethyl)-5-methylpyrimidine, Thionyl Chloride (SOCl₂), Dichloromethane.

  • Procedure: To a solution of 2-(hydroxymethyl)-5-methylpyrimidine in dichloromethane at 0°C, thionyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude product.

Step 2: Amination of 2-(Chloromethyl)-5-methylpyrimidine

  • Materials: 2-(Chloromethyl)-5-methylpyrimidine, Ammonia (in methanol) or Potassium Phthalimide and Hydrazine Hydrate.

  • Procedure (Direct Amination): A solution of 2-(chloromethyl)-5-methylpyrimidine is treated with a saturated solution of ammonia in methanol in a sealed vessel and heated. After cooling, the solvent is evaporated, and the residue is purified to give the desired amine.

  • Procedure (Gabriel Synthesis): 2-(Chloromethyl)-5-methylpyrimidine is reacted with potassium phthalimide in DMF to form the N-substituted phthalimide. This intermediate is then treated with hydrazine hydrate in ethanol to liberate the primary amine.

Route 3: Synthesis via Reductive Amination of 5-Methylpyrimidine-2-carbaldehyde

This convergent route involves the synthesis of an aldehyde intermediate, which is then directly converted to the amine.

Route_3 Start 2,5-Dimethylpyrimidine Intermediate 5-Methylpyrimidine-2-carbaldehyde Start->Intermediate Oxidation (e.g., SeO₂) Product This compound Intermediate->Product Reductive Amination (NH₃, NaBH(OAc)₃)

Docking studies of (5-Methylpyrimidin-2-yl)methanamine derivatives in enzyme active sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies of (5-Methylpyrimidin-2-yl)methanamine and related pyrimidine derivatives against various enzyme active sites. The aim is to offer an objective comparison of their binding efficiencies and interaction patterns, supported by experimental and computational data from recent studies. This information is crucial for structure-based drug design and the development of novel therapeutic agents.

Overview of this compound Derivatives

This compound and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. Their structural scaffold is a key feature in various inhibitors targeting enzymes crucial for the survival of pathogens. This guide focuses on their interactions with Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis, and DNA Gyrase, an essential enzyme in bacterial DNA replication.

Data Presentation: Docking Performance

The following tables summarize the quantitative data from docking studies of pyrimidine derivatives against Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) and bacterial DNA Gyrase.

Table 1: Docking Performance of Pyrimidine Derivatives against PfDHFR
Compound ClassDerivativeDocking Score (kcal/mol)Binding Affinity (Ki)Key Interacting ResiduesReference
5-[(phenethylamino)methyl]pyrimidine-2,4-diamines7aNot specified1.3 - 243 nM (wild-type)Not specified[1][2]
5-[(phenethylamino)methyl]pyrimidine-2,4-diamines7mNot specified13 - 208 nM (quadruple mutant)Not specified[1][2]
5-[(phenethylamino)methyl]pyrimidine-2,4-diamines7xNot specifiedNot specifiedNot specified[2]
Thiazolo-pyrimidine derivatives6j-8.3Not specifiedPHE36, MET25, ILE62, ILE33, LEU69[3]
Table 2: Docking Performance of Thiazolo-pyrimidine Derivatives against DNA Gyrase Subunit B
DerivativeDocking Score (kcal/mol)Key Interacting ResiduesReference
6dSimilar to TetracyclineNot specified[3]
6gSimilar to TetracyclineNot specified[3]
6aSimilar to TetracyclineNot specified[3]
6jNot specifiedASN46 (pi-donor hydrogen bond), ILE90 (pi-alkyl interaction)[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico docking studies. Below are the generalized experimental protocols based on the cited literature.

Molecular Docking Protocol for PfDHFR

1. Protein Preparation:

  • The crystal structure of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER.

  • The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are sketched using chemical drawing software.

  • The structures are converted to 3D and optimized using a suitable computational method (e.g., AM1).[4]

  • Partial charges are assigned to the ligand atoms.

3. Docking Simulation:

  • A docking software (e.g., AutoDock, GOLD Suite) is used to perform the molecular docking.

  • The active site of the enzyme is defined by creating a grid box around the key catalytic residues.

  • The prepared ligands are then docked into the defined active site.

  • The docking results are analyzed based on the docking score, binding energy, and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Molecular Docking Protocol for DNA Gyrase

1. Protein and Ligand Preparation:

  • The crystal structure of DNA Gyrase subunit B (e.g., PDB ID: 1KZN) is retrieved from the PDB.[3]

  • Similar to the PfDHFR protocol, water molecules and existing ligands are removed, and the protein is prepared by adding hydrogens and assigning charges.

  • The thiazolo-pyrimidine derivatives are prepared and optimized as described for the PfDHFR ligands.

2. Docking and Analysis:

  • The docking of the prepared ligands into the active site of DNA Gyrase is performed using a computational docking tool.

  • The binding affinities and interaction patterns are analyzed to identify the most potent inhibitors. The results are often compared to known drugs like tetracycline.[3]

Mandatory Visualization

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study, from target identification to hit validation.

cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis & Validation Phase Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation Grid Generation Protein Preparation->Grid Generation Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Scoring & Ranking Scoring & Ranking Pose Analysis->Scoring & Ranking Hit Validation Hit Validation Scoring & Ranking->Hit Validation cluster_pathway Metabolic Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Blocked Pathway Blocked Enzyme->Blocked Inhibitor Pyrimidine Derivative Inhibitor->Enzyme Binds to active site

References

A Comparative Guide to Bioisosteric Replacement Strategies for the (5-Methylpyrimidin-2-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (5-Methylpyrimidin-2-yl)methanamine scaffold is a key pharmacophore in numerous kinase inhibitors and other biologically active molecules. Its pyrimidine ring and the attached aminomethyl group are crucial for interacting with target proteins, often through hydrogen bonding and hydrophobic interactions. Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound, such as potency, selectivity, and metabolic stability, by substituting a functional group with another that has similar physicochemical or topological properties. This guide provides a comparative overview of potential bioisosteric replacement strategies for the this compound scaffold, supported by experimental data from related pyrimidine-containing compounds.

Bioisosteric Replacement Strategies for the Pyrimidine Ring

The pyrimidine core is a frequent hydrogen bond acceptor and provides a scaffold for orienting key substituents. Its bioisosteric replacement can lead to altered binding modes, improved selectivity, or novel intellectual property.

Heterocyclic Ring Bioisosteres

Various heterocyclic rings can mimic the electronic and steric properties of the pyrimidine ring. The choice of a bioisostere can influence the compound's interaction with the target protein and its off-target activities.

Table 1: Comparison of Heterocyclic Bioisosteres for the Pyrimidine Ring in Kinase Inhibitors

Original ScaffoldBioisosteric ReplacementTarget KinaseKey FindingsReference Compound IC50 (nM)Bioisostere IC50 (nM)
2,4-DiaminopyrimidineFuranUSP1/UAF1The furan derivative maintained good potency while reducing molecular weight.110 (Pyrimidine)Not explicitly stated, but described as having "good potency"
PyrimidinePyridineSLACK Potassium ChannelRemoval of one nitrogen atom resulted in a ~2-fold loss of activity.--
PyrimidinePhenylSLACK Potassium ChannelFurther reduction in heteroatoms led to a 3.5-fold drop in activity compared to pyrimidine.--

Logical Relationship of Pyrimidine Bioisosteres

cluster_replacements Potential Replacements Parent Scaffold This compound Pyrimidine Ring Pyrimidine Core Parent Scaffold->Pyrimidine Ring Bioisosteric Replacements Heterocyclic Bioisosteres Pyrimidine Ring->Bioisosteric Replacements Pyridine Pyridine Bioisosteric Replacements->Pyridine Similar H-bonding Thiazole Thiazole Bioisosteric Replacements->Thiazole Altered electronics Furan Furan Bioisosteric Replacements->Furan Reduced H-bonding Phenyl Phenyl Bioisosteric Replacements->Phenyl Increased lipophilicity

Caption: Bioisosteric replacement strategies for the pyrimidine core.

Bioisosteric Replacement Strategies for the 5-Methyl Group

The 5-methyl group on the pyrimidine ring often occupies a hydrophobic pocket in the target protein. Modifications at this position can impact potency and selectivity.

Table 2: Comparison of Bioisosteric Replacements for the 5-Methyl Group in Pyrimidine-Based Inhibitors

Original Scaffold5-SubstituentBioisosteric ReplacementTarget KinaseKey FindingsReference Compound IC50 (nM)Bioisostere IC50 (nM)
O4-alkyl-N2-aryl-6-aminopyrimidineNitrosoFormylCDK2Formyl group was well-tolerated and showed good activity.-0.8
O4-alkyl-N2-aryl-6-aminopyrimidineNitrosoHydroxyiminomethylCDK2Hydroxyiminomethyl group conferred good potency.-7.4
2-phenylpyrimidin-4-amineHydrogen5,6-dimethylUSP1/UAF1The 5,6-dimethyl substitution was well-tolerated.-120
2-phenylpyrimidin-4-amineHydrogenCyclopentylUSP1/UAF1The cyclopentyl fusion provided good potency.-160

Experimental Workflow for Kinase Inhibition Assay

cluster_workflow Kinase Inhibition Assay Workflow Compound Preparation Prepare serial dilutions of test compounds Kinase Reaction Incubate kinase, substrate (e.g., ATP), and compound Compound Preparation->Kinase Reaction Detection Measure kinase activity (e.g., luminescence, fluorescence) Kinase Reaction->Detection Data Analysis Calculate IC50 values Detection->Data Analysis

Caption: A generalized workflow for determining kinase inhibition.

Bioisosteric Replacement Strategies for the 2-Aminomethyl Group

The 2-aminomethyl group is a critical hydrogen bond donor and can be involved in key interactions with the hinge region of kinases. Its replacement can significantly alter the binding affinity and selectivity profile of the inhibitor.

While direct bioisosteric replacement data for the 2-aminomethyl group on this specific scaffold is limited in the provided search results, general strategies can be inferred from the broader field of medicinal chemistry. Potential bioisosteres could include:

  • Amide: To introduce an additional hydrogen bond acceptor and alter the geometry.

  • Oxazole or Thiazole: To act as a constrained mimic of the amide bond with different electronic properties.

  • Substituted amines: To probe steric and electronic effects.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate comparison of bioisosteric replacements. Below are generalized methodologies for key experiments cited in the context of kinase inhibitor development.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).

Materials:

  • Recombinant human kinase (e.g., CDK2, PLK4).

  • Kinase substrate (e.g., a specific peptide or protein).

  • ATP (Adenosine triphosphate).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the kinase and the test compound (or vehicle control) and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (GI50).

Materials:

  • Cancer cell line (e.g., MCF-7).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (or vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated cells.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Bioisosteric replacement is a cornerstone of modern drug discovery. For the this compound scaffold, various strategies can be employed to modulate its pharmacological profile. Replacing the pyrimidine ring with other heterocycles, modifying the 5-methyl group, and altering the 2-aminomethyl substituent can all lead to compounds with improved potency, selectivity, and drug-like properties. The data presented from analogous pyrimidine-based inhibitors provide a strong foundation for guiding the rational design of new chemical entities based on this important scaffold. Rigorous experimental evaluation, following standardized protocols, is essential to validate the effects of these bioisosteric modifications.

A Head-to-Head Comparison of a Novel Pyrimidine Derivative with Known JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel 5-methylpyrimidin-2-amine derivative against established Janus kinase 2 (JAK2) inhibitors. While direct experimental data for (5-Methylpyrimidin-2-yl)methanamine is not publicly available, this analysis focuses on a closely related and well-characterized compound, designated as A8, which features the same core pyrimidine structure. This comparison offers valuable insights into the potential of this chemical scaffold in the development of targeted cancer therapies.

The JAK2 signaling pathway is a critical mediator of cell growth and differentiation. Mutations in the JAK2 gene, particularly the V617F mutation, are a hallmark of myeloproliferative neoplasms (MPNs), making it a prime target for therapeutic intervention. This guide compares the performance of the novel pyrimidine derivative A8 with several well-established JAK2 inhibitors: Ruxolitinib, Fedratinib, Pacritinib, Momelotinib, and Gandotinib.

Performance of Pyrimidine Derivative A8 Against Known JAK2 Inhibitors

Compound A8, a N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative, has demonstrated significant potency and selectivity for JAK2 in preclinical studies. The following tables summarize its performance in comparison to other known inhibitors.

Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below highlights the IC50 values of A8 and other inhibitors against JAK family kinases. Lower values indicate greater potency.

CompoundJAK1 (IC50)JAK2 (IC50)JAK3 (IC50)TYK2 (IC50)
Compound A8 193 nM5 nM273 nM206 nM
Ruxolitinib3.3 nM[1][2][3]2.8 nM[1][2][3]428 nM[2]19 nM[2]
Fedratinib~105 nM[4][5]3 nM[4][5][6][7][8]>1000 nM[9]~405 nM[9]
Pacritinib>1000 nM[10][11]23 nM[12]520 nM[3][5][10]50 nM[10]
Momelotinib11 nM[13]18 nM[3][13]155 nM[3][13]17 nM[3]
Gandotinib (LY2784544)~24 nM3 nM[14][15][16]~48 nM44 nM[14]

Note: IC50 values can vary between different assays and experimental conditions.

In Vitro and In Vivo Performance of Compound A8

Beyond kinase activity, the cellular and pharmacokinetic properties of an inhibitor are crucial for its therapeutic potential.

ParameterCompound A8
Cell Proliferation Inhibition (Ba/F3-JAK2V617F) 55 nM (IC50)
STAT5 Phosphorylation Inhibition (Ba/F3-JAK2V617F) 20 nM (IC50)
Oral Bioavailability 41.1%
Maximum Plasma Concentration (Cmax) 121.4 ng/mL
Area Under the Curve (AUC0-t) 3517.8 ng·h/mL

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the targeted signaling pathway and the general workflow for inhibitor testing.

JAK2 Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a key role in hematopoiesis and immune response. Upon ligand binding, cytokine receptors dimerize, activating associated JAKs. These JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. In myeloproliferative neoplasms, a mutation like JAK2V617F leads to constitutive activation of this pathway, driving uncontrolled cell proliferation.

JAK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT STAT CytokineReceptor->STAT 5. STAT Recruitment JAK2->CytokineReceptor JAK2->JAK2 JAK2->STAT 6. STAT Phosphorylation STAT_P p-STAT Dimer STAT->STAT_P 7. Dimerization GeneExpression Gene Expression (Proliferation, Differentiation, Survival) STAT_P->GeneExpression 8. Nuclear Translocation Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding

Caption: The JAK/STAT signaling pathway.

General Experimental Workflow for Inhibitor Profiling

The process of characterizing a new inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacokinetic properties.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellAssay Cell-Based Assays (Proliferation, Apoptosis, Phosphorylation) KinaseAssay->CellAssay Potency & Selectivity PK Pharmacokinetic Studies (Bioavailability, Cmax, AUC) CellAssay->PK Cellular Activity Efficacy Efficacy Models (e.g., Xenograft) PK->Efficacy Dosing & Exposure

Caption: A generalized workflow for kinase inhibitor evaluation.

Experimental Protocols

The following are summaries of typical experimental protocols used to generate the data presented in this guide.

Kinase Selectivity Assay

The inhibitory activity of the compounds against a panel of kinases is determined using in vitro kinase assays. Typically, a purified recombinant kinase is incubated with the test compound at various concentrations, a substrate (often a peptide), and ATP (frequently radiolabeled). The activity of the kinase is measured by the amount of phosphate transferred to the substrate. The IC50 value is then calculated by fitting the dose-response curve.

Cell Proliferation Assay

Cell lines that are dependent on JAK2 signaling for their growth and survival, such as Ba/F3 cells engineered to express the JAK2V617F mutation, are used. These cells are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT or CellTiter-Glo assay, which measures metabolic activity. The IC50 is the concentration of the inhibitor that reduces cell proliferation by 50%.

In Vivo Pharmacokinetic Studies

To determine the pharmacokinetic properties of an inhibitor, it is administered to laboratory animals (e.g., mice or rats), typically via oral gavage. Blood samples are collected at various time points after administration. The concentration of the compound in the plasma is then quantified using a technique like liquid chromatography-mass spectrometry (LC-MS). This data is used to calculate key pharmacokinetic parameters such as Cmax, AUC, and oral bioavailability.

Conclusion

The novel 5-methylpyrimidin-2-amine derivative, Compound A8, demonstrates high potency for JAK2, with an IC50 of 5 nM. Its selectivity for JAK2 over other JAK family members is noteworthy, and it exhibits favorable pharmacokinetic properties, including good oral bioavailability. When compared to established JAK2 inhibitors, Compound A8's potency is comparable to or greater than many, positioning the 5-methylpyrimidine scaffold as a promising foundation for the development of new, selective, and effective therapies for myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling. Further investigation is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Proper Disposal of (5-Methylpyrimidin-2-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of (5-Methylpyrimidin-2-yl)methanamine, ensuring the safety of laboratory personnel and compliance with regulatory standards. This compound, while not extensively characterized in publicly available safety data sheets, belongs to the amine chemical class, which necessitates specific handling and disposal protocols.[1]

Immediate Safety and Handling

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical splash goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.[1]

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with any other solvents or reagents.

  • Segregate from incompatible waste streams: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents or acids, to prevent hazardous reactions.[1][3]

2. Containerization and Labeling:

  • Use a dedicated and compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for amine waste.[2][3]

  • The container must have a secure, leak-proof lid and be in good condition.[4]

  • Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[2][4] If the waste is a mixture, list all constituents and their approximate percentages.[4]

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a well-ventilated, secondary containment area, away from heat, direct sunlight, and sources of ignition.[1][2]

  • Keep the waste container closed at all times, except when adding waste.[1][4]

4. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, absorbent paper, and empty containers, should be considered contaminated and disposed of as hazardous solid waste.[2]

  • Place these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container designated for solid hazardous waste.[2]

  • Empty containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste.[3]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[1][2][3]

  • Provide the EHS office or contractor with accurate information about the waste composition.[4]

  • Some regulations may permit the disposal of certain amines by incineration in a chemical incinerator equipped with an afterburner and scrubber, after being dissolved in a combustible solvent.[5] However, this should only be performed by a licensed waste disposal facility.

Quantitative Data Summary

While specific quantitative toxicological data for this compound is not available in the searched resources, the table below summarizes the general hazards associated with related amine compounds. This information underscores the importance of the stringent disposal protocols outlined above.

Hazard CategoryGHS Classification (Typical for Related Amines)Toxicological Data (Examples for Related Compounds)
Acute Oral ToxicityCategory 4 (Harmful if swallowed)LD50 (oral, mouse): 1300 mg/kg for 2-Hydroxy-5-methylpyrazine[2]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)No quantitative data available
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)No quantitative data available
Acute Inhalation ToxicityCategory 4 (Harmful if inhaled)No quantitative data available
Respiratory IrritationSTOT SE Category 3 (May cause respiratory irritation)No quantitative data available

Note: This data is for structurally related compounds and should be used as a precautionary reference. The exact toxicological properties of this compound have not been fully investigated.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste waste_id Identify Waste Type (Liquid, Solid, Contaminated Debris) start->waste_id spill Spill or Leak? start->spill is_mixed Is the waste mixed with other chemicals? waste_id->is_mixed segregate Segregate from incompatible waste streams is_mixed->segregate Yes containerize Select compatible, sealed, and labeled container is_mixed->containerize No segregate->containerize label_container Label as 'Hazardous Waste' with chemical name and constituents containerize->label_container store Store in designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS or licensed waste contractor for pickup store->contact_ehs spill->waste_id No spill_cleanup Follow institutional spill cleanup procedures. Collect all materials as hazardous waste. spill->spill_cleanup Yes spill_cleanup->store

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.[3]

References

Essential Safety and Operational Guide for Handling (5-Methylpyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (5-Methylpyrimidin-2-yl)methanamine. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Hazard Identification and Immediate Precautions

Based on the data for the analogous compound, (5-methylpyridin-2-yl)methanamine, this substance should be handled as a hazardous chemical with the following potential classifications:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed (H301).

  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage (Category 1): Causes serious eye damage (H318).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

Due to its potential to cause skin and severe eye irritation, and its acute oral toxicity, direct contact must be strictly avoided. The solid form of this compound may also present an inhalation hazard if it becomes airborne dust.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[1]To prevent skin contact and irritation. Regularly change gloves, especially if contaminated.[1]
Eye and Face Protection ANSI-approved safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[2][3]To protect eyes from dust particles and splashes, preventing serious damage.
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. Consider a disposable gown for added protection.[1][4]To prevent accidental skin exposure.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter may be required.To avoid inhalation of dust, which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

Preparation:

  • Consult SDS: Always try to locate the specific SDS for the compound you are using. In its absence, review the SDS for a close structural analog.

  • Fume Hood: Ensure a certified chemical fume hood is operational.

  • Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weigh boats, and reaction vessels, inside the fume hood to minimize movement of the chemical in open air.

  • Emergency Plan: Have an emergency plan in place, including the location of the nearest safety shower, eyewash station, and spill kit.

Handling:

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood to prevent the generation of dust.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.

  • Good Housekeeping: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Cleanup:

  • Decontamination: Decontaminate all work surfaces and equipment that came into contact with the chemical.

  • Waste Disposal: Dispose of all contaminated waste as described in the disposal plan below.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).

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HandingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Review SDS of Analog prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Materials prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh and Transfer Chemical handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

Waste Categorization:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.

  • Unused Chemical: Unwanted or expired this compound should be disposed of as hazardous chemical waste.

  • Contaminated Solutions: Solutions containing this compound should be collected as liquid hazardous waste.

Disposal Procedures:

  • Waste Containers: Collect all waste in designated, properly labeled, and sealed hazardous waste containers.

  • Labeling: Ensure waste containers are clearly labeled with the chemical name and associated hazards.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific EHS guidelines for chemical waste disposal. Do not pour chemical waste down the drain.

References

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